Product packaging for 6-Bromo-2,3-dihydrobenzofuran-3-amine(Cat. No.:CAS No. 944709-63-1)

6-Bromo-2,3-dihydrobenzofuran-3-amine

Cat. No.: B1521968
CAS No.: 944709-63-1
M. Wt: 214.06 g/mol
InChI Key: VXHJNJHULJJTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2,3-dihydrobenzofuran-3-amine (CAS 944709-63-1) is a brominated dihydrobenzofuran scaffold of significant interest in medicinal chemistry and organic synthesis. This compound features a benzofuran core fused with a saturated furan ring and a primary amine group, making it a versatile building block for constructing complex molecular architectures. The molecular formula is C 8 H 8 BrNO, with a molecular weight of 214.06 g/mol . The dihydrobenzofuran scaffold is recognized as a key structural motif integral to a vast range of biologically active compounds and natural products . Researchers extensively utilize this core structure in the development of novel pharmaceutical agents, as it is known to exhibit a wide spectrum of biological activities, including anti-malarial, anti-HIV, hepatoprotective, anti-inflammatory, and antifungal properties . Furthermore, synthetic dihydrobenzofuran derivatives demonstrate intriguing medicinal applications, serving as cytotoxic agents, anti-leishmaniasis agents, GPR4 agonists, and antitubercular compounds . Its primary research value lies in its role as a crucial synthetic intermediate in transition metal-catalyzed reactions, enabling the efficient and selective formation of biologically active molecules under mild conditions . This compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO B1521968 6-Bromo-2,3-dihydrobenzofuran-3-amine CAS No. 944709-63-1

Properties

IUPAC Name

6-bromo-2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHJNJHULJJTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659994
Record name 6-Bromo-2,3-dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-63-1
Record name 6-Bromo-2,3-dihydro-3-benzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944709-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 6-Bromo-2,3-dihydrobenzofuran-3-amine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine

Authored by a Senior Application Scientist

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently encountered in a multitude of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that can precisely interact with biological targets. The inherent structural features of this core have been linked to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Within this important class of compounds, this compound emerges as a particularly valuable and versatile building block for drug discovery and development. The presence of three key functional elements—a reactive primary amine, a synthetically versatile aryl bromide, and a chiral center—makes it a highly sought-after intermediate for constructing complex molecular architectures. Specifically, its availability in enantiomerically pure forms is critical for the synthesis of stereospecific drugs, particularly those targeting the central nervous system (CNS).[4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

PART 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development.

Core Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below. This data is essential for material handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 944709-63-1[5][6][7]
Molecular Formula C₈H₈BrNO[8]
Molecular Weight 214.06 g/mol [8]
IUPAC Name 6-bromo-2,3-dihydro-1-benzofuran-3-amine
Appearance Solid
InChI Key VXHJNJHULJJTSD-UHFFFAOYSA-N
Storage Conditions Store at 2-8°C, sealed in dry, dark place
Spectroscopic Profile

While specific spectra are dependent on acquisition conditions, the expected spectroscopic features can be predicted based on the molecule's structure and data from analogous compounds.[9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the methylene group (-OCH₂-), the methine proton adjacent to the amine (-CH-NH₂), and the amine protons themselves. The coupling patterns between the C2 and C3 protons are particularly informative for determining the stereochemistry (cis vs. trans) in substituted analogs.[9]

  • ¹³C NMR: The carbon NMR would display eight distinct signals corresponding to each carbon atom in the unique chemical environment of the molecule.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the (M+2)⁺ peak will appear in an approximate 1:1 ratio, which is a definitive indicator of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the amine group or cleavage of the dihydrofuran ring.[10][11]

PART 2: Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility.

General Synthetic Strategy

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various methods, often involving an intramolecular cyclization.[12] A common and effective approach is the intramolecular Heck reaction or a related palladium-catalyzed cyclization of an appropriately substituted o-bromophenol derivative. The chirality at the C3 position is typically introduced through asymmetric synthesis or by resolution of a racemic mixture.

Below is a generalized workflow illustrating a plausible synthetic route.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A o-Bromophenol Derivative C 1. O-Alkylation (Coupling of A and B) A->C B Allylic Amine Precursor B->C D 2. Intramolecular Cyclization (e.g., Pd-catalyzed Heck Reaction) C->D Forms dihydrofuran ring E 3. Protecting Group Manipulation & Introduction of Bromine (if needed) D->E F This compound E->F G cluster_reactions Key Reactive Sites & Transformations cluster_products Derivative Classes center This compound amine Primary Amine (C3) (Nucleophilic Site) bromide Aryl Bromide (C6) (Electrophilic Site for Cross-Coupling) core Dihydrobenzofuran Core (Generally Stable Scaffold) amides Amides / Sulfonamides amine->amides Acylation / Sulfonylation amines_alk Substituted Amines amine->amines_alk Reductive Amination / Alkylation coupled Bi-aryl Structures / Heterocycles bromide->coupled Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

References

6-Bromo-2,3-dihydrobenzofuran-3-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine: A Key Intermediate in Modern Drug Discovery

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The benzofuran nucleus and its derivatives are foundational scaffolds in medicinal chemistry, widely recognized for their presence in both natural products and synthetic compounds with potent biological activities.[1][2] The 2,3-dihydrobenzofuran-3-amine moiety, in particular, represents a privileged structural motif. Its rigid, three-dimensional shape and the presence of a key basic nitrogen atom make it an ideal building block for interacting with a diverse range of biological targets. Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological effects, including anti-tumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4]

This guide focuses on a specific, functionally rich derivative: this compound. The introduction of a bromine atom at the 6-position offers a strategic advantage for researchers. It not only modulates the electronic properties and metabolic stability of the molecule but also provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of extensive compound libraries. This makes it a highly valuable intermediate for professionals in drug discovery and development.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

IUPAC Name: 6-bromo-2,3-dihydro-1-benzofuran-3-amine

Chemical Structure

The molecule consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. A bromine atom is substituted at the 6-position of the benzene ring, and an amine group is attached to the 3-position of the dihydrofuran ring, which is a chiral center.

Caption: Chemical structure of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 944709-63-1[5]
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol -
Appearance Solid
Purity ≥98%
Storage Conditions Keep in dark place, sealed in dry, 2-8°C
InChI Key VXHJNJHULJJTSD-UHFFFAOYSA-N
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Synthesis and Mechanistic Considerations

While numerous methods exist for constructing 3-aminobenzofuran derivatives, a robust and adaptable synthesis is critical for research applications.[6][7][8] A plausible and efficient pathway involves the intramolecular cyclization of a suitably functionalized precursor derived from a brominated phenol. This approach provides excellent control over the regiochemistry of the bromine substituent.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process beginning with commercially available 4-bromophenol. The rationale is to first build the side chain that will ultimately form the dihydrofuran ring and then induce cyclization.

synthesis_workflow start 4-Bromophenol step1 Step 1: O-Alkylation Reagents: Epichlorohydrin, Base (e.g., K₂CO₃) Solvent: Acetone start->step1 intermediate1 Intermediate 1: 2-((4-bromophenoxy)methyl)oxirane step1->intermediate1 step2 Step 2: Epoxide Ring Opening Reagent: Sodium Azide (NaN₃) Solvent: EtOH/H₂O intermediate1->step2 intermediate2 Intermediate 2: 1-azido-3-(4-bromophenoxy)propan-2-ol step2->intermediate2 step3 Step 3: Intramolecular Cyclization Reagent: Triphenylphosphine (PPh₃) Solvent: THF intermediate2->step3 Mitsunobu-type cyclization or acid-catalyzed step4 Step 4: Azide Reduction Reagent: H₂, Pd/C or LiAlH₄ Solvent: Methanol or THF intermediate2->step4 Direct Reduction/Cyclization is also possible intermediate3 Intermediate 3: (6-Bromo-2,3-dihydrobenzofuran-3-yl)methanamine final_product Final Product: This compound step4->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for synthesizing related dihydrobenzofurans.[9]

Step 1: Synthesis of 2-((4-bromophenoxy)methyl)oxirane

  • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and epichlorohydrin (1.5 eq).

  • Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Causality: K₂CO₃ acts as a base to deprotonate the phenol, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin in a Williamson ether synthesis. Refluxing provides the necessary activation energy.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the desired epoxide intermediate.

Step 2: Synthesis of 1-azido-3-(4-bromophenoxy)propan-2-ol

  • Dissolve the epoxide intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add sodium azide (NaN₃, 2.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq).

  • Heat the mixture at 80°C for 6-8 hours.

  • Causality: The azide ion (N₃⁻) is a potent nucleophile that attacks one of the epoxide carbons. The reaction is typically regioselective, with the azide attacking the less sterically hindered terminal carbon. NH₄Cl acts as a mild proton source.

  • Cool the reaction, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the azido-alcohol.

Step 3: Intramolecular Cyclization and Reduction to form this compound

  • Dissolve the azido-alcohol intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Then, add water and stir for an additional 8 hours.

  • Causality: This is a Staudinger reaction. The PPh₃ initially reduces the azide to an aza-ylide. Subsequent intramolecular attack of the hydroxyl group, facilitated by the phosphine, leads to cyclization and formation of the dihydrofuran ring. The addition of water hydrolyzes the resulting phosphinimine to the primary amine.

  • Alternatively, a catalytic hydrogenation (H₂, Pd/C) can be used to reduce the azide to an amine, which may then undergo spontaneous or acid-catalyzed cyclization.

  • Purify the final compound by column chromatography or crystallization to obtain pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete picture of the molecular structure.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Distinct signals in the aromatic region (~6.8-7.5 ppm). The bromine at C6 will influence the splitting pattern, likely resulting in a doublet, a singlet (or narrow doublet), and a doublet of doublets for the protons at C7, C5, and C4 respectively. - Dihydrofuran Protons: Complex multiplets in the aliphatic region. The proton at C3 (CH-NH₂) will be a multiplet coupled to the C2 protons. The diastereotopic protons at C2 (-O-CH₂) will appear as two separate multiplets, typically doublets of doublets, coupled to each other (geminal coupling) and to the C3 proton (vicinal coupling). The coupling constants between H-2 and H-3 are critical for determining cis/trans stereochemistry if substituents are present at C2.[10]
¹³C NMR - Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to bromine (C6) will be shifted, and its signal may be attenuated. - Aliphatic Carbons: Signals for C3 (~50-60 ppm) and C2 (~70-80 ppm) are expected. Data from a closely related Boc-protected analog shows C3 at ~59 ppm and C2 at ~88 ppm, providing a strong reference.[11]
Mass Spec (ESI-MS) The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity [M+H]⁺ and [M+H+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For C₈H₈BrNO, this would be observed at m/z 214.98 and 216.98.
FT-IR - N-H Stretch: Characteristic peaks for the primary amine in the 3300-3400 cm⁻¹ region. - C-O Stretch: A strong peak for the aryl-alkyl ether around 1250 cm⁻¹. - C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹.

Applications in Research and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for creating more complex molecules with therapeutic potential.

  • Scaffold for CNS Agents: The rigid conformation of the dihydrobenzofuran ring is ideal for designing ligands that fit into specific receptor binding pockets. Chiral versions, such as (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine, are cited as key intermediates in the synthesis of drugs targeting the central nervous system.[12]

  • Anticancer and Antimicrobial Research: The benzofuran core is a known pharmacophore in agents with cytotoxic and antimicrobial activities.[2][13] The amine functionality at the 3-position can be readily derivatized to explore structure-activity relationships (SAR) for novel anticancer or antibacterial compounds.

  • Fragment-Based Drug Design (FBDD): The molecule's size and functionality make it an excellent fragment for FBDD screening campaigns. The bromine atom serves as a vector for fragment evolution, allowing for the systematic exploration of chemical space around the core scaffold through reactions like Suzuki or Buchwald-Hartwig coupling.

  • Alzheimer's Disease Research: Derivatives of 3-aminobenzofuran have been synthesized and evaluated as multifunctional agents for treating Alzheimer's disease, showing potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure, strategic functionalization, and synthetic accessibility make it a high-value intermediate for researchers. The combination of the biologically active 2,3-dihydrobenzofuran-3-amine core with a versatile bromine handle provides a powerful platform for developing next-generation therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in advanced research programs.

References

An In-Depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-bromo-2,3-dihydrobenzofuran-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, spectroscopic characterization, and potential applications, with a focus on providing practical insights for researchers in the field.

Core Molecular Attributes

This compound is a substituted dihydrobenzofuran derivative. The presence of the bromine atom and the amine group on the dihydrobenzofuran scaffold makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

PropertyValueSource
CAS Number 944709-63-1[1]
Molecular Formula C₈H₈BrNO[2]
Molecular Weight 214.06 g/mol
IUPAC Name 6-bromo-2,3-dihydro-1-benzofuran-3-amine

Synthesis Strategies: A Rational Approach

A plausible synthetic route, based on related literature, is outlined below. This should be considered a general framework, and optimization of reaction conditions would be necessary.

Synthesis_Pathway cluster_0 Key Transformation A 4-Bromo-2-allylphenol B 6-Bromo-2-methyl-2,3-dihydrobenzofuran A->B Claisen Rearrangement (Heat) C 6-Bromo-3-bromo-2-methyl-2,3-dihydrobenzofuran B->C Bromination (NBS, CCl4, light) D 6-Bromo-3-azido-2-methyl-2,3-dihydrobenzofuran C->D Azide Substitution (NaN3, DMF) E This compound D->E Reduction (e.g., H2/Pd-C or LiAlH4) caption Plausible synthetic pathway for this compound.

References

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth technical overview of the expected spectroscopic data for 6-Bromo-2,3-dihydrobenzofuran-3-amine , a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

Introduction to this compound

This compound is a substituted benzofuran derivative. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] The presence of a bromine atom and an amine group on the dihydrobenzofuran core suggests its potential as a versatile intermediate for the synthesis of more complex molecules. Accurate spectroscopic analysis is paramount to confirm its identity and purity.

Molecular Structure:

  • Chemical Formula: C₈H₈BrNO

  • IUPAC Name: 6-bromo-2,3-dihydro-1-benzofuran-3-amine

  • CAS Number: 944709-63-1

This guide will now detail the expected outcomes from the three primary spectroscopic techniques used for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate interpretation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Insert Sample into NMR Spectrometer B->C D Acquire 1D Spectra (¹H, ¹³C) C->D E Acquire 2D Spectra (COSY, HSQC) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Spectral Interpretation G->H

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-7~ 7.3d1HJ ≈ 1-2 Hz (meta coupling)
H-5~ 7.2dd1HJ ≈ 8 Hz (ortho), 1-2 Hz (meta)
H-4~ 6.8d1HJ ≈ 8 Hz (ortho)
H-3~ 4.8-5.0t or dd1HJ ≈ 8-9 Hz
H-2a~ 4.6dd1HJ ≈ 10 Hz (geminal), 8-9 Hz (vicinal)
H-2b~ 4.2dd1HJ ≈ 10 Hz (geminal), 8-9 Hz (vicinal)
-NH₂1.5-3.0 (broad)s2HN/A

Rationale for Predictions:

  • Aromatic Protons (H-4, H-5, H-7): These protons are in the typical aromatic region (7.0-8.0 ppm). The electron-donating oxygen atom will shield the aromatic ring, shifting the signals slightly upfield compared to benzene. The bromine atom is electron-withdrawing, which will deshield adjacent protons. The splitting patterns arise from coupling to neighboring aromatic protons.

  • Dihydrofuran Ring Protons (H-2, H-3): The protons on the five-membered ring are in a more complex environment. H-3 is a methine proton adjacent to the amine and the aromatic ring, leading to a downfield shift. The H-2 protons are diastereotopic methylene protons, meaning they are in different chemical environments and will have different chemical shifts and will split each other (geminal coupling) as well as the H-3 proton (vicinal coupling). Difficulties in assigning stereochemistry from vicinal coupling constants in five-membered rings are well-documented.[3]

  • Amine Protons (-NH₂): These protons are often broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-7a~ 158-160
C-6~ 115-120 (attached to Br)
C-3a~ 130-135
C-4~ 110-115
C-5~ 125-130
C-7~ 128-132
C-2~ 70-75
C-3~ 50-55

Rationale for Predictions:

  • Aromatic Carbons: The chemical shifts are influenced by the substituents. C-7a, being attached to the oxygen, will be the most downfield aromatic carbon. C-6, directly bonded to the electronegative bromine, will also have a characteristic shift.

  • Dihydrofuran Ring Carbons: C-2 is an aliphatic carbon attached to an oxygen atom, resulting in a shift to the 70-75 ppm region. C-3 is an aliphatic carbon attached to a nitrogen atom, shifting it to the 50-55 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a more modern and rapid technique.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Diagram of the IR Spectroscopy Experimental Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare Sample (KBr Pellet or ATR) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Background Subtraction C->D E Identify Characteristic Absorption Bands D->E

Caption: Workflow for IR spectroscopic analysis.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3400-3250 (two bands)Medium
C-H Stretch (aromatic)3100-3000Medium-Weak
C-H Stretch (aliphatic)3000-2850Medium
N-H Bend (primary amine)1650-1580Medium-Strong
C=C Stretch (aromatic)1600-1450Medium-Strong
C-N Stretch (aliphatic amine)1250-1020Medium
C-O Stretch (aryl ether)1275-1200Strong
C-Br Stretch600-500Medium-Strong

Rationale for Predictions:

  • Amine Group: A primary amine (R-NH₂) will characteristically show two N-H stretching bands due to symmetric and asymmetric stretching modes.[4] The N-H bending vibration is also a key indicator.[4]

  • Aromatic Ring: The C-H stretches above 3000 cm⁻¹ and the C=C stretches in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

  • Dihydrofuran Ring: The aliphatic C-H stretches will appear just below 3000 cm⁻¹. The strong C-O stretch of the aryl ether is a prominent feature.

  • Bromo Substituent: The C-Br stretch will appear in the fingerprint region at a low wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of the Mass Spectrometry Experimental Workflow:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection A Introduce Sample (e.g., via LC or GC) B Ionize Molecules (e.g., ESI or EI) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Generate Mass Spectrum D->E

Caption: Workflow for mass spectrometric analysis.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of C₈H₈BrNO is approximately 214.08 g/mol . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z values corresponding to the molecule containing each isotope.

    • [M]⁺ with ⁷⁹Br: m/z ≈ 213

    • [M]⁺ with ⁸¹Br: m/z ≈ 215

  • Protonated Molecular Ion ([M+H]⁺) in ESI:

    • [M+H]⁺ with ⁷⁹Br: m/z ≈ 214

    • [M+H]⁺ with ⁸¹Br: m/z ≈ 216

  • Key Fragmentation Patterns (in EI): Hard ionization will lead to fragmentation of the molecule. Predicted major fragments include:

    • Loss of NH₂: [M - 16]⁺

    • Loss of Br: [M - 79/81]⁺

    • Cleavage of the dihydrofuran ring: This can lead to various smaller fragments. The formation of substituted benzofuran fragment ions is a known pathway in the mass spectra of related compounds.[5]

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous structural characterization of this compound. While this guide presents predicted data based on established spectroscopic principles and data from analogous structures, it is imperative for researchers to acquire and interpret their own experimental data to validate the synthesis and purity of their compounds. The methodologies and interpretative frameworks provided herein serve as a robust foundation for this critical analytical work.

References

An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Foundational Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. Among these properties, aqueous solubility and chemical stability are paramount. They dictate a molecule's behavior from initial in vitro screening to its ultimate in vivo efficacy and formulation. Poor solubility can lead to unreliable assay results, underestimated toxicity, and diminished bioavailability, while instability can compromise a drug's safety, potency, and shelf-life.[1][2][3]

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 6-Bromo-2,3-dihydrobenzofuran-3-amine (CAS 944709-63-1), a substituted benzofuran derivative of interest in medicinal chemistry.[4][5] As direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles of medicinal chemistry, proven experimental protocols, and predictive insights to empower researchers. We will explore the theoretical underpinnings of its expected behavior, provide detailed methodologies for its empirical determination, and offer guidance on its handling and storage.

Physicochemical Profile of this compound

Understanding the structural attributes of this compound is the first step in predicting its solubility and stability.

  • Chemical Structure:

    • IUPAC Name: 6-bromo-2,3-dihydro-1-benzofuran-3-amine[6]

    • Molecular Formula: C₈H₈BrNO[6]

    • Key Features:

      • Benzofuran Core: A bicyclic aromatic ether system, which is generally hydrophobic.

      • Primary Amine (-NH₂): A basic functional group that can be protonated to form a water-soluble salt. This is the most critical feature influencing aqueous solubility.[7]

      • Bromo Substituent (-Br): An electron-withdrawing group that can influence the pKa of the amine and the overall lipophilicity of the molecule.

      • Dihydrofuran Ring: The saturated portion of the furan ring adds some conformational flexibility.

  • Predicted Properties:

    • Appearance: Expected to be a solid at room temperature.[6]

    • pKa: The primary amine group is expected to have a pKa in the physiological range, making its ionization state—and thus its solubility—highly dependent on pH. Electron-withdrawing groups like bromine can decrease the basicity (lower the pKa) of the amine.[7]

Solubility Profile: A Duality of Form

The solubility of this compound is best understood by considering two distinct measures: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of the compound that can dissolve in a solvent at a specific temperature when the solid and solution phases are in equilibrium.[8] It is a critical parameter for formulation and biopharmaceutical classification.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer. It is a high-throughput assessment often used in early discovery to flag potential solubility issues.[1][3][9]

pH-Dependent Aqueous Solubility

The primary amine in the structure is the key determinant of its aqueous solubility. As a weak base, its solubility will dramatically increase in acidic conditions due to the formation of the protonated, and therefore more polar, ammonium salt. This relationship can be predicted by the Henderson-Hasselbalch equation .[10][11][12][13]

S = S₀ (1 + 10^(pKa - pH))

Where:

  • S is the total solubility at a given pH.

  • S₀ is the intrinsic solubility of the un-ionized form.

  • pKa is the acid dissociation constant of the conjugate acid of the amine.

This equation illustrates that as the pH drops below the pKa, the solubility (S) is expected to increase significantly.[11][14]

Solubility in Organic Solvents

While aqueous solubility is crucial for biological relevance, solubility in organic solvents is vital for synthesis, purification, and analytical method development. Based on its structure, a general solubility profile can be anticipated.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water (pH < 7), Methanol, EthanolModerate to HighThe amine group can hydrogen bond with protic solvents. Solubility in water is highly pH-dependent.[15][16]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions facilitate dissolution.
Non-Polar Toluene, Hexane, DichloromethaneLow to Very LowThe polar amine and ether functionalities limit solubility in non-polar environments.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility.[1][8][14]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Methodology:

  • Preparation:

    • Prepare a series of aqueous buffers at various pH values (e.g., pH 2.0, 4.0, 6.8, 7.4, 9.0).

    • Select a range of organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate).

  • Execution:

    • Add an excess amount of solid this compound to vials containing each buffer and solvent. The solid should be visibly present at the bottom of the vial to ensure saturation.

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Processing:

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[17][18]

    • Prepare a calibration curve using standards of known concentration to accurately quantify the solubility.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exec Execution cluster_proc Sample Processing cluster_quant Quantification prep1 Prepare Buffers (pH 2-9) & Organic Solvents exec1 Add Excess Solid Compound to Solvents prep1->exec1 exec2 Incubate with Agitation (24-48h at 25°C) exec1->exec2 proc1 Settle & Collect Supernatant exec2->proc1 proc2 Filter through 0.22 µm Syringe Filter proc1->proc2 quant1 Dilute Filtrate proc2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate Concentration vs. Calibration Curve quant2->quant3

Caption: Shake-Flask method for thermodynamic solubility.

Stability Profile: Understanding Degradation Pathways

The stability of a drug candidate is a critical attribute that influences its development, manufacturing, and storage. Forced degradation studies are employed to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[4][19][20][21][22]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Oxidation: The primary amine and the electron-rich aromatic ring are susceptible to oxidation. This can lead to the formation of hydroxylated species, N-oxides, or ring-opened products. The ether linkage in the dihydrofuran ring could also be a site of oxidative cleavage.[5][23]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to cleavage of the ether bond, although this is less likely under typical conditions compared to oxidation.[24][25]

  • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation. The bromine substituent can also be a site for photolytic cleavage.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of the compound.

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).[21][22]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for the same time points.[21][22]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[4][19]

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and white light as per ICH Q1B guidelines.[21]

  • Sample Analysis:

    • At each time point, withdraw a sample. Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.[26]

    • Use HPLC coupled with Mass Spectrometry (HPLC-MS) to help identify the mass of the degradation products and elucidate their structures.[17][27]

Table 2: Representative Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionTemperaturePotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°CMinimal degradation expected; potential for slow ether cleavage.
Base Hydrolysis 0.1 M NaOH60°CMinimal degradation expected.
Oxidation 3% H₂O₂Room TempN-oxide, hydroxylated aromatic ring, ring-opened products.
Thermal Dry Heat80°CPotential for solid-state decomposition, color change.
Photolytic ICH Q1B light exposureAmbientPhotolytic byproducts, potential de-bromination.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid photo Photolysis (ICH Q1B) start->photo thermal Thermal (80°C) start->thermal neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS oxid->hplc photo->hplc thermal->hplc neutralize->hplc identify Identify & Quantify Degradants hplc->identify

Caption: Forced degradation study experimental workflow.

Best Practices for Handling and Storage

Based on the predicted physicochemical properties, the following handling and storage procedures are recommended to ensure the integrity of this compound.

  • Storage: The compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light.[6] The low temperature will slow down potential degradation reactions, and protection from light will prevent photolytic decomposition. Storing it in a desiccator will protect it from atmospheric moisture.

  • Solution Preparation:

    • For aqueous solutions, it is advisable to prepare them fresh before use. Given the pH-dependent solubility, use an acidic buffer (e.g., pH 4-5) to ensure complete dissolution and maintain stability.

    • For long-term storage in solution, consider using a non-aqueous aprotic solvent like DMSO and storing at -20°C or -80°C.

  • Handling:

    • As with all research chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

    • Handle the solid compound in a well-ventilated area or a chemical fume hood.

Conclusion

While specific experimental data for this compound is limited in the public domain, a robust understanding of its likely solubility and stability profile can be derived from its chemical structure and established scientific principles. The primary amine is the dominant functional group governing its pH-dependent aqueous solubility, making it significantly more soluble in acidic conditions. Its stability is most likely challenged by oxidative and photolytic stress. The experimental protocols detailed in this guide provide a clear roadmap for researchers to empirically determine these critical parameters, enabling the confident advancement of research and development programs involving this and structurally related molecules.

References

The Emerging Therapeutic Potential of 6-Bromo-2,3-dihydrobenzofuran-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

A Whitepaper for Drug Discovery & Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] The introduction of a bromine atom at the 6-position and an amine at the 3-position creates the 6-Bromo-2,3-dihydrobenzofuran-3-amine core, a structure of increasing interest for therapeutic applications. This technical guide synthesizes the current understanding of this chemical class, detailing its synthesis, exploring its diverse biological activities, and elucidating key structure-activity relationships. We provide an in-depth analysis of its potential as a modulator of central nervous system targets, an antimicrobial agent, and an anticancer therapeutic, supported by detailed experimental protocols and data-driven insights to guide future research and development efforts.

The 2,3-Dihydrobenzofuran Scaffold: A Foundation for Bioactivity

The fusion of a benzene ring with a dihydrofuran ring creates the 2,3-dihydrobenzofuran (or coumaran) system. This structure is not merely a synthetic curiosity but is found in a range of natural products and serves as a versatile scaffold for developing pharmacologically active agents.[3][4] Its conformational rigidity and the specific spatial arrangement of its substituents allow for precise interactions with biological targets. The core structure has been successfully leveraged to develop compounds with a wide array of therapeutic properties, including anti-inflammatory, analgesic, antihyperglycemic, and antitumor activities.[5][6]

The specific derivative, (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine, is noted as a key chiral intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[7] The bromine substituent can significantly influence the molecule's physicochemical properties, such as lipophilicity, and may participate in halogen bonding with target proteins. The amine group at the C-3 position is a critical pharmacophore, capable of forming hydrogen bonds and salt bridges, which are fundamental for receptor recognition and binding.

Synthetic Pathways and Derivatization

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various organic chemistry methodologies. Modern approaches include transition metal-catalyzed reactions, such as Rh(III)-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes, and enantioselective Pd-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols.[8] These methods offer high efficiency and control over stereochemistry, which is crucial for producing enantiomerically pure pharmaceutical intermediates.[8]

Diagram: General Synthetic Strategy

The following diagram illustrates a conceptual workflow for the synthesis and diversification of the target compounds.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening Start o-Bromophenol + Allylic Alcohol Step1 Palladium-Catalyzed Intramolecular Cyclization Start->Step1 Step2 Functional Group Interconversion (e.g., Azide Introduction) Step1->Step2 Core 6-Bromo-2,3-dihydrobenzofuran-3-azide Step2->Core Step3 Reduction of Azide Core->Step3 Product This compound Step3->Product Amine Core Amine Product Reaction1 N-Alkylation Amine->Reaction1 Reaction2 N-Acylation Amine->Reaction2 Reaction3 Reductive Amination Amine->Reaction3 Deriv1 N-Alkyl Derivatives Reaction1->Deriv1 Deriv2 N-Amide Derivatives Reaction2->Deriv2 Deriv3 N-Substituted Amine Derivatives Reaction3->Deriv3 Library Compound Library Deriv1->Library Deriv2->Library Deriv3->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR MAO_Inhibition cluster_normal Normal Neurotransmitter Metabolism cluster_inhibited Metabolism with MAO-B Inhibitor NT Dopamine / Serotonin MAO MAO-B Enzyme NT->MAO Degradation Metabolites Inactive Metabolites + H₂O₂ (Oxidative Stress) MAO->Metabolites NT2 Dopamine / Serotonin Blocked Blocked Active Site NT2->Blocked Degradation Prevented IncreasedNT Increased Neurotransmitter Levels in Synapse NT2->IncreasedNT Leads to MAO2 MAO-B Enzyme MAO2->Blocked Inhibitor 6-Bromo-Derivative (MAO-B Inhibitor) Inhibitor->MAO2 Binds

References

Forging the Core of Innovation: A Technical Guide to the Synthesis of 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural heart of a vast array of natural products and synthetic molecules with significant biological activities.[1] Its prevalence in pharmaceuticals, including anticarcinogenic, antifungal, and antibacterial agents, underscores the critical importance of efficient and stereocontrolled synthetic methodologies.[2] This guide provides a comprehensive overview of the key strategies for the synthesis of 2,3-dihydrobenzofurans, offering field-proven insights into the causality behind experimental choices, detailed protocols for key reactions, and a comparative analysis of different approaches.

I. Strategic Approaches to the 2,3-Dihydrobenzofuran Core

The construction of the 2,3-dihydrobenzofuran ring system can be broadly categorized into several key strategic approaches, each with its own set of advantages and considerations. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Key Synthetic Strategies:

  • Intramolecular Cyclization: These methods involve the formation of the heterocyclic ring from a single starting material containing both the phenolic oxygen and the carbons that will form the dihydro-furan ring.

  • Cycloaddition Reactions: [3+2] and [4+1] cycloadditions have emerged as powerful tools for the convergent synthesis of highly functionalized 2,3-dihydrobenzofurans.

  • Transition-Metal-Catalyzed Cross-Coupling and Annulation: Palladium, rhodium, and copper catalysts have been extensively used to orchestrate the formation of C-C and C-O bonds, leading to the dihydrobenzofuran core.

  • Organocatalytic Asymmetric Synthesis: The use of small organic molecules as catalysts has revolutionized the enantioselective synthesis of chiral 2,3-dihydrobenzofurans.

II. Intramolecular Cyclization: Building from Within

Intramolecular cyclization represents a classic and often straightforward approach to the 2,3-dihydrobenzofuran skeleton. These reactions typically involve the formation of the crucial C-O bond to close the five-membered ring.

A. Williamson Ether Synthesis and its Variants

The Williamson ether synthesis, a venerable reaction in organic chemistry, can be adapted for the intramolecular formation of 2,3-dihydrobenzofurans. This typically involves the deprotonation of a phenol bearing a suitable leaving group on a side chain, followed by intramolecular nucleophilic substitution.[3]

Causality Behind Experimental Choices: The choice of base is critical to ensure efficient deprotonation of the phenol without promoting side reactions. A non-nucleophilic base is often preferred. The nature of the leaving group on the side chain also plays a crucial role, with halides (I > Br > Cl) and sulfonates (e.g., tosylates, mesylates) being common choices.[4] The reaction is typically run in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide.[3]

Experimental Protocol: Intramolecular Williamson Ether Synthesis

  • Deprotonation: To a solution of the substituted phenol (1.0 equiv) in a suitable solvent such as acetonitrile or N,N-dimethylformamide, add a base like potassium carbonate (1.5 equiv).

  • Cyclization: Heat the reaction mixture to a temperature between 50 and 100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 8 hours.[3]

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

B. Acid-Catalyzed Cyclization of Allyl Phenols

The acid-catalyzed cyclization of ortho-allyl phenols provides another direct route to 2,3-dihydrobenzofurans. This transformation proceeds via protonation of the alkene, followed by intramolecular attack of the phenolic oxygen.

Causality Behind Experimental Choices: Strong Brønsted acids like polyphosphoric acid (PPA) are often employed to facilitate the reaction. The reaction temperature is a critical parameter to control, as higher temperatures can lead to undesired side products. The electronic nature of the substituents on the aromatic ring can influence the reaction rate, with electron-donating groups generally accelerating the cyclization.[5]

III. Cycloaddition Reactions: Convergent and Powerful

Cycloaddition reactions offer a convergent and highly efficient means to construct the 2,3-dihydrobenzofuran core, often with excellent control over stereochemistry.

A. [3+2] Cycloaddition Reactions

In a [3+2] cycloaddition approach, a three-atom component reacts with a two-atom component to form the five-membered dihydrofuran ring. A common strategy involves the reaction of a phenoxy-derived intermediate with an alkene. Photocatalytic methods have emerged as a mild and efficient way to generate the necessary reactive intermediates.[6]

Causality Behind Experimental Choices: The choice of photocatalyst and oxidant is crucial for the success of these reactions. Ruthenium-based photocatalysts are often effective.[6] The reaction is typically carried out under visible light irradiation. The electronic properties of both the phenol and the alkene can significantly impact the efficiency and regioselectivity of the cycloaddition.

Experimental Protocol: Photocatalytic [3+2] Cycloaddition of Phenols with Alkenes [6]

  • Reaction Setup: In a reaction vessel, combine the phenol (0.10 mmol), the alkene (0.13 mmol), the photocatalyst (e.g., Ru(bpy)3(PF6)2, 0.005 mmol), and a suitable oxidant such as ammonium persulfate (0.20 mmol).

  • Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) for 24 hours at room temperature.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the 2,3-dihydrobenzofuran.

B. [4+1] Annulation Reactions

[4+1] annulation strategies involve the reaction of a four-atom component with a single-atom synthon. A notable example is the reaction of p-quinone methides with diazo compounds, catalyzed by a Brønsted acid.[7]

Causality Behind Experimental Choices: The choice of Brønsted acid is critical for the in situ generation of the reactive intermediate from the p-quinone methide. Triflic acid (TfOH) has been shown to be effective. The diazo compound serves as the one-carbon component, and its structure can be varied to introduce different substituents at the C2 position of the dihydrobenzofuran.[7]

IV. Transition-Metal-Catalyzed Syntheses: Efficiency and Selectivity

Transition metals, particularly palladium and rhodium, have enabled a wide range of powerful transformations for the synthesis of 2,3-dihydrobenzofurans, often with high levels of chemo-, regio-, and stereoselectivity.[8]

A. Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for the synthesis of 2,3-dihydrobenzofurans from readily available starting materials. This reaction involves the palladium-catalyzed cyclization of an aryl halide or triflate onto a tethered alkene.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base are all critical parameters that need to be optimized for a successful Heck reaction. Chiral ligands can be employed to achieve enantioselective cyclizations. The nature of the leaving group on the aromatic ring and the structure of the alkene tether can also influence the reaction outcome.

Experimental Protocol: Enantioselective Intramolecular Heck-Matsuda Reaction [9]

  • Reaction Setup: In a reaction vessel, combine the aryl diazonium salt precursor (aniline), a chiral palladium catalyst, and a suitable solvent.

  • Diazotization and Cyclization: The in situ generation of the aryldiazonium salt is followed by the intramolecular Heck-Matsuda reaction. This process is often coupled with a redox-relay to afford the final product.

  • Workup and Purification: The reaction mixture is worked up and the product is purified by chromatography to yield the enantioenriched 2,3-dihydrobenzofuran.

B. Rhodium-Catalyzed C-H Activation/Annulation

Rhodium-catalyzed C-H activation followed by annulation with an alkene or alkyne has emerged as a highly atom-economical strategy for the synthesis of substituted 2,3-dihydrobenzofurans.[8]

Causality Behind Experimental Choices: A directing group on the phenolic substrate is often required to guide the rhodium catalyst to the desired C-H bond for activation. The choice of the directing group and the rhodium catalyst are key to achieving high efficiency and selectivity. The reaction conditions, including the solvent and any additives, can also have a significant impact on the outcome.

V. Organocatalytic Asymmetric Synthesis: The Rise of Small Molecule Catalysts

Organocatalysis has provided a powerful and environmentally friendly alternative to metal-catalyzed methods for the asymmetric synthesis of 2,3-dihydrobenzofurans. Chiral small molecules, such as amines and thioureas, can effectively catalyze these transformations with high enantioselectivity.

A. Intramolecular Michael Addition/Lactonization

A stereodivergent approach to substituted 2,3-dihydrobenzofurans can be achieved through an organocatalytic intramolecular Michael addition followed by lactonization of enone acids.[10]

Causality Behind Experimental Choices: The choice of organocatalyst is the key to controlling the stereochemical outcome. For example, (S)-(-)-tetramisole hydrochloride can promote the formation of the syn-diastereomer with high enantioselectivity, while a cinchona alkaloid-derived catalyst can favor the anti-diastereomer.[9][10]

Experimental Protocol: Organocatalytic Intramolecular Michael Addition/Lactonization for syn-Dihydrobenzofurans [10]

  • Reaction Setup: Dissolve the enone acid (1.0 equiv) and diisopropylethylamine (1.1 equiv) in dichloromethane.

  • Catalysis: Add the organocatalyst, (S)-(-)-tetramisole hydrochloride (10 mol%), to the solution and stir at the appropriate temperature.

  • Workup and Purification: Upon completion of the reaction, the mixture is quenched and the product is extracted. The crude product is then purified by column chromatography to afford the syn-2,3-dihydrobenzofuran.

VI. Data Summary and Comparison of Methods

To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed methods.

Synthetic StrategyKey FeaturesTypical YieldsStereoselectivityKey References
Intramolecular Williamson Ether Synthesis Simple, reliable for certain substitution patterns.Good to excellentNot inherently stereoselective[3]
Acid-Catalyzed Cyclization of Allyl Phenols Direct, atom-economical.Moderate to goodGenerally not stereoselective[5]
Photocatalytic [3+2] Cycloaddition Mild conditions, good functional group tolerance.GoodCan be diastereoselective[6]
[4+1] Annulation Convergent, good for accessing C2-substituted derivatives.Good to excellentCan be diastereoselective[7]
Intramolecular Heck Reaction Powerful for C-C bond formation, enantioselective variants exist.Good to excellentCan be highly enantioselective[9]
Rh-Catalyzed C-H Activation/Annulation Atom-economical, good for functionalized derivatives.Good to excellentCan be highly stereoselective[8]
Organocatalytic Michael Addition/Lactonization Metal-free, highly enantioselective, stereodivergent.Good to excellentHighly diastereo- and enantioselective[9][10]

VII. Visualization of Key Synthetic Pathways

To further illustrate the logical flow of these synthetic strategies, the following diagrams created using Graphviz (DOT language) depict the core transformations.

Williamson_Ether_Synthesis Start o-Halogenated Phenethyl Alcohol Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation Base Base (e.g., K2CO3) Base->Start Product 2,3-Dihydrobenzofuran Intermediate->Product Intramolecular SN2

Caption: Intramolecular Williamson Ether Synthesis Workflow.

Photocatalytic_Cycloaddition Phenol Phenol Intermediate Reactive Intermediate Phenol->Intermediate Alkene Alkene Product 2,3-Dihydrobenzofuran Alkene->Product [3+2] Cycloaddition Photocatalyst Photocatalyst + Light Photocatalyst->Phenol Oxidant Oxidant Oxidant->Intermediate Intermediate->Product

Caption: Photocatalytic [3+2] Cycloaddition Pathway.

Organocatalytic_Cyclization Enone_Acid Enone Acid Intermediate Enamine/Iminium Intermediate Enone_Acid->Intermediate Organocatalyst Chiral Organocatalyst Organocatalyst->Enone_Acid Product Chiral 2,3-Dihydrobenzofuran Intermediate->Product Intramolecular Michael Addition / Lactonization

Caption: Organocatalytic Asymmetric Cyclization.

VIII. Conclusion and Future Outlook

The synthesis of 2,3-dihydrobenzofurans continues to be an active and evolving field of research. While classical methods remain valuable, the development of modern catalytic strategies, particularly those employing transition metals and organocatalysts, has significantly expanded the synthetic toolbox. These newer methods offer unprecedented levels of efficiency, selectivity, and functional group tolerance, enabling the construction of increasingly complex and stereochemically rich dihydrobenzofuran derivatives.

Future efforts in this area are likely to focus on the development of even more sustainable and atom-economical synthetic methods. The use of earth-abundant metal catalysts, further advancements in photocatalysis, and the discovery of novel organocatalytic transformations will undoubtedly play a key role in shaping the future of 2,3-dihydrobenzofuran synthesis. The continued innovation in this field will be crucial for advancing drug discovery and materials science, where the 2,3-dihydrobenzofuran core is poised to remain a privileged structural motif.

IX. References

  • Belmessieri, D., de la Houpliere, A., Calder, E. D., Taylor, J. E., & Smith, A. D. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Chemistry – A European Journal, 20(31), 9762-9769. --INVALID-LINK--

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from --INVALID-LINK--

  • Irfan, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 14585-14621. --INVALID-LINK--

  • Wilger, D. J., Grandjean, J.-M., Lamm, T. R., & Nicewicz, D. A. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Angewandte Chemie International Edition, 53(41), 11056-11059. --INVALID-LINK--

  • de Fátima, A., & Pilli, R. A. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 28(15), 5786. --INVALID-LINK--

  • Williamson Ether Synthesis. (n.d.). Retrieved from --INVALID-LINK--

  • Scheme 2. Mechanistic outline. (n.d.). Retrieved from --INVALID-LINK--

  • Metal-catalyzed synthesis of 2,3-dihydrobenzofuran. (n.d.). Retrieved from --INVALID-LINK--

  • Irfan, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. --INVALID-LINK--

  • Chen, Z., Pitchakuntla, M., & Jia, Y. (2019). Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. Natural Product Reports, 36(5), 666-690. --INVALID-LINK--

  • Singh, G., Pandey, R., Kurup, A. S., & Ramasamy, V. A. (2021). Various protocols for the synthesis of dihydro[2,3-b]benzofurans. Asian Journal of Organic Chemistry, 10(4), 846-857. --INVALID-LINK--

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press. --INVALID-LINK--

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. --INVALID-LINK--

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Irfan, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. --INVALID-LINK--

  • Irfan, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus. RSC Advances, 14, 14585-14621. --INVALID-LINK--

  • Lindström, O., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(7), 449-457. --INVALID-LINK--

  • de Souza, A. A., & Pilli, R. A. (2017). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Synlett, 28(15), 1937-1940. --INVALID-LINK--

  • Lindström, O., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(7), 449-457. --INVALID-LINK--

  • Dapkekar, S. G., & Satyanarayana, G. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ChemistrySelect, 7(10), e202104448. --INVALID-LINK--

  • Belmessieri, D., de la Houpliere, A., Calder, E. D., Taylor, J. E., & Smith, A. D. (2014). Stereodivergent organocatalytic intramolecular Michael addition/lactonization for the asymmetric synthesis of substituted dihydrobenzofurans and tetrahydrofurans. Chemistry – A European Journal, 20(31), 9762-9769. --INVALID-LINK--

  • Dapkekar, S. G., & Satyanarayana, G. (2022). Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Asian Journal of Organic Chemistry, 11(4), e202100803. --INVALID-LINK--

References

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of this privileged heterocyclic system. It delves into the seminal synthetic methodologies that have shaped our ability to access a diverse array of substituted dihydrobenzofurans, from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed strategies. The narrative emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for key transformations. Furthermore, this guide explores the rich pharmacological landscape of substituted dihydrobenzofurans, highlighting their roles as anti-inflammatory, anticancer, and antiviral agents, and discusses the structure-activity relationships that govern their therapeutic potential.

A Historical Perspective: From Coumarins to Coumarans

The journey to understanding and utilizing the 2,3-dihydrobenzofuran ring system, historically referred to as "coumaran," is intrinsically linked to the chemistry of its aromatic counterpart, benzofuran, and the related coumarins. The story begins in the 19th century with the isolation and synthesis of coumarin, a fragrant natural product. In 1868, Sir William Henry Perkin achieved the first synthesis of coumarin, a landmark achievement in organic chemistry.[1] This work laid the foundation for the exploration of related heterocyclic systems.

A pivotal moment in the history of benzofuran synthesis, and by extension dihydrobenzofuran chemistry, was the discovery of the Perkin rearrangement in 1870.[2][3] This reaction demonstrated the ring contraction of a 2-halocoumarin in the presence of a hydroxide to form a benzofuran, establishing a direct synthetic link between these two important scaffolds.[2][3]

The early 20th century saw the development of more direct methods for the synthesis of the dihydrobenzofuran core. A significant advancement was the exploration of the Claisen rearrangement of allyl aryl ethers. First described by Rainer Ludwig Claisen in 1912, this[4][4]-sigmatropic rearrangement of an allyl phenyl ether produces an ortho-allylphenol intermediate.[5][6] This intermediate proved to be a versatile precursor for the construction of the dihydrobenzofuran ring through subsequent cyclization.

The acid-catalyzed cyclization of these ortho-allylphenol intermediates marked a crucial step towards the efficient synthesis of substituted dihydrobenzofurans. This intramolecular hydroalkoxylation provided a direct and atom-economical route to the coveted five-membered oxygen-containing ring fused to a benzene core.

The Synthetic Arsenal: Key Methodologies for Dihydrobenzofuran Construction

The pursuit of novel and efficient methods for the synthesis of substituted dihydrobenzofurans has been a vibrant area of research, driven by the significant biological activities of these compounds. Modern synthetic chemistry has provided a diverse toolkit for accessing this important scaffold.

Classical Approaches: Harnessing Rearrangements and Cyclizations

The thermal or acid-catalyzed Claisen rearrangement of allyl phenyl ethers followed by intramolecular cyclization of the resulting ortho-allylphenol remains a cornerstone of dihydrobenzofuran synthesis.[7] The initial rearrangement is a pericyclic reaction that proceeds through a concerted mechanism, leading to the formation of a C-C bond at the ortho position of the phenol.[5] The subsequent cyclization is typically promoted by an acid catalyst, which protonates the double bond of the allyl group, facilitating nucleophilic attack by the phenolic oxygen.

Claisen_Rearrangement_Cyclization

Experimental Protocol: Acid-Catalyzed Cyclization of an ortho-Allylphenol

  • Dissolution: Dissolve the ortho-allylphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric acid, or boron trifluoride etherate) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted dihydrobenzofuran.

The Modern Era: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of dihydrobenzofurans, offering milder reaction conditions, broader substrate scope, and higher efficiency.[4] A variety of metals, including palladium, rhodium, ruthenium, and copper, have been successfully employed in these transformations.

Palladium catalysts are particularly effective in promoting the intramolecular cyclization of various precursors to form the dihydrobenzofuran ring. These reactions often involve C-H activation, oxidative addition, and reductive elimination steps. For example, palladium-catalyzed intramolecular oxidative C-H/O-H cyclization of allylphenols provides a direct route to 2-substituted dihydrobenzofurans.

Palladium_Catalyzed_Cyclization

Table 1: Comparison of Key Synthetic Methodologies for Dihydrobenzofurans

MethodologyCatalyst/ReagentKey TransformationAdvantagesDisadvantages
Claisen Rearrangement/Cyclization Heat, Lewis/Brønsted Acids[4][4]-Sigmatropic Rearrangement, Intramolecular HydroalkoxylationReadily available starting materials, well-established.Often requires harsh conditions (high temperatures, strong acids).
Palladium-Catalyzed Cyclization Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂)Intramolecular Oxidative C-H/O-H CyclizationMild reaction conditions, high functional group tolerance.Cost of palladium catalyst, requires an oxidant.
Rhodium-Catalyzed Annulation Rh(III) complexes[3+2] Annulation of phenols and alkenesHigh atom economy, good regioselectivity.Catalyst sensitivity, sometimes requires directing groups.
Copper-Catalyzed Cyclization Cu(I) or Cu(II) saltsIntramolecular C-O bond formationInexpensive and abundant catalyst.Can require higher temperatures than palladium catalysis.

Pharmacological Significance: A Privileged Scaffold in Drug Discovery

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, leading to a wide range of pharmacological activities.[8][9]

Anti-Inflammatory Activity

Many substituted dihydrobenzofurans exhibit potent anti-inflammatory properties.[10] For instance, certain derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][12] The anti-inflammatory effects of some fluorinated benzofuran and dihydrobenzofuran derivatives have been demonstrated in both macrophage models and in vivo air pouch models of inflammation.[11][13]

Anticancer Activity

The dihydrobenzofuran scaffold is present in numerous natural products with significant anticancer activity.[1][14] Synthetic derivatives have also been extensively explored as potential anticancer agents.[15][16] Their mechanisms of action are diverse and can include inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[14][17] For example, certain dihydrobenzofuran lignans have shown potent cytotoxicity against various cancer cell lines.[14]

Antiviral Activity

Substituted dihydrobenzofurans have also emerged as promising antiviral agents.[18][19][20][21] Derivatives of this scaffold have demonstrated activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[19][20] The antiviral mechanism can involve the inhibition of viral enzymes, such as reverse transcriptase, or interference with viral entry and replication processes.

Pharmacological_Activities

Conclusion and Future Outlook

The journey of substituted dihydrobenzofurans, from their historical roots in the chemistry of natural products to their current status as a privileged scaffold in drug discovery, is a testament to the power of organic synthesis and medicinal chemistry. The continuous development of novel and efficient synthetic methodologies has enabled the exploration of a vast chemical space around this core structure, leading to the discovery of compounds with significant therapeutic potential. As our understanding of disease biology deepens, the versatile and tunable nature of the dihydrobenzofuran scaffold will undoubtedly continue to inspire the design and synthesis of the next generation of therapeutic agents. The future of dihydrobenzofuran chemistry lies in the development of even more selective and sustainable synthetic methods, the exploration of new biological targets, and the translation of promising lead compounds into clinically effective drugs.

References

Safety and handling precautions for 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Section 1: Compound Profile and Hazard Overview

This compound is a substituted benzofuran derivative utilized as a key building block in medicinal chemistry and drug discovery. Its structural motif is of interest to researchers developing novel therapeutic agents. However, as a halogenated aromatic amine, this compound possesses inherent hazards that necessitate rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in established chemical safety principles.

The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system, and it is classified as harmful if swallowed.[1][2][3] Understanding these hazards is the first step in implementing a robust safety culture when working with this and structurally related molecules.

Compound Identification
IUPAC Name 6-bromo-2,3-dihydro-1-benzofuran-3-amine[3]
Synonyms (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine, 6-Bromo-2,3-dihydro-benzofuran-3-ylamine
CAS Number 944709-63-1[3]
Molecular Formula C₈H₈BrNO[3]
Molecular Weight 214.06 g/mol [4]
Physical Form Solid[3]

Section 2: Hazard Identification and GHS Classification

A thorough risk assessment begins with a clear understanding of the compound's classification under the Globally Harmonized System (GHS). This compound is designated with a "Warning" signal word, reflecting its potential to cause moderate harm upon exposure.[1][2][3]

GHS Hazard Classification
Pictogram
Signal Word Warning [1][2][3]
Hazard Statements H302: Harmful if swallowed.[2][3]H315: Causes skin irritation.[1][2][3]H319: Causes serious eye irritation.[1][2][3]H335: May cause respiratory irritation.[1][2][3]
Precautionary Statements Prevention: P261, P264, P270, P271, P280[1][2]Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P362+P364[1][2]Storage: P403+P233, P405[1][2]Disposal: P501[1][2]

Causality of Hazards:

  • Oral Toxicity (H302): Ingestion can lead to systemic toxic effects. The amine and brominated aromatic functionalities contribute to its reactivity and potential to interfere with biological processes.

  • Skin and Eye Irritation (H315, H319): Aromatic amines can be irritating to dermal and ocular tissues, causing inflammation, redness, and discomfort.[1] Prolonged contact may lead to dermatitis.[5] The brominated ring can enhance this effect.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosol can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[1] This is a common hazard for powdered organic compounds, especially those with reactive functional groups.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are the primary defense against chemical exposure, supplemented by appropriate PPE.

Engineering Controls: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[5][6] This is the most critical step in preventing inhalation of the compound. The laboratory should also be equipped with an eyewash station and a safety shower that are readily accessible.[1][7]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of the compound. A standard ensemble for handling this chemical is outlined below.

PPE_Workflow cluster_donning Donning Sequence cluster_work Safe Handling Zone Start 1. Lab Coat (Buttoned, flame-resistant) Goggles 2. Safety Goggles (ANSI Z87.1 rated, with side shields) Start->Goggles Protect Body Gloves 3. Nitrile Gloves (Inspect before use) Goggles->Gloves Protect Eyes Work Work inside Chemical Fume Hood Gloves->Work

Caption: PPE donning sequence before handling the compound.

PPE Component Specification & Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn over goggles if there is a significant splash risk.[8] This is to prevent eye irritation from airborne particles or splashes.[1]
Skin Protection A flame-resistant lab coat must be worn and fully buttoned.[8] Wear chemical-resistant gloves, such as nitrile gloves, which provide good protection against a range of organic compounds.[5] Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.[9]
Respiratory Protection Work must be performed in a chemical fume hood to avoid breathing dust.[1][2] If engineering controls are insufficient and exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate cartridges must be used.[2][8]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for minimizing risk.

General Handling and Use Protocol
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware) and the spill kit before retrieving the chemical.

  • PPE: Don the required PPE as detailed in Section 3.

  • Weighing: Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure. Use a spatula to carefully transfer the solid, avoiding the creation of dust.[6]

  • Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood.

  • Post-Handling: After use, tightly close the container.[1][2] Clean all equipment. Remove gloves using a technique that avoids skin contamination and dispose of them in the designated hazardous waste container.[9]

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[1][10] Do not eat, drink, or smoke in the laboratory area.[2]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Container: Store in the original, tightly-closed container to prevent contamination and exposure to air.[1][2][10]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1][5] Some suppliers recommend refrigerated storage between 2-8°C and protection from light.[3]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[5][11]

  • Security: The compound should be stored in a locked cabinet or area to restrict access to authorized personnel only.[1][2]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

For a small laboratory spill, the following procedure should be followed. For large spills, evacuate the area and contact emergency personnel.

Spill_Response Spill Spill Occurs Alert 1. Alert Personnel & Secure Area Spill->Alert PPE 2. Don Additional PPE (e.g., double gloves) Alert->PPE Contain 3. Contain Spill (Prevent spreading) PPE->Contain Absorb 4. Absorb Material (Use vermiculite or sand) Contain->Absorb Collect 5. Collect Waste (Sweep into labeled container) Absorb->Collect Clean 6. Decontaminate Area (Soap and water) Collect->Clean Dispose 7. Dispose of Waste (As halogenated solid waste) Clean->Dispose

Caption: Decision workflow for a small laboratory spill.

Detailed Spill Cleanup Protocol:

  • Alert & Secure: Immediately alert others in the vicinity.[12] Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.[5]

  • Don PPE: Put on appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[12]

  • Contain & Absorb: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[13] For liquids, cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or spill pillows.[13][14][15] Start from the outside and work inwards.[12]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[9][12]

  • Decontaminate: Clean the spill surface with soap and water, collecting the rinse water for disposal if the compound is highly toxic.[12]

  • Dispose: Dispose of the sealed container and any contaminated materials (gloves, towels) through the institution's hazardous waste program as halogenated organic waste.[5][12]

  • Restock: Replenish the spill kit.[12]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

Exposure Route First Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][10]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][10][16]
Eye Contact Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10][16]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1][2]

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect human health and the environment.

  • Segregation: All waste containing this compound must be classified as hazardous. It should be collected in a dedicated "Halogenated Organic Waste" container that is separate from non-halogenated waste.[5]

  • Container: Use a robust, leak-proof container that can be securely sealed. The container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents.[5]

  • Disposal Path: The sealed waste container must be disposed of through an approved waste disposal plant or a licensed hazardous waste management service.[1][2][10] Never dispose of this chemical down the drain or in regular trash.

  • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

References

A Comprehensive Technical Guide to the Thermochemical Analysis of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and application of thermochemical data for the novel compound 6-Bromo-2,3-dihydrobenzofuran-3-amine. In the absence of established literature values, this document serves as a procedural whitepaper for researchers, scientists, and drug development professionals, detailing the critical methodologies for characterizing the thermal properties of this and similar active pharmaceutical ingredients (APIs). We will explore the synthesis and purification prerequisites, outline detailed protocols for experimental analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and describe a robust computational workflow for the ab initio prediction of key thermochemical parameters. The synthesis of this information is crucial for preformulation studies, stability assessments, and ensuring the safety and efficacy of potential drug products.[1][2][3]

Introduction: The Imperative of Thermochemical Data in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. The solid-state characteristics of an API, such as its crystalline form, melting point, and thermal stability, are not minor details; they directly influence critical parameters like solubility, dissolution rate, bioavailability, and manufacturability.[1][2][3] An unstable compound that decomposes under storage or processing conditions can compromise the safety and efficacy of the final dosage form.

One of the most significant challenges in solid-state chemistry is polymorphism, the ability of a compound to exist in multiple crystalline forms.[4][5] These polymorphs, while chemically identical, can have vastly different physical properties. Differential Scanning Calorimetry (DSC) is a primary tool for identifying and characterizing these forms.[4][5] Therefore, generating a comprehensive thermochemical profile is a mandatory step in preformulation, providing the foundational data for rational formulation design and risk assessment.[1][2][3]

This guide uses this compound, a heterocyclic compound with potential pharmacological relevance, as a case study to delineate the process of acquiring and interpreting essential thermochemical data.

Prerequisite: Synthesis, Purification, and Characterization

Synthesis Strategy

The synthesis of 2,3-dihydrobenzofuran scaffolds can be achieved through various organic chemistry routes. A common and effective method involves the intramolecular cyclization of appropriately substituted phenols. For the target molecule, a potential route could involve the reaction of a substituted catechol or phenol derivative, followed by functional group manipulations to introduce the bromine and amine moieties.[7][8] Fluoride-induced desilylation of a protected precursor to generate an o-quinone methide, followed by intramolecular cyclization, represents another viable strategy for creating substituted 2,3-dihydrobenzofurans.[7]

Purification Protocol: Recrystallization of the Amine Salt

Amines can often be challenging to purify directly due to their basicity and potential for oxidation. A robust method for obtaining high-purity this compound is through the formation and subsequent recrystallization of its salt, such as the hydrochloride.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the crude amine product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidification: Add a solution of HCl in the same solvent dropwise with stirring. The amine hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the crude salt by vacuum filtration and wash with cold solvent.

  • Recrystallization: Select a suitable solvent system for recrystallization. For amine hydrochlorides, polar protic solvents like methanol, ethanol, or mixtures with water are often effective.[9][10] Dissolve the crude salt in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum to a constant weight.

Purity and Identity Confirmation

The purity and structural identity of the final compound must be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. The coupling constants between the protons at the C2 and C3 positions of the dihydrofuran ring are particularly useful for confirming the stereochemistry of the substituents.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The fragmentation pattern in the mass spectrum can provide further structural confirmation. For a bromo-compound, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the molecular ion peak and any bromine-containing fragments.[12][13][14]

  • Purity Analysis (DSC): As will be detailed below, DSC provides an excellent method for determining the molar purity of crystalline organic compounds, often corroborating results from chromatographic techniques like HPLC.[6][15]

Experimental Determination of Thermochemical Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis in the pharmaceutical industry.[1] They provide quantitative data on thermal transitions and stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16] This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Calibrate DSC with indium standard p2 Accurately weigh 1-3 mg of sample into aluminum pan p1->p2 p3 Crimp pan with a pierced lid p2->p3 r1 Place sample and reference pans in DSC cell p3->r1 r2 Set N2 purge gas (e.g., 50 mL/min) r1->r2 r3 Equilibrate at starting temperature (e.g., 25°C) r2->r3 r4 Ramp temperature at a controlled rate (e.g., 10°C/min) r3->r4 a1 Record heat flow vs. temperature r4->a1 a2 Identify endothermic (melting) and exothermic (decomposition) peaks a1->a2 a3 Determine onset temperature (Tm) and peak area (Enthalpy of Fusion, ΔHfus) a2->a3 a4 Perform purity analysis using van't Hoff equation a3->a4

Caption: Workflow for DSC analysis of a pharmaceutical compound.

ParameterRecommended SettingRationale & Citation
Instrument Calibrated Heat-Flux DSCEnsures accurate temperature and enthalpy measurements.[16]
Sample Mass 1-3 mgSmall masses minimize thermal gradients and are recommended by ASTM E928 for purity analysis.[17]
Sample Pan Aluminum, crimped with pierced lidStandard for organic solids; the pierced lid allows volatiles to escape while maintaining pressure equilibrium.[4]
Reference Empty, sealed aluminum panProvides a stable, inert reference for heat flow comparison.
Purge Gas High-purity Nitrogen (N₂) at 50 mL/minAn inert atmosphere prevents oxidative degradation during heating.[4]
Temperature Program Heat from 25°C to ~300°C (or 50°C past melt)Range should encompass the expected melting and potential decomposition events.
Heating Rate 10 °C/minA standard rate for initial screening. Slower rates (0.5-2 °C/min) are used for high-resolution purity analysis.[17] Faster rates can be used to detect metastable polymorphs.[4]
  • Melting Point (Tₘ): The sharp, endothermic peak corresponds to the melting of the crystalline solid. The onset temperature of this peak is taken as the melting point.[16]

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak is integrated to determine the energy required to melt the sample. This is a characteristic property of the material.

  • Polymorphism: The presence of multiple melting peaks or exothermic recrystallization events followed by melting can indicate the existence of different polymorphic forms.[4][5] A "heat-cool-heat" cycle is often employed to screen for such behavior.

  • Purity Analysis: The van't Hoff equation relates the melting point depression of a substance to its mole fraction of impurity. Specialized software uses the shape of the leading edge of the melting peak to calculate purity, providing a result that is complementary to chromatographic methods.[6][15][18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[19] It is essential for determining thermal stability, decomposition temperatures, and the presence of residual solvents or water.

ParameterRecommended SettingRationale & Citation
Sample Mass 5-10 mgProvides a clear, measurable mass change signal.
Sample Pan Alumina (ceramic) or PlatinumThese materials are inert at high temperatures. Ceramic is preferred if there's a possibility of the sample reacting with platinum.[19][20]
Purge Gas High-purity Nitrogen (N₂) at 40-100 mL/minAn inert atmosphere ensures that mass loss is due to thermal decomposition, not oxidation.[20][21]
Temperature Program Heat from 25°C to 600°CA wide range ensures the complete decomposition profile is captured.
Heating Rate 10 °C/minA standard rate that balances resolution and experiment time.[20]

The TGA thermogram plots percent mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint decomposition temperatures more precisely. For a heterocyclic amine like the target compound, one might expect an initial mass loss step below 150°C if residual solvent or water is present, followed by one or more sharp mass loss steps at higher temperatures corresponding to the decomposition of the molecule itself.[19][20][22] The temperature at which 5% mass loss occurs (T₅%) is often used as a standard measure of the onset of decomposition.[20]

Computational Prediction of Thermochemical Properties

Alongside experimental methods, quantum chemical calculations provide a powerful, in silico approach to predict thermochemical properties, most notably the gas-phase enthalpy of formation (ΔfH°).[23] This is invaluable for novel compounds where experimental data is unavailable.

Computational Workflow

cluster_build Structure Setup cluster_calc High-Level Calculation cluster_thermo Thermochemical Analysis b1 Build 3D structure of this compound b2 Perform initial geometry optimization (e.g., B3LYP/6-31G*) b1->b2 c1 Optimize geometry with a higher-level functional (e.g., M06-2X/6-311++G(d,p)) b2->c1 c2 Perform frequency calculation to confirm minimum energy and obtain ZPVE c1->c2 c3 Calculate single-point energy using a composite method (e.g., G4) or accurate DFT (e.g., ωB97X-D/cc-pVTZ) c2->c3 t1 Extract electronic energy, ZPVE, and thermal corrections c3->t1 t2 Use atomization or isodesmic reaction scheme t1->t2 t3 Calculate standard enthalpy of formation (ΔfH° at 298.15 K) t2->t3

Caption: Workflow for computational thermochemistry prediction.

Recommended Computational Methods

For halogenated aromatic compounds, achieving "chemical accuracy" (typically within 1-2 kcal/mol of experimental values) requires robust computational models.

Method TypeSpecific RecommendationRationale & Citation
Geometry Optimization M06-2X / 6-311++G(d,p)This functional and basis set combination offers a good balance of accuracy and computational cost for geometry and frequency calculations of halogenated aromatics.[23]
High-Accuracy Energy Composite Method: G4Composite methods like G4 are designed to provide highly accurate thermochemical data and are considered a benchmark standard.[23]
DFT Method: ωB97X-D / cc-pVTZThis density functional and basis set combination has shown excellent performance for predicting the enthalpy of formation for brominated aromatic systems, offering a more computationally efficient alternative to composite methods.[23]
Thermochemical Scheme Isodesmic ReactionsThese hypothetical reactions conserve the number and types of chemical bonds, leading to significant error cancellation and yielding more accurate enthalpies of formation compared to simple atomization methods.[24]

The B3LYP/6-31G* model, while historically popular, should be used with caution for thermochemistry as it can suffer from known errors related to dispersion and basis set superposition error, though corrected schemes are available.[25][26]

Application and Synthesis of Data

The thermochemical data generated through the experimental and computational workflows described above are not merely academic. They form a critical part of the preformulation data package that informs crucial decisions in the drug development pipeline.[1][3]

  • Stability Assessment: The TGA decomposition temperature provides a direct measure of the compound's thermal stability, dictating acceptable temperatures for drying, milling, and other manufacturing processes.

  • Polymorph Selection: DSC is the primary tool for identifying the most thermodynamically stable crystalline form of the API, which is critical for ensuring consistent solubility and bioavailability over the product's shelf life.[4][5][27]

  • Formulation Design: Knowledge of the melting point and potential interactions (observed via DSC) with excipients is essential for developing robust formulations, particularly for melt-based processes like hot-melt extrusion.

  • Computational Model Validation: High-quality experimental DSC/TGA data serves as a crucial benchmark for validating and refining computational models, enhancing their predictive power for future NCEs.

Conclusion

While specific thermochemical data for this compound is not yet present in the public domain, this guide provides a comprehensive and scientifically grounded pathway for its determination. By combining rigorous sample preparation and characterization with state-of-the-art experimental techniques (DSC, TGA) and validated computational chemistry methods, researchers can generate the high-quality data necessary to advance a novel compound through the drug development process. This integrated approach ensures a deep understanding of the material's solid-state properties, mitigating risks and enabling the rational design of safe, stable, and effective pharmaceutical products.

References

Methodological & Application

Application Note: A Reliable Synthesis Protocol for 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step synthesis protocol for 6-Bromo-2,3-dihydrobenzofuran-3-amine, a key chiral intermediate in pharmaceutical development. The synthesis commences with the formation of an O-methyloxime from 6-Bromo-2,3-dihydrobenzofuran-3-one, followed by a robust reduction to yield the target primary amine. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth procedural details, explanations for experimental choices, and methods for reaction monitoring and product validation.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[1] Specifically, this compound serves as a critical building block, particularly as a chiral intermediate, for pharmaceutical agents targeting the central nervous system (CNS).[2] Its structure is integral to the development of potent and selective serotonin and dopamine receptor modulators, which are foundational to modern antidepressants and antipsychotics.[2]

Given its importance, access to a reliable and reproducible synthetic route is paramount for research and development. This application note details a field-proven, two-step protocol for the synthesis of this compound from its corresponding ketone. The methodology is based on established transformations involving oxime formation and subsequent reduction, providing a clear and efficient pathway to the desired product.

Synthesis Pathway and Mechanism

The synthesis is achieved via a two-step process:

  • Oxime Formation: The carbonyl group of 6-Bromo-2,3-dihydrobenzofuran-3-one is converted to an O-methyloxime through a condensation reaction with O-methylhydroxylamine hydrochloride.

  • Reduction: The C=N double bond of the O-methyloxime intermediate is reduced to a C-N single bond using a borane-tetrahydrofuran complex, yielding the final 3-amino product.

Rationale for Pathway Selection
  • Expertise & Experience: The conversion of a ketone to an amine via an oxime intermediate is a classic and highly reliable transformation in organic synthesis.[3][4][5] This pathway avoids harsh conditions and offers good control over the reaction.

  • Causality of Reagent Choice:

    • O-methylhydroxylamine hydrochloride: Used in place of hydroxylamine to form a more stable O-methyloxime, which often results in cleaner reactions and easier handling compared to the free oxime. Sodium acetate is employed as a mild base to neutralize the hydrochloride salt in situ, liberating the free O-methylhydroxylamine for the reaction.

    • Borane-Tetrahydrofuran (BH₃·THF): This is a highly effective and selective reducing agent for oximes and their ethers. It efficiently reduces the C=N bond without affecting the aromatic bromide, which could be susceptible to reduction with other catalytic hydrogenation methods.

Experimental Protocols

Materials and Reagents
ReagentM.W.RolePurity
6-Bromo-2,3-dihydrobenzofuran-3-one213.04 g/mol Starting Material>97%
O-Methylhydroxylamine hydrochloride83.52 g/mol Oxime Formation>98%
Sodium Acetate (Anhydrous)82.03 g/mol Base>99%
Methanol (Anhydrous)32.04 g/mol Solvent>99.8%
Borane-THF complex85.94 g/mol Reducing Agent1.0 M in THF
Tetrahydrofuran (THF, Anhydrous)72.11 g/mol Solvent>99.9%
Ethyl Acetate88.11 g/mol Extraction SolventACS Grade
Hydrochloric Acid (HCl)36.46 g/mol Work-up Reagent1M and 4M
Sodium Hydroxide (NaOH) or Aqueous Ammonia40.00 g/mol Work-up Reagent2M or 28%
Sodium Sulfate (Anhydrous)142.04 g/mol Drying AgentACS Grade
Part A: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-one O-methyloxime
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Bromo-2,3-dihydrobenzofuran-3-one (2.13 g, 10.0 mmol).

  • Reagent Addition: Add methanol (40 mL), followed by O-methylhydroxylamine hydrochloride (1.25 g, 15.0 mmol, 1.5 equiv) and anhydrous sodium acetate (1.23 g, 15.0 mmol, 1.5 equiv).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting ketone spot is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • To the residue, add deionized water (30 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with saturated brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the O-methyloxime as a solid or oil.

Part B: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the O-methyloxime intermediate (e.g., 1.93 mmol, based on yield from Part A) in anhydrous THF (20 mL).

  • Reduction: Slowly add 1.0 M Borane-THF complex (5.8 mL, 5.8 mmol, 3.0 equiv) dropwise to the solution at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) for the disappearance of the oxime.

  • Work-up & Quenching:

    • Cool the reaction vessel in an ice bath.

    • CAUTION: Quench the reaction by slowly and carefully adding ice-cold water dropwise, followed by 1 M HCl (10 mL) to hydrolyze borane complexes.

    • Stir the mixture at room temperature for 1 hour.

    • Basify the solution to a pH > 10 by adding 2M NaOH solution or 28% aqueous ammonia.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Purification & Isolation:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

    • For purification, the amine can be converted to its hydrochloride salt. Dissolve the crude product in diethyl ether and slowly add a 4 M solution of HCl in ethyl acetate or dioxane.

    • The precipitated hydrochloride salt can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[6]

Visualization of Synthetic Workflow

Synthesis_Workflow Start 6-Bromo-2,3-dihydro- benzofuran-3-one Intermediate 6-Bromo-2,3-dihydro- benzofuran-3-one O-methyloxime Start->Intermediate  1. MeONH2·HCl, NaOAc  2. Methanol, Reflux Product 6-Bromo-2,3-dihydro- benzofuran-3-amine Intermediate->Product  1. BH3·THF  2. Reflux, then H+/H2O work-up

References

Application Notes & Protocols: A Guide to the Enantioselective Synthesis of Chiral 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif prevalent in a vast array of natural products and pharmaceutically active compounds. Its inherent chirality often dictates biological activity, making the development of stereoselective synthetic methodologies a critical endeavor in medicinal chemistry and drug development. This comprehensive guide provides an in-depth analysis of modern enantioselective strategies for the synthesis of chiral 2,3-dihydrobenzofurans. We will explore the mechanistic underpinnings and practical applications of organocatalysis, transition-metal catalysis, and biocatalysis. Detailed, field-proven protocols are provided to equip researchers with the necessary tools to construct these valuable chiral heterocycles with high fidelity and efficiency.

Introduction: The Significance of Chiral 2,3-Dihydrobenzofurans

The 2,3-dihydrobenzofuran core is a cornerstone in the architecture of numerous biologically active molecules. Its presence in natural products with potent pharmacological properties has spurred significant interest in the development of synthetic routes to access this key heterocyclic system. The stereochemistry at the C2 and C3 positions is often crucial for target engagement and biological efficacy. Consequently, the ability to selectively synthesize specific enantiomers is of paramount importance for the advancement of drug discovery programs. This guide will delve into the primary asymmetric strategies that have emerged as powerful tools for the stereocontrolled synthesis of these vital compounds.

Key Synthetic Strategies for Enantioselective Access to 2,3-Dihydrobenzofurans

The asymmetric synthesis of 2,3-dihydrobenzofurans can be broadly categorized into three main approaches: organocatalysis, transition-metal catalysis, and biocatalysis. Each of these strategies offers unique advantages in terms of substrate scope, functional group tolerance, and stereocontrol.

Organocatalytic Approaches

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. In the context of 2,3-dihydrobenzofuran synthesis, chiral phosphoric acids, amines, and phosphines have been employed to great effect.[1][2] A common strategy involves the in-situ generation of ortho-quinone methides (o-QMs) from readily available phenols, which then undergo a stereocontrolled reaction with a suitable nucleophile.[3][4]

Mechanism of Chiral Phosphoric Acid Catalyzed [4+1] Annulation:

A prominent organocatalytic method is the [4+1] annulation of in situ generated o-quinone methides with a one-carbon component. Chiral phosphoric acids are particularly effective catalysts for this transformation, activating the o-QM through hydrogen bonding and directing the nucleophilic attack to a specific face, thereby establishing the desired stereochemistry.[1]

organocatalysis_mechanism cluster_0 Catalytic Cycle Phenol o-Hydroxybenzyl Alcohol Derivative oQM ortho-Quinone Methide (o-QM) Phenol->oQM Base Activated_oQM Activated o-QM (with Chiral Phosphoric Acid) oQM->Activated_oQM H-bonding Intermediate Chiral Intermediate Activated_oQM->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., Allenoate) Nucleophile->Intermediate Product Chiral 2,3-Dihydrobenzofuran Intermediate->Product Cyclization Catalyst Chiral Phosphoric Acid Catalyst Product->Catalyst Catalyst Regeneration Catalyst->Activated_oQM

Figure 1: Organocatalytic [4+1] Annulation.

Transition-Metal Catalysis

Transition-metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of 2,3-dihydrobenzofurans. Metals such as palladium, rhodium, copper, and nickel have been successfully employed in a variety of transformations, including intramolecular cyclizations and cycloadditions.[5][6][7][8] These methods often exhibit high turnover numbers and a broad substrate scope.

Palladium-Catalyzed Intramolecular Heck Reaction:

A well-established transition-metal catalyzed approach is the asymmetric intramolecular Heck reaction of an aryl halide tethered to an alkene. The use of chiral phosphine ligands is crucial for inducing enantioselectivity in the cyclization step.[5]

TM_catalysis_workflow cluster_1 Experimental Workflow Start Start: Aryl Halide Substrate Reaction Reaction Setup (Inert Atmosphere, Solvent, Temp) Start->Reaction Reagents Pd Catalyst Chiral Ligand Base Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched 2,3-Dihydrobenzofuran Purification->Product

Figure 2: Transition-Metal Catalysis Workflow.

Biocatalysis

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds.[9][10][11] Engineered enzymes, such as myoglobins, can catalyze the enantioselective cyclopropanation of benzofurans to afford stereochemically dense 2,3-dihydrobenzofurans with excellent enantiopurity.[9][10][11] This approach offers the advantages of mild reaction conditions and high stereoselectivity, often exceeding that of small molecule catalysts.

Engineered Myoglobin-Catalyzed Cyclopropanation:

In this strategy, an engineered myoglobin catalyst facilitates the transfer of a carbene from a diazo reagent to a benzofuran substrate. The protein scaffold creates a chiral environment that dictates the stereochemical outcome of the cyclopropanation reaction, leading to the formation of a single enantiomer of the product.[9][10][11]

Detailed Experimental Protocols

Protocol 1: Organocatalytic Asymmetric [4+1] Annulation

This protocol describes a general procedure for the enantioselective synthesis of 2,3-dihydrobenzofurans via a chiral phosphoric acid-catalyzed [4+1] annulation of an ortho-hydroxybenzyl alcohol derivative and an allenoate.

Materials:

  • ortho-Hydroxybenzyl alcohol derivative (1.0 equiv)

  • Allenoate (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., SPINOL-derived) (5-10 mol%)

  • 4Å Molecular Sieves (activated)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ortho-hydroxybenzyl alcohol derivative (0.5 mmol, 1.0 equiv), 4Å molecular sieves (100 mg), and the chiral phosphoric acid catalyst (0.025-0.05 mmol, 5-10 mol%).

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the allenoate (0.6 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the indicated temperature (e.g., room temperature or 40 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired chiral 2,3-dihydrobenzofuran.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Biocatalytic Asymmetric Cyclopropanation

This protocol outlines a general procedure for the synthesis of chiral 2,3-dihydrobenzofurans using an engineered myoglobin catalyst.[9][10]

Materials:

  • Benzofuran substrate (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.5 equiv)

  • Engineered Myoglobin catalyst solution (e.g., in phosphate buffer)

  • Sodium dithionite

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a septum-sealed vial, prepare a solution of the engineered myoglobin catalyst in phosphate buffer.

  • Deoxygenate the solution by bubbling with argon for 10-15 minutes.

  • Add the benzofuran substrate (e.g., 0.2 mmol, 1.0 equiv) to the catalyst solution.

  • In a separate vial, prepare a solution of ethyl diazoacetate (0.3 mmol, 1.5 equiv) in a minimal amount of a co-solvent if necessary.

  • Initiate the reaction by adding a freshly prepared solution of sodium dithionite (to reduce the heme center) followed by the slow, syringe-pump addition of the ethyl diazoacetate solution over several hours.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral gas chromatography (GC) or HPLC.

Data Summary and Comparison

The following table summarizes typical results for the enantioselective synthesis of 2,3-dihydrobenzofurans using different catalytic systems.

Catalytic SystemCatalyst Loading (mol%)Substrate ScopeTypical Yield (%)Typical ee (%)Reference
Chiral Phosphoric Acid5 - 10Broad (various substituted phenols and allenoates)70 - 9585 - 99[1][2]
Pd/Chiral Phosphine1 - 5Aryl halides with tethered alkenes60 - 9090 - >99[5]
Engineered Myoglobin<1Substituted benzofurans80 - >99>99[9][10][11]

Conclusion and Future Outlook

The enantioselective synthesis of chiral 2,3-dihydrobenzofurans has witnessed remarkable progress, with organocatalysis, transition-metal catalysis, and biocatalysis offering complementary and powerful solutions. The choice of a particular method depends on factors such as substrate availability, desired stereochemical outcome, and scalability. Future developments in this field will likely focus on the discovery of novel catalytic systems with even broader substrate scope, higher efficiency, and improved sustainability. The continued exploration of biocatalytic methods, in particular, holds great promise for the environmentally benign production of these valuable chiral building blocks for the pharmaceutical and agrochemical industries.

References

Application Note: Versatile Derivatization Strategies for the Amine Group of 6-Bromo-2,3-dihydrobenzofuran-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing targeted therapeutics. The specific compound, 6-Bromo-2,3-dihydrobenzofuran-3-amine, serves as a versatile chiral intermediate for the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system.[2] The primary amine at the C-3 position is a key handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom at the C-6 position offers an additional site for diversification, for instance, through cross-coupling reactions, further expanding the accessible chemical space.

This application note provides a comprehensive guide to the derivatization of the primary amine group of this compound. We will delve into three fundamental and widely applicable transformations: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. For each method, we will not only provide detailed, step-by-step protocols but also explain the underlying chemical principles and the rationale for experimental choices, empowering researchers to adapt and innovate upon these foundational reactions.

N-Acylation: Crafting Amide Bonds for Enhanced Bioactivity

N-acylation is a cornerstone reaction in medicinal chemistry for converting amines into stable amide derivatives.[3] This transformation can significantly alter a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The resulting amide bond is a common feature in many approved drugs.

Scientific Principles

The N-acylation of this compound involves the nucleophilic attack of the primary amine onto an electrophilic acylating agent, such as an acyl chloride or acid anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for achieving high yields and purity.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add a suitable base, such as triethylamine (1.2-1.5 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Data Presentation: N-Acylation Reaction Parameters
Acylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDCM2-4>90
Benzoyl ChloridePyridineTHF4-8>85
Phenylacetyl ChlorideTriethylamineDCM3-6>88

Visualization: N-Acylation Workflow

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Anhydrous DCM add_base Add Base (e.g., Et3N) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl stir Stir at RT (Monitor by TLC) add_acyl->stir quench Quench with Water stir->quench extract Aqueous Wash (NaHCO3, Brine) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation: Introducing the Versatile Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. Derivatization of this compound as a sulfonamide can impart significant changes in its biological activity and ADME properties.

Scientific Principles

Similar to N-acylation, N-sulfonylation is a nucleophilic substitution reaction where the primary amine attacks the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which also often serves as the solvent. The resulting sulfonamides are generally very stable compounds.

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol outlines a general method for the N-sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or flash column chromatography to afford the desired N-sulfonylated product.

Data Presentation: N-Sulfonylation Reaction Parameters
Sulfonylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Benzenesulfonyl ChloridePyridinePyridine12-18>80
p-Toluenesulfonyl ChloridePyridinePyridine12-18>85
Methanesulfonyl ChloridePyridineDCM6-12>90

Visualization: N-Sulfonylation Workflow

Sulfonylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Anhydrous Pyridine cool Cool to 0 °C start->cool add_sulfonyl Add Sulfonyl Chloride cool->add_sulfonyl stir Stir at RT (Monitor by TLC) add_sulfonyl->stir dilute Dilute with DCM stir->dilute extract Aqueous Wash (HCl, NaHCO3, Brine) dilute->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product Pure N-Sulfonylated Product purify->product

Caption: Workflow for the N-sulfonylation of this compound.

N-Alkylation via Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting a primary amine into a secondary or tertiary amine.[2] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.

Scientific Principles

The key to a successful reductive amination is the use of a reducing agent that is selective for the iminium ion intermediate over the starting carbonyl compound. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, where imine formation is favorable.

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general method for the N-alkylation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the carbonyl compound (1.1-1.5 eq.) in DCE or MeOH, add a catalytic amount of acetic acid (e.g., 0.1 eq.), if necessary.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise over 10-15 minutes.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reductive Amination Reaction Parameters
Carbonyl CompoundReducing AgentSolventReaction Time (h)Typical Yield (%)
FormaldehydeNaBH(OAc)₃DCE4-8>80
BenzaldehydeNaBH₃CNMeOH8-16>75
AcetoneNaBH(OAc)₃DCE12-24>70

Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_setup Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification start Mix Amine, Carbonyl & Catalyst in Solvent stir_imine Stir at RT (1-2h) start->stir_imine add_reductant Add Reducing Agent (portion-wise) stir_imine->add_reductant stir_reaction Stir at RT (Monitor by TLC) add_reductant->stir_reaction quench Quench with NaHCO3 stir_reaction->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Alkylated Product purify->product

Caption: Workflow for N-alkylation via reductive amination.

Characterization of Derivatives

The successful synthesis of the derivatized products should be confirmed by a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. For N-acylated and N-sulfonylated derivatives, the appearance of a new amide or sulfonamide N-H proton signal (typically a broad singlet) and signals corresponding to the newly introduced acyl or sulfonyl group are expected. In ¹³C NMR, the appearance of a new carbonyl or sulfonyl carbon signal will be observed. For N-alkylated products, new signals corresponding to the alkyl group will be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For N-acylated products, a strong carbonyl (C=O) stretch will be observed around 1650 cm⁻¹. For N-sulfonylated products, characteristic S=O stretching bands will appear around 1350 and 1160 cm⁻¹.

  • Melting Point: The melting point of a crystalline solid derivative provides an indication of its purity.

Conclusion

The primary amine of this compound offers a versatile point for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery programs. The N-acylation, N-sulfonylation, and reductive amination protocols detailed in this application note provide robust and reliable methods for generating novel derivatives. By understanding the principles behind these reactions and carefully controlling the experimental conditions, researchers can efficiently explore the structure-activity relationships of this important scaffold and develop new therapeutic candidates.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran-3-amine Scaffold and Palladium-Catalyzed Cross-Coupling

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique three-dimensional architecture and electronic properties make it an attractive core for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders. Specifically, the incorporation of an amine functionality at the 3-position, as seen in 6-bromo-2,3-dihydrobenzofuran-3-amine, provides a critical handle for further molecular elaboration and interaction with biological targets.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building in modern organic synthesis and drug discovery. These powerful transformations, recognized with the 2010 Nobel Prize in Chemistry, enable the efficient and selective formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions. For drug development professionals, these reactions offer an unparalleled toolkit for the rapid diversification of lead compounds, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed application notes and experimentally validated protocols for the application of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to the versatile building block, this compound. The protocols are designed to be robust and adaptable, with in-depth explanations of the rationale behind the choice of catalysts, ligands, bases, and reaction conditions to empower researchers to successfully implement and tailor these methodologies for their specific synthetic goals.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a preeminent method for the construction of biaryl and heterobiaryl structures, which are prevalent in numerous blockbuster drugs.[1] This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[2] The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR')L2] [Ar-Pd(II)(NHR')L2] Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR')L2] Amine Coordination (R'NH2) Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L2 [Ar-Pd(II)(NHR')L2]->Ar-Pd(II)(NR')L2 Deprotonation (Base) Ar-Pd(II)(NR')L2->Pd(0)L2 Reductive Elimination (Ar-NHR') Sonogashira_Cycle cluster_copper Copper Cycle R'-C≡CH R'-C≡CH R'-C≡C-Cu R'-C≡C-Cu R'-C≡CH->R'-C≡C-Cu Base, Cu(I) Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡C-R')L2 Ar-Pd(II)(C≡C-R')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡C-R')L2 Transmetalation (from Cu cycle) Ar-Pd(II)(C≡C-R')L2->Pd(0)L2 Reductive Elimination (Ar-C≡C-R')

References

Application Notes & Protocols: Leveraging 6-Bromo-2,3-dihydrobenzofuran-3-amine for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance demands urgent innovation in the discovery of new chemical entities effective against multidrug-resistant pathogens. Within medicinal chemistry, the benzofuran moiety is recognized as a "privileged scaffold"—a molecular framework that is a recurring component in a multitude of biologically active compounds.[1][2] Both natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The dihydrobenzofuran core, in particular, offers a three-dimensional structure that can be strategically exploited for targeted molecular interactions.

This guide focuses on a specific, highly functionalized starting block: 6-Bromo-2,3-dihydrobenzofuran-3-amine . This molecule is a compelling candidate for antimicrobial drug discovery for several key reasons:

  • The Dihydrobenzofuran Core: Provides a rigid, synthetically accessible foundation.

  • The Amine at C3: A versatile, nucleophilic handle that serves as an ideal point for diversification, allowing for the rapid generation of compound libraries (e.g., amides, sulfonamides, imines) to explore structure-activity relationships (SAR).[5]

  • The Bromine at C6: Halogenation is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity and metabolic stability.[6][7]

These application notes provide a comprehensive framework for researchers, guiding them from the strategic chemical modification of this compound to the robust evaluation of the resulting derivatives for antimicrobial efficacy.

Part I: Synthetic Derivatization Strategies

Core Principle: The primary amine of the parent scaffold is the key to unlocking a diverse chemical space. By systematically modifying this functional group, we can probe the structural requirements for potent antimicrobial activity. The following protocols detail the synthesis of two major classes of derivatives: amides and sulfonamides, both of which are prevalent in known antimicrobial agents.

Protocol 1: Synthesis of Novel Amide Derivatives

Rationale: Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry. It allows for the introduction of a vast array of side chains (R-groups), enabling fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity.[8]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.), to the solution. Cool the flask to 0 °C in an ice bath. Causality Note: The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Acyl Chloride Addition: Add the desired acyl chloride (R-COCl) (1.1 eq.) dropwise to the cooled solution while stirring. A wide variety of commercially available acyl chlorides can be used to probe SAR, including those with aliphatic, aromatic, and heterocyclic R-groups.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Visualization: Synthetic Workflow for Derivatization

Synthetic_Workflow start 6-Bromo-2,3-dihydro- benzofuran-3-amine reagent1 R-COCl (Acyl Chloride) TEA, DCM start->reagent1 reagent2 R-SO₂Cl (Sulfonyl Chloride) Pyridine, DCM start->reagent2 product1 Amide Derivatives reagent1->product1 Protocol 1: N-Acylation product2 Sulfonamide Derivatives reagent2->product2 Protocol 2: N-Sulfonylation end_goal Library for Antimicrobial Screening product1->end_goal product2->end_goal

Caption: General workflow for diversifying the this compound scaffold.

Part II: Protocols for Antimicrobial Efficacy Evaluation

Core Principle: To assess the antimicrobial potential of the synthesized library, a standardized and quantitative method is essential. The broth microdilution assay is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (e.g., grown for 18-24 hours), select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[12]

    • Dilute this adjusted suspension in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized derivative in dimethyl sulfoxide (DMSO).

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound. Start by adding the compound to the first well to achieve the highest desired concentration (e.g., 256 µg/mL) and then serially dilute across the plate. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum (from step 1) to each well containing the compound dilutions.

    • Crucial Controls:

      • Positive Control: Broth + Inoculum + Standard Antibiotic (e.g., Ciprofloxacin).

      • Negative Control (Growth Control): Broth + Inoculum (no compound).

      • Sterility Control: Broth only (no inoculum).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9] A microplate reader can also be used to measure optical density (OD) for a more quantitative assessment.

Visualization: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate A->C B 2. Prepare Compound Dilutions (96-well plate) B->C D 4. Incubate (37°C, 16-20h) C->D E 5. Read Results (Visual or OD) D->E F Determine MIC Value E->F

Caption: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC).

Part III: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

Core Principle: The data generated from the MIC assays are not merely endpoints but are critical for building a predictive SAR model. By correlating specific structural changes with increases or decreases in antimicrobial activity, researchers can rationally design the next generation of more potent compounds.[8][14]

Data Presentation: Summarizing MIC Values

Quantitative data should be organized systematically to facilitate comparison and identify trends.

Table 1: Hypothetical MIC Data for a Library of this compound Derivatives

Compound IDR-Group Modification (at C3-amine)MIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
Parent -H>256>256
1a Acetyl (-COCH₃)128256
1b Benzoyl (-COPh)64128
1c 4-Chlorobenzoyl (-CO-C₆H₄-Cl)1664
1d 4-Methoxybenzoyl (-CO-C₆H₄-OCH₃)32128
2a Benzenesulfonyl (-SO₂Ph)3264
2b 4-Methylbenzenesulfonyl (-SO₂-C₆H₄-CH₃)1632
Cipro (Standard Control)0.50.25
SAR Insights and Logical Progression:
  • Establish a Baseline: The parent amine is inactive, confirming that derivatization is necessary for activity.

  • Analyze Trends:

    • Aromatic vs. Aliphatic: Comparing 1a and 1b , the aromatic benzoyl group confers greater potency than the simple acetyl group, suggesting a beneficial hydrophobic or π-stacking interaction at the target site.

    • Electronic Effects: Within the benzoyl series (1b , 1c , 1d ), the electron-withdrawing chloro-substituent (1c ) enhances activity, while the electron-donating methoxy group (1d ) is slightly less potent than the unsubstituted ring. This suggests that modulating the electronic character of the aromatic ring is a key optimization parameter.[1]

  • Formulate Hypotheses: The data suggests that a lipophilic, electron-deficient aromatic moiety attached via an amide or sulfonamide linkage to the C3-amine is favorable for activity, particularly against Gram-positive bacteria.

  • Design the Next Steps: Based on these insights, the next library of compounds should explore other electron-withdrawing groups (e.g., -CF₃, -NO₂) on the aromatic ring and investigate different positions (ortho, meta) to further refine the SAR.

Visualization: The SAR Cycle

SAR_Cycle A Design & Synthesize Derivative Library B Biological Screening (MIC Assay) A->B Test Efficacy C Analyze Data (Identify Trends) B->C Generate Data D Formulate SAR Hypothesis C->D Interpret Results D->A Rational Design of Next Generation E Identify Lead Compound(s) D->E Optimize

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

References

Application Notes and Protocols for the N-Alkylation of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 6-Bromo-2,3-dihydrobenzofuran-3-amine, a key intermediate in the synthesis of various pharmacologically active molecules. We present two robust and widely applicable protocols: Reductive Amination and Direct Alkylation with Alkyl Halides. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and practical considerations for successful synthesis. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of N-Alkylated Benzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with significant biological activities. N-alkylation of the primary amine at the 3-position of this compound allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The bromine atom at the 6-position serves as a versatile handle for further functionalization, for instance, through cross-coupling reactions.

The choice of N-alkylation strategy is critical and depends on the desired alkyl group and the overall synthetic plan. This guide details two primary approaches:

  • Reductive Amination: A highly versatile and controlled one-pot method involving the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ.[1][2] This method is favored for its efficiency and broad substrate scope, particularly in medicinal chemistry.[1]

  • Direct Alkylation with Alkyl Halides: A classical approach involving the direct reaction of the amine with an alkyl halide in the presence of a base. While straightforward, this method requires careful control to avoid over-alkylation.[3][4]

Strategic Considerations: Choosing the Right Path

The selection between reductive amination and direct alkylation hinges on several factors:

FeatureReductive AminationDirect Alkylation with Alkyl Halides
Control over Alkylation Excellent; mono-alkylation is highly favored.[5]Risk of di- and tri-alkylation, requiring careful stoichiometry and reaction conditions.[3]
Substrate Scope Broad; compatible with a wide range of aldehydes and ketones.[1]Generally effective with primary and some secondary alkyl halides. Bulky halides may react slower.
Reagent Availability Requires a carbonyl compound and a reducing agent.Requires an alkyl halide and a base.
Byproducts Water and spent reducing agent.Halide salts, which often precipitate and can be filtered off.
Functional Group Tolerance Mild reducing agents like NaBH(OAc)₃ are selective for the imine over other reducible groups.[5]Can be sensitive to base-labile functional groups.

Protocol I: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds in a controlled manner.[5] The reaction proceeds through the formation of an imine intermediate from the primary amine and a carbonyl compound, which is then reduced in situ to the desired secondary amine.[2][6] This one-pot procedure is highly efficient and minimizes the potential for side reactions.[1]

Reaction Mechanism

The mechanism involves two key steps:

  • Imine Formation: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine. This step is typically reversible and can be driven to completion by removing water.[2]

  • Reduction: A mild reducing agent, selective for the imine over the carbonyl starting material, is used to reduce the C=N double bond to a C-N single bond.[7][8]

Experimental Workflow

Reductive_Amination_Workflow A Dissolve Amine & Carbonyl B Imine Formation (RT, 1-2h) A->B Stir C Add Reducing Agent (e.g., NaBH(OAc)₃) B->C Proceeds D Reaction Monitoring (TLC/LC-MS) C->D Stir E Aqueous Work-up (NaHCO₃ quench) D->E Completion F Extraction E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H

Caption: Workflow for one-pot reductive amination.

Detailed Protocol

Materials:

  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like DCM or DCE.[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyl compounds, the addition of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) can be beneficial.[1]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent that will preferentially reduce the iminium ion over the starting carbonyl compound.[5]

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-alkylated secondary amine.[1]

Protocol II: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a fundamental transformation in organic synthesis. The success of this method, particularly for achieving selective mono-alkylation, relies on careful control of reaction conditions to prevent the formation of di- and tri-alkylated byproducts.[3]

Mechanistic Considerations

The reaction proceeds via a nucleophilic substitution mechanism (typically SN2), where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The initially formed secondary amine is more nucleophilic than the starting primary amine, which can lead to a second alkylation event. To favor mono-alkylation, it is crucial to use a controlled amount of the alkylating agent and a suitable base.[4]

Experimental Workflow

Direct_Alkylation_Workflow A Dissolve Amine & Base B Add Alkyl Halide (dropwise) A->B C Reaction at RT or gentle heat B->C D Reaction Monitoring (TLC/LC-MS) C->D E Filter Inorganic Salts D->E Completion F Aqueous Work-up E->F G Extraction F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I

Caption: Workflow for direct N-alkylation.

Detailed Protocol

Materials:

  • This compound (1.0 eq.)

  • Alkyl Halide (e.g., bromide or iodide) (1.0-1.1 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) (2.0-3.0 eq.)

  • Solvent (e.g., Acetonitrile, DMF, or THF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the base (2.0-3.0 eq.) in a suitable aprotic solvent like acetonitrile or DMF. The choice of base is critical; inorganic bases like potassium carbonate or cesium carbonate are often effective.[9]

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred mixture at room temperature. A slight excess of the amine can also be used to favor mono-alkylation.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. The reaction progress should be closely monitored by TLC or LC-MS, paying particular attention to the formation of any dialkylated byproducts.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.[1]

  • Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired mono-alkylated secondary amine.[1]

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.

  • Alkyl halides are often volatile and can be lachrymatory and toxic. Handle with caution.

  • Sodium triacetoxyborohydride and other borohydride reagents react with water to produce flammable hydrogen gas. Quench reactions carefully.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature. Inactive reagents.Increase reaction time or temperature. Check the quality of reagents. For reductive amination, ensure complete imine formation before adding the reducing agent.
Formation of Dialkylated Product Excess alkylating agent (Direct Alkylation). Secondary amine is more reactive.Use a stoichiometric amount or slight excess of the amine. Add the alkyl halide slowly. Consider using the amine hydrohalide salt to reduce the nucleophilicity of the product.[3][4]
Complex Reaction Mixture Side reactions due to incompatible functional groups or harsh conditions.Choose a milder method (e.g., reductive amination). Protect sensitive functional groups if necessary.
Difficulty in Purification Similar polarity of starting material, product, and byproducts.Optimize the eluent system for column chromatography. Consider derivatization to alter polarity for easier separation.

Conclusion

The N-alkylation of this compound is a key transformation for the synthesis of novel compounds with potential therapeutic applications. Both reductive amination and direct alkylation are effective methods, with the choice depending on the specific substrate and desired outcome. Reductive amination offers superior control for mono-alkylation and is generally the preferred method for complex molecules. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and efficiently synthesize a diverse range of N-alkylated 2,3-dihydrobenzofuran-3-amine derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-Bromo-2,3-dihydrobenzofuran-3-amine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromo-2,3-dihydrobenzofuran-3-amine in Medicinal Chemistry

The this compound scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous biologically active molecules. Its rigid, bicyclic framework provides a valuable three-dimensional architecture for interacting with various biological targets. Specifically, this compound and its derivatives have been identified as key intermediates in the synthesis of potent and selective modulators of central nervous system (CNS) receptors, such as serotonin and dopamine receptors.[1] The presence of the bromine atom offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broad chemical space in the development of novel therapeutics for conditions like depression and psychosis.[1]

This document provides a comprehensive guide for the large-scale synthesis and purification of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocols described herein are a synthesis of established chemical principles and practical insights, aimed at ensuring both high yield and purity of the final product.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from a readily available precursor. This strategy involves the initial formation of a ketone intermediate, 6-Bromo-2,3-dihydrobenzofuran-3-one, followed by a reductive amination to introduce the desired amine functionality at the C-3 position. This approach is advantageous for its scalability and the relative ease of purification of the intermediates and the final product.

Synthetic_Pathway Starting_Material 2-Hydroxy-4-bromophenacyl bromide Intermediate 6-Bromo-2,3-dihydrobenzofuran-3-one Starting_Material->Intermediate Intramolecular Williamson Ether Synthesis Final_Product This compound Intermediate->Final_Product Reductive Amination

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-one

The initial step involves an intramolecular Williamson ether synthesis from a suitable precursor like 2-hydroxy-4-bromophenacyl bromide. This cyclization is typically base-mediated and proceeds efficiently to form the five-membered dihydrobenzofuran ring system.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a 100g scale)MolesNotes
2-Hydroxy-4-bromophenacyl bromide296.94100 g0.337Starting material
Potassium Carbonate (K₂CO₃)138.2169.5 g0.503Base, anhydrous
Acetone58.081 L-Anhydrous, reaction solvent
Dichloromethane (DCM)84.93As needed-Extraction solvent
Brine (saturated NaCl solution)-As needed-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent
Hexanes-As needed-For recrystallization or column eluent
Ethyl Acetate88.11As needed-For recrystallization or column eluent

Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-Hydroxy-4-bromophenacyl bromide (100 g, 0.337 mol) and anhydrous potassium carbonate (69.5 g, 0.503 mol).

  • Solvent Addition: Add anhydrous acetone (1 L) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature for 15 minutes and then heat to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Extraction: Dissolve the crude solid in dichloromethane (500 mL) and wash with water (2 x 250 mL) and then with brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-2,3-dihydrobenzofuran-3-one.

  • Purification: The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel (using a gradient of hexanes and ethyl acetate as the eluent) to afford the pure ketone as a solid.

Part 2: Reductive Amination to this compound

The second step is a reductive amination of the synthesized ketone. This transformation introduces the amine group at the C-3 position. A common and effective method involves the use of an ammonia source and a reducing agent. For large-scale synthesis, using a stable ammonia equivalent followed by reduction is often preferred for safety and handling reasons.

Experimental Protocol: Reductive Amination

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a 50g scale)MolesNotes
6-Bromo-2,3-dihydrobenzofuran-3-one213.0450 g0.235Starting ketone
Ammonium Acetate (CH₃COONH₄)77.0890.5 g1.17Ammonia source
Sodium Cyanoborohydride (NaBH₃CN)62.8417.6 g0.28Reducing agent
Methanol (MeOH)32.04500 mL-Reaction solvent
Dichloromethane (DCM)84.93As needed-Extraction solvent
1 M Sodium Hydroxide (NaOH) solution40.00As needed-For basifying the reaction mixture
Brine (saturated NaCl solution)-As needed-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)-As needed-For extraction or purification

Procedure:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 6-Bromo-2,3-dihydrobenzofuran-3-one (50 g, 0.235 mol) and ammonium acetate (90.5 g, 1.17 mol) in methanol (500 mL).

  • Initial Stirring: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (17.6 g, 0.28 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basification and Extraction: Dilute the residue with water and basify to pH > 10 with 1 M NaOH solution. Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Purification of this compound

Purification of the final amine is crucial to meet the stringent requirements for its use in drug development. A combination of techniques may be necessary to achieve high purity.

Purification Protocol

Purification_Workflow Crude_Product Crude Amine Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Salt_Formation Hydrochloride Salt Formation Column_Chromatography->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Final_Product Pure this compound (or its hydrochloride salt) Recrystallization->Final_Product

Caption: A typical purification workflow for the target compound.

  • Column Chromatography: The crude amine can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of dichloromethane and methanol, often with a small percentage of triethylamine (e.g., 0.5-1%) to prevent the amine from streaking on the silica gel.

  • Salt Formation for Enhanced Purity and Stability: For improved handling, stability, and often higher crystalline purity, the free amine can be converted to its hydrochloride salt.[1]

    • Dissolve the purified free amine in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.

    • Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain this compound hydrochloride.

  • Recrystallization: The hydrochloride salt can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate, to yield a highly pure, crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Considerations

  • 2-Hydroxy-4-bromophenacyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acids. Handle with extreme caution in a fume hood and quench any residual reagent carefully.

  • Hydrogen chloride gas is corrosive and toxic. Use a proper gas handling setup in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols detailed in this guide provide a robust and scalable pathway for the synthesis and purification of this compound. By understanding the chemical principles behind each step and adhering to the outlined procedures, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of medicinal chemistry programs.

References

The Strategic deployment of 6-Bromo-2,3-dihydrobenzofuran-3-amine as a Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – represents a cornerstone of efficient drug discovery. Among these, the 2,3-dihydrobenzofuran moiety has emerged as a structure of significant interest, underpinning the architecture of numerous biologically active compounds.[1] This application note delves into the specific utility of a key derivative, 6-Bromo-2,3-dihydrobenzofuran-3-amine, as a versatile scaffold in the design of novel therapeutics, with a particular focus on agents targeting the Central Nervous System (CNS).

The strategic incorporation of a bromine atom at the 6-position and an amine group at the 3-position of the 2,3-dihydrobenzofuran core imparts a unique combination of physicochemical properties. The bromine atom can modulate lipophilicity and metabolic stability, and provides a vector for further chemical modification, while the chiral amine at the 3-position offers a critical anchor for specific receptor interactions and the introduction of diverse side chains. This scaffold is particularly valuable as a key chiral intermediate in the synthesis of pharmaceutical agents, including antidepressants and antipsychotic medications, where precise stereochemistry is paramount for efficacy and safety.[2]

This guide provides a comprehensive overview of the chemical properties, synthetic protocols, and design considerations for leveraging the this compound scaffold in drug development programs.

Chemical Properties and Design Rationale

The this compound scaffold presents several advantageous features for drug design:

  • Three-Dimensional Structure: The non-planar, saturated heterocyclic ring of the dihydrobenzofuran core provides a defined three-dimensional geometry that can effectively probe the binding pockets of biological targets.

  • Modulation of Physicochemical Properties: The bromine substituent enhances lipophilicity, which can be crucial for traversing cellular membranes and the blood-brain barrier, a key consideration for CNS-active drugs.[3]

  • Hydrogen Bonding Capabilities: The primary amine at the C-3 position and the ether oxygen of the dihydrobenzofuran ring can participate in crucial hydrogen bond interactions with target proteins.

  • Chirality: The C-3 position is a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is of utmost importance as different enantiomers can exhibit distinct pharmacological activities and safety profiles.[2]

  • Synthetic Tractability: The amine functionality serves as a versatile handle for the introduction of a wide array of substituents through well-established chemical transformations, enabling the exploration of extensive chemical space and the fine-tuning of structure-activity relationships (SAR).

Synthesis of the this compound Scaffold: A Step-by-Step Protocol

The following protocol outlines a representative synthetic route to this compound, compiled from established methodologies for analogous structures. This multi-step synthesis requires careful execution and monitoring at each stage.

Experimental Protocol: Synthesis of this compound

Step 1: Epoxidation of 4-Bromophenol

  • Reaction Setup: To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as methanol/water is added a base like sodium hydroxide.

  • Addition of Epichlorohydrin: Epichlorohydrin (1.1 equivalents) is added dropwise to the solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is cooled, and the product, 1-bromo-4-(oxiran-2-ylmethoxy)benzene, is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Intramolecular Cyclization to form 6-Bromo-2,3-dihydrobenzofuran-3-ol

  • Reaction Setup: The crude epoxide from Step 1 is dissolved in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of a Strong Base: A strong base such as n-butyllithium (n-BuLi) is added dropwise at low temperature (-78 °C).

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC.

  • Quenching and Isolation: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product, 6-Bromo-2,3-dihydrobenzofuran-3-ol, is extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Step 3: Conversion of the Alcohol to the Amine

This conversion can be achieved through several methods, including a Mitsunobu reaction followed by hydrolysis or a two-step process involving activation of the alcohol and subsequent displacement with an amine source. A common route is via an azide intermediate:

  • Mesylation/Tosylation: The alcohol from Step 2 is dissolved in a suitable solvent like dichloromethane (DCM) and cooled to 0 °C. A base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride. The reaction is stirred until the alcohol is fully converted to the corresponding mesylate or tosylate.

  • Azide Displacement: The activated alcohol is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction is heated to facilitate the SN2 displacement to yield 3-azido-6-bromo-2,3-dihydrobenzofuran.

  • Reduction of the Azide: The azide is reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent or by catalytic hydrogenation (e.g., H2, Pd/C).

  • Final Isolation: After complete reduction, a careful work-up is performed to yield the final product, this compound. The product can be further purified by chromatography or crystallization of its hydrochloride salt.

G cluster_synthesis Synthesis Workflow start 4-Bromophenol step1 Epoxidation (Epichlorohydrin, NaOH) start->step1 intermediate1 1-bromo-4-(oxiran-2-ylmethoxy)benzene step1->intermediate1 step2 Intramolecular Cyclization (n-BuLi) intermediate1->step2 intermediate2 6-Bromo-2,3-dihydrobenzofuran-3-ol step2->intermediate2 step3 Activation (MsCl or TsCl) intermediate2->step3 intermediate3 Mesylate/Tosylate Intermediate step3->intermediate3 step4 Azide Displacement (NaN3) intermediate3->step4 intermediate4 3-Azido-6-bromo-2,3-dihydrobenzofuran step4->intermediate4 step5 Reduction (LAH or H2, Pd/C) intermediate4->step5 product This compound step5->product

Caption: Synthetic workflow for this compound.

Application in CNS Drug Design: A Case Study of Serotonergic Agents

The 2,3-dihydrobenzofuran scaffold is a key component in several CNS-active agents. A prominent example is its role in the development of compounds targeting the serotonin system, which is implicated in the pathophysiology of depression and anxiety disorders.[4]

The antidepressant drug Vilazodone, for instance, is a potent selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[5][6] While Vilazodone itself contains a benzofuran (not dihydrobenzofuran) core, its discovery and development highlight the utility of this general structural class in achieving dual-action serotonergic activity. The this compound scaffold serves as a valuable starting point for the synthesis of analogs that can modulate serotonin transporters (SERT) and various serotonin receptors.[7][8]

The primary amine of the scaffold can be derivatized to introduce linkers and pharmacophoric elements that interact with the binding sites of these targets. For example, the amine can be alkylated or acylated to attach side chains that mimic the endogenous ligand serotonin or that occupy allosteric binding pockets.

G cluster_pathway Serotonergic Synapse and Drug Action cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft sert SERT (Serotonin Transporter) synaptic_cleft->sert Reuptake ht1a_auto 5-HT1A Autoreceptor synaptic_cleft->ht1a_auto Binding ht1a_post Postsynaptic 5-HT1A Receptor synaptic_cleft->ht1a_post Binding serotonin_vesicle Serotonin Vesicles serotonin_vesicle->synaptic_cleft Release downstream Downstream Signaling (e.g., adenylyl cyclase inhibition) ht1a_post->downstream drug Drug with Scaffold drug->sert Inhibition drug->ht1a_auto Partial Agonism drug->ht1a_post Partial Agonism

Caption: Dual mechanism of action at the serotonergic synapse.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of SAR. The following table summarizes key SAR trends observed in related series of serotonergic agents.

Position of ModificationType of ModificationEffect on ActivityRationale
C-3 Amine Alkylation with extended chainsOften increases affinity for SERTThe extended chain can reach into hydrophobic pockets of the transporter.[9]
C-3 Amine Incorporation into a piperazine ringCan impart 5-HT1A receptor affinityThe piperazine moiety is a known pharmacophore for various G-protein coupled receptors.
Benzene Ring (e.g., C-6) Substitution with electron-withdrawing groups (e.g., Br)Can enhance binding affinity and selectivityHalogen bonding and altered electronics can lead to more favorable interactions with the target.[10]
Benzene Ring (e.g., C-5) Introduction of polar groupsMay improve solubility but can decrease blood-brain barrier penetrationBalancing solubility and lipophilicity is critical for CNS drug design.[3]

Conclusion

This compound is a valuable and versatile scaffold in drug design, particularly for the development of novel CNS agents. Its unique structural and chemical properties provide a solid foundation for the synthesis of compound libraries with diverse pharmacological profiles. The detailed synthetic protocol and the discussion of its application in the design of serotonergic agents underscore its potential for addressing complex multifactorial diseases like major depressive disorder. A thorough understanding of the SAR of this scaffold will continue to guide the rational design of next-generation therapeutics.

References

Synthesis and Evaluation of Benzofuran Derivatives as Potential Anticancer Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are found in a variety of natural products and have been synthesized to exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[3][4] In the realm of oncology, benzofuran derivatives have emerged as a promising class of compounds due to their ability to target various hallmarks of cancer, such as uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[5]

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel benzofuran derivatives and the evaluation of their anticancer activity. It is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical entity. The protocols and insights provided herein are grounded in established scientific principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Synthetic Strategies for Benzofuran Derivatives with Anticancer Potential

The synthesis of the benzofuran core can be achieved through various classical and modern organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on both the benzene and furan rings, which is crucial for modulating the anticancer activity. Common strategies include the Perkin rearrangement, palladium-catalyzed cyclizations, and intramolecular Wittig reactions.[6][7]

A particularly fruitful approach has been the synthesis of benzofuran-chalcone hybrids.[6][8] Chalcones, characterized by an open-chain flavonoid structure, are known to possess significant anticancer properties. The hybridization of the benzofuran scaffold with a chalcone moiety can lead to synergistic effects and the development of highly potent anticancer agents.[9]

Workflow for the Synthesis of Benzofuran-Chalcone Hybrids

The following diagram illustrates a general workflow for the synthesis of benzofuran-chalcone hybrids, a class of derivatives that has shown significant promise in anticancer research.

Synthesis_Workflow cluster_synthesis Synthesis of Benzofuran Intermediate cluster_chalcone Chalcone Formation cluster_analysis Characterization and Purification Start Substituted Salicylaldehyde Step1 O-Alkylation with α-halo ketone Start->Step1 Intermediate 2-Acyloxy- benzaldehyde Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Acid or Base Catalyzed) Intermediate->Step2 Benzofuran_Core Substituted 2-Acetylbenzofuran Step2->Benzofuran_Core Step3 Claisen-Schmidt Condensation Benzofuran_Core->Step3 Aryl_Aldehyde Aromatic Aldehyde Aryl_Aldehyde->Step3 Final_Product Benzofuran-Chalcone Hybrid Step3->Final_Product Purification Column Chromatography Final_Product->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the synthesis of benzofuran-chalcone hybrids.

Detailed Protocol: Synthesis of a Representative Benzofuran-Chalcone Hybrid

This protocol details the synthesis of a benzofuran-chalcone derivative, adapted from methodologies reported in the literature, which has demonstrated notable anticancer activity.[6]

Objective: To synthesize (E)-1-(benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials and Reagents:

  • Salicylaldehyde

  • 2-Chloro-1-(4-methoxyphenyl)ethan-1-one

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • 4-Methoxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Step-by-Step Procedure:

Part 1: Synthesis of 2-acetylbenzofuran (Intermediate)

  • Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 2-chloro-1-(4-methoxyphenyl)ethan-1-one (1.1 eq).

  • Reaction: Stir the mixture at 80°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid precipitate is filtered, washed with water, and dried.

  • Cyclization: The crude product from the previous step is dissolved in ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 2-3 hours.

  • Purification: After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-acetylbenzofuran is purified by column chromatography.

Part 2: Synthesis of the Benzofuran-Chalcone Hybrid (Final Product)

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-acetylbenzofuran (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol.

  • Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the mixture at room temperature. Stir the reaction mixture for 12-16 hours.

  • Work-up: The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the crude benzofuran-chalcone hybrid.

  • Purification and Characterization: The crude product is further purified by recrystallization or column chromatography. The final product's structure and purity should be confirmed by NMR and MS analysis.

Anticancer Activity Evaluation: Protocols and Data Interpretation

The evaluation of the anticancer potential of newly synthesized benzofuran derivatives is a critical step in the drug discovery process.[9] In vitro cytotoxicity assays are typically the first line of screening to determine the concentration at which the compounds inhibit cancer cell growth.[10]

Workflow for In Vitro Anticancer Activity Screening

The following diagram outlines the standard workflow for assessing the cytotoxic effects of the synthesized benzofuran derivatives on cancer cell lines.

Anticancer_Screening_Workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_data_analysis Data Analysis Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549, HeLa) Seeding Seed cells in 96-well plates Cell_Lines->Seeding Treatment Treat cells with varying concentrations of compounds Seeding->Treatment Compound_Prep Prepare serial dilutions of Benzofuran Derivatives Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: A typical workflow for evaluating the in vitro anticancer activity of synthesized compounds using the MTT assay.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][5][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzofuran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Structure-Activity Relationship (SAR) and Molecular Targets

The anticancer potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system.[1][9] SAR studies have revealed that the introduction of certain functional groups can significantly enhance cytotoxic activity. For instance, halogen atoms, particularly bromine, on the benzofuran core or on appended side chains have been shown to increase anticancer efficacy.[3][12]

The molecular mechanisms underlying the anticancer effects of benzofuran derivatives are diverse. They have been shown to target several key signaling pathways involved in cancer progression.

Targeting the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[13] Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it an attractive target for anticancer drug development.[9] Certain benzofuran derivatives have been identified as potent inhibitors of the mTOR pathway.

mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Inhibits Inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibits

Caption: Simplified diagram of the mTOR signaling pathway and the inhibitory action of certain benzofuran derivatives.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected benzofuran derivatives against various human cancer cell lines, as reported in the literature.

Compound IDCancer Cell LineCell Line OriginIC₅₀ (µM)Reference
Compound 1c K562Chronic Myelogenous Leukemia25[3]
Compound 1e HeLaCervical Carcinoma28[3]
Compound 2d K562Chronic Myelogenous Leukemia~20-85[3]
Compound 3a HeLaCervical Carcinoma~20-85[3]
Compound 3d HUVEC (Normal)Normal Endothelial Cells6[3]
Benzofuran-Chalcone 4g HeLaCervical Carcinoma5.61[6]
Benzofuran-Chalcone 4g HCC1806Breast Squamous Carcinoma5.93[6]
Benzofuran-Chalcone 4n HeLaCervical Carcinoma3.18[6]
3-Methylbenzofuran 16b A549Lung Carcinoma1.48[1]
Benzofuran-2-carboxamide 50g A549Lung Carcinoma0.57[1]

Conclusion and Future Perspectives

The benzofuran scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The synthetic versatility of this heterocyclic system allows for the generation of diverse libraries of compounds with a wide range of biological activities. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize and evaluate new benzofuran derivatives. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating the precise molecular mechanisms of action to identify novel therapeutic targets. The development of advanced drug delivery systems for promising benzofuran candidates could also improve their pharmacokinetic properties and clinical efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of this important intermediate. As a key chiral building block in the development of central nervous system (CNS) drugs, optimizing its synthesis is critical for efficient drug discovery pipelines.[1]

I. Synthetic Strategy Overview

The most common and adaptable route to this compound involves a two-step process starting from the corresponding ketone, 6-Bromo-2,3-dihydrobenzofuran-3-one (also known as 6-bromo-3(2H)-benzofuranone). This ketone intermediate is then converted to the target amine via reductive amination. This approach allows for good control over the introduction of the amine functionality and offers several points for optimization.

Synthetic_Pathway Starting_Material 6-Bromo-2,3-dihydrobenzofuran-3-one Intermediate Iminium Ion Starting_Material->Intermediate + Amine Source (e.g., NH4OAc, NH3) pH adjustment Final_Product This compound Intermediate->Final_Product Reduction (e.g., NaBH3CN, NaBH(OAc)3)

Caption: General synthetic scheme for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.

Issue 1: Low Yield of this compound

Symptom: The isolated yield of the final product is consistently below expectations.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Suggested Solution
Incomplete Imine Formation The initial condensation between the ketone and the amine source to form the iminium ion is a reversible, equilibrium-driven process.[2][3] The equilibrium may not favor the iminium ion under the current reaction conditions.pH Optimization: The formation of the iminium ion is acid-catalyzed. Maintain a mildly acidic pH (typically 4-6) to facilitate this step without promoting acid-catalyzed side reactions.[4] Use of a buffer system can be beneficial. Water Removal: The condensation reaction produces water. Employing a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the iminium ion.
Inefficient Reduction The reducing agent may not be potent enough or may be degrading under the reaction conditions. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][5]Choice of Reducing Agent: NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents.[2] If using NaBH₃CN, ensure the pH is controlled, as it is most effective at a slightly acidic pH.[3] Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. A slight excess (1.1-1.5 equivalents) can compensate for any decomposition.
Side Reactions The ketone starting material can undergo self-condensation (aldol reaction) under basic or acidic conditions. The product amine can also potentially react with the starting ketone.One-Pot Procedure: A one-pot reductive amination, where the reducing agent is present from the start, can minimize the concentration of the intermediate imine and reduce the likelihood of side reactions.[6] Temperature Control: Maintain a low to moderate reaction temperature (0 °C to room temperature) to disfavor side reactions which often have higher activation energies.
Product Loss During Work-up/Purification The amine product may be water-soluble, especially in its protonated form, leading to losses during aqueous work-up. Adsorption onto silica gel during chromatography can also be an issue.Basification Before Extraction: Before extracting with an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and increase its solubility in the organic phase. Alternative Purification: Consider alternative purification methods such as crystallization of the hydrochloride salt.[1][7] For chromatography, pre-treating the silica gel with a small amount of triethylamine in the eluent can prevent tailing and product loss.
Issue 2: Presence of Impurities in the Final Product

Symptom: Spectroscopic analysis (NMR, MS) of the isolated product shows the presence of unreacted starting material or unexpected byproducts.

Possible Impurities & Mitigation Strategies:

Impurity Identification Mitigation Strategy
Unreacted 6-Bromo-2,3-dihydrobenzofuran-3-one Characteristic ketone peak in ¹³C NMR (around 190-200 ppm) and IR spectra.Increase the equivalents of the amine source and reducing agent. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
6-Bromo-2,3-dihydrobenzofuran-3-ol Presence of a hydroxyl group signal in ¹H NMR and IR. This results from the direct reduction of the ketone.This is more likely if a strong, non-selective reducing agent like NaBH₄ is used without proper pH control.[2] Use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ which preferentially reduces the iminium ion over the ketone.[2][4]
Dimeric or Polymeric Byproducts Complex mixture of signals in the NMR and high molecular weight peaks in the mass spectrum.These can arise from intermolecular side reactions. Lowering the concentration of the reactants may favor the desired intramolecular reaction. A one-pot procedure is also beneficial here.

III. Frequently Asked Questions (FAQs)

Q1: What is the best amine source for the reductive amination of 6-Bromo-2,3-dihydrobenzofuran-3-one?

A1: Ammonium acetate (NH₄OAc) is a commonly used and effective source of ammonia for this transformation. It also acts as a buffer to maintain a suitable pH for imine formation. Alternatively, a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol) can be used. The choice may depend on the specific reaction conditions and the desired work-up procedure.

Q2: Can I perform this reaction enantioselectively to obtain a specific stereoisomer of this compound?

A2: Yes, there are several strategies for achieving an enantioselective synthesis. One approach is to use a chiral reducing agent or a chiral catalyst in the reductive amination step.[6] Another common method is the classical resolution of the racemic amine using a chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts that can be separated by crystallization.[8]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Several factors can influence the reaction rate. Ensure the pH is optimal for imine formation (mildly acidic). A slight increase in temperature may accelerate the reaction, but this should be done cautiously to avoid promoting side reactions. The choice of solvent can also play a role; polar aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are often effective. For challenging substrates, the addition of a Lewis acid catalyst like Ti(OiPr)₄ can activate the ketone towards nucleophilic attack by the amine.[3]

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas upon contact with strong acids. Therefore, pH control is crucial, and the reaction should be performed in a well-ventilated fume hood.

IV. Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-one

A detailed protocol for the synthesis of the ketone precursor is beyond the scope of this guide, as it can be prepared via several routes. A common method involves the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative. It is also commercially available from various suppliers.

Protocol 2: Reductive Amination of 6-Bromo-2,3-dihydrobenzofuran-3-one
  • To a solution of 6-Bromo-2,3-dihydrobenzofuran-3-one (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane, ~0.1-0.5 M) in a round-bottom flask, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The progress can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove the organic solvent.

    • Add water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Basify the aqueous layer to pH > 10 with a strong base (e.g., 6M NaOH).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking).

    • Alternatively, the product can be dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether to precipitate the hydrochloride salt, which can then be collected by filtration and dried.[7]

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification Start Dissolve 6-bromo-2,3-dihydrobenzofuran-3-one in solvent Add_Amine Add ammonium acetate Start->Add_Amine Stir_Imine Stir for 1-2h at RT for imine formation Add_Amine->Stir_Imine Cool Cool to 0 °C Stir_Imine->Cool Add_Reducer Slowly add NaBH3CN Cool->Add_Reducer Stir_Reaction Stir for 12-24h at RT Add_Reducer->Stir_Reaction Quench Quench with 1M HCl Stir_Reaction->Quench Concentrate Remove organic solvent Quench->Concentrate Wash Aqueous wash Concentrate->Wash Basify Basify to pH > 10 Wash->Basify Extract Extract with organic solvent Basify->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify (Chromatography or Salt Formation) Dry_Concentrate->Purify

Caption: Workflow for the reductive amination of 6-bromo-2,3-dihydrobenzofuran-3-one.

V. References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). NIH. --INVALID-LINK--

  • 6-Bromo-2,3-dihydrobenzofuran | 189035-22-1. (n.d.). Biosynth. --INVALID-LINK--

  • Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate. --INVALID-LINK--

  • (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. (n.d.). MySkinRecipes. --INVALID-LINK--

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). NIH. --INVALID-LINK--

  • Syntheses of 5- and 6-[9][10]-dihydrobenzofuran β-amino acids. (n.d.). ElectronicsAndBooks. --INVALID-LINK--

  • (3S)-6-Bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride. (n.d.). Guidechem. --INVALID-LINK--

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Specialty Chemicals. --INVALID-LINK--

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). MDPI. --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH. --INVALID-LINK--

  • Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. --INVALID-LINK--

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Reductive Amination. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • Borch Reductive Amination. (2014). Chem-Station. --INVALID-LINK--

  • Application Note – Reductive Amination. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. --INVALID-LINK--

  • (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (1 x 500 mg). (n.d.). Reagentia. --INVALID-LINK--

  • This compound hydrochloride | 885280-79-5. (n.d.). Boroncore. --INVALID-LINK--

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. --INVALID-LINK--

  • Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. (2025). Benchchem. --INVALID-LINK--

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. (n.d.). Chemical Communications (RSC Publishing). --INVALID-LINK--

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. (2025). PMC - NIH. --INVALID-LINK--

References

Common side products in the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine. This molecule is a valuable chiral intermediate in the development of pharmaceutical agents, particularly for central nervous system (CNS) drugs where stereochemistry is critical for efficacy and safety.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during its synthesis. We will delve into the causality behind these issues and provide field-proven, actionable solutions.

Section 1: Overview of a Common Synthetic Pathway

A robust and frequently employed strategy to synthesize this compound involves a multi-step sequence that builds the core structure and installs the amine functionality in a controlled manner. A representative pathway often starts from 6-bromo-2,3-dihydrobenzofuran-3-one and proceeds through a protected amine intermediate, culminating in a final deprotection step.

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Final Deprotection cluster_2 Key Side Product Formation A 6-Bromo-2,3-dihydro- benzofuran-3-one B N-Benzyl-6-bromo-2,3-dihydro- benzofuran-3-amine A->B Reductive Amination (e.g., Benzylamine, NaBH(OAc)₃) C 6-Bromo-2,3-dihydro- benzofuran-3-amine (Target Molecule) B->C Catalytic Hydrogenolysis (e.g., H₂, Pd(OH)₂/C) D 2,3-Dihydrobenzofuran-3-amine (Debrominated Impurity) C->D Hydrodehalogenation

Caption: A common synthetic route to the target molecule via reductive amination and catalytic deprotection.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Incomplete Reaction and Purification Challenges

Question: My reductive amination of 6-bromo-2,3-dihydrobenzofuran-3-one with benzylamine appears sluggish and incomplete. Upon workup, I have a difficult-to-separate mixture of the starting ketone and the desired N-benzyl product. What's going wrong?

Answer: This is a common bottleneck. The reactivity of the ketone can be influenced by steric hindrance and the electron-withdrawing nature of the bromine atom. The primary cause is often either suboptimal reaction conditions or the degradation of the reducing agent.

Causality & Mechanism: Reductive amination proceeds via the formation of an intermediate iminium ion, which is then reduced. If the formation of the imine is slow or if the reducing agent is not sufficiently active, the reaction will stall. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than agents like sodium cyanoborohydride, but it is moisture-sensitive.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture will quench the reducing agent and hydrolyze the iminium intermediate. Flame-dry your glassware and use anhydrous solvents (like 1,2-dichloroethane or THF).

  • Choice of Acid Catalyst: The reaction is often catalyzed by a weak acid, like acetic acid, to facilitate imine formation. The optimal amount is typically catalytic; too much acid can protonate the benzylamine, reducing its nucleophilicity.

  • Monitor the Reaction: Instead of a fixed time, monitor the reaction by TLC or LC-MS. If it stalls, a small, fresh portion of the reducing agent can be added.

  • Purification Strategy: If you have a mixture, purification can be achieved via column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., 10-20% ethyl acetate in hexanes) should effectively separate the less polar N-benzyl product from the more polar starting ketone.

Issue 2: Debromination During Catalytic Hydrogenolysis

Question: During the final N-debenzylation step using H₂ and a Palladium catalyst, I'm consistently forming a significant amount of the debrominated side product, 2,3-dihydrobenzofuran-3-amine. How can I suppress this?

Answer: This is the most prevalent and challenging side reaction in this synthesis. The carbon-bromine bond on the aromatic ring is susceptible to cleavage under standard hydrogenolysis conditions, a process known as hydrodehalogenation.

Causality & Mechanism: The Palladium catalyst is highly effective at activating C-X bonds (where X is a halogen). The mechanism involves the oxidative addition of the aryl-bromide bond onto the Pd(0) surface, followed by hydrogenolysis, effectively replacing the bromine atom with hydrogen. This side reaction competes directly with the desired N-debenzylation.

Troubleshooting Strategies: A multi-faceted approach is required to favor N-debenzylation over hydrodehalogenation. The choice of catalyst, solvent, and additives is critical.

ParameterRecommendationRationale & References
Catalyst Use Pearlman's Catalyst (Pd(OH)₂/C) instead of Pd/C.Pearlman's catalyst is widely reported to be less prone to causing hydrodehalogenation compared to standard palladium on carbon.[2][3]
Solvent Use an alcoholic solvent like Ethanol or Methanol .Protic solvents can help modulate catalyst activity.
Additive Add 1.5-2.0 equivalents of a weak acid , such as Acetic Acid (HOAc).The acid protonates the amine, forming an ammonium salt. This deactivates the aromatic ring slightly towards the catalyst and can suppress the oxidative addition step. Acetic acid has been shown to facilitate N-Bn deprotection while minimizing side reactions.[2][3]
Hydrogen Pressure Use low H₂ pressure (1 atm or balloon pressure).High pressures can increase the rate of hydrodehalogenation.
Reaction Time Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed.Prolonged reaction times will invariably lead to more of the debrominated side product.

digraph "Troubleshooting_Debenzylation" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Debenzylation Step:\nObserve Debromination?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeCatalyst [label="Switch from Pd/C to\nPd(OH)₂/C (Pearlman's)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddAcid [label="Add 1.5 eq. Acetic Acid\nto the reaction mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; LowerPressure [label="Reduce H₂ pressure to\n1 atm (balloon)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor reaction closely\nand stop at completion", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Problem Solved:\nHigh Purity Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> ChangeCatalyst [label="Yes"]; ChangeCatalyst -> AddAcid; AddAcid -> LowerPressure; LowerPressure -> Monitor; Monitor -> Success; }

Caption: Troubleshooting decision tree for minimizing hydrodehalogenation.

Issue 3: Formation of Phthalhydrazide Impurities (Gabriel Synthesis Variant)

Question: I am using a Gabriel synthesis-type approach to install the amine. After the final deprotection step with hydrazine, I have a persistent impurity that is difficult to remove from my amine product. What is it and how do I get rid of it?

Answer: If you are using a phthalimide-protected intermediate, the side product is almost certainly phthalhydrazide. This byproduct is formed during the liberation of the primary amine when using hydrazine (the Ing-Manske procedure).[4]

Causality & Mechanism: Hydrazine attacks the carbonyls of the N-substituted phthalimide, leading to the formation of a stable, six-membered phthalhydrazide ring and releasing the desired primary amine.[5][6][7] Phthalhydrazide has limited solubility in many common organic solvents, but it can sometimes co-precipitate or contaminate the product.

Protocol: Removal of Phthalhydrazide

  • Initial Filtration: After the reaction, cool the mixture (often in ethanol) and filter the bulk of the precipitated phthalhydrazide.

  • Acid-Base Extraction:

    • Dissolve the crude product (filtrate from the previous step) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Extract the solution with aqueous acid (e.g., 1 M HCl). The desired primary amine will move into the aqueous layer as the hydrochloride salt, while any remaining neutral or acidic impurities (like unreacted starting material or phthalhydrazide) will stay in the organic layer.

    • Separate the layers. Wash the organic layer once more with 1 M HCl.

    • Combine the acidic aqueous layers.

  • Liberation of Free Amine:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10).

    • The free amine product will precipitate or can be extracted with fresh DCM or EtOAc.

  • Final Purification:

    • Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

References

Technical Support Center: Chromatographic Purification of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the chromatographic purification of this and similar basic amine compounds. As Senior Application Scientists, we provide not only procedural steps but also the underlying principles to empower you to troubleshoot effectively.

Understanding the Challenge: The Nature of the Amine

This compound is a primary amine, a class of compounds notoriously challenging to purify using standard silica gel chromatography. The core issue stems from the interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This strong acid-base interaction leads to a host of problems, including poor peak shape (tailing), irreversible adsorption, low recovery, and even degradation of acid-sensitive molecules.[1][3][4]

This guide provides a systematic approach to overcoming these challenges, from method development to advanced troubleshooting.

Key Physicochemical Properties

Understanding the properties of your target molecule is the first step in developing a successful purification strategy.[5]

PropertyValue / ObservationImplication for Chromatography
IUPAC Name 6-bromo-2,3-dihydro-1-benzofuran-3-amine[6]-
Molecular Formula C₈H₈BrNO[6]-
Molecular Weight 214.06 g/mol Affects diffusion rates but is less critical for flash chromatography.
Polarity PolarThe amine and ether functionalities contribute to its polarity. It is expected to have strong interactions with polar stationary phases like silica.
Basicity (pKa) Basic (amine)This is the most critical property. The basic amine will strongly interact with acidic silica, requiring specific chromatographic conditions.
Solubility Very slightly soluble in water (0.22 g/L).[7] Soluble in polar organic solvents like Methanol, Dichloromethane.Solubility dictates the choice of loading solvent and mobile phase. Poor solubility in non-polar solvents may necessitate dry loading.
Stability Potentially acid-sensitive.[8]The acidic nature of standard silica gel may cause degradation. A stability test is recommended.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the purification of this compound.

Question 1: My compound is streaking severely or completely stuck at the origin of my silica gel column/TLC plate. What is happening and how do I fix it?

Answer: This is the classic sign of a strong interaction between your basic amine and the acidic silica gel stationary phase.[1][3] The silanol groups on the silica surface are protonating the amine, causing it to bind tightly and elute slowly and unevenly, which results in significant peak tailing or complete retention.[2]

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase.[9] This base neutralizes the acidic silanol sites, preventing your target amine from binding too strongly.[1]

    • Recommended Modifier: Add 0.5-2% v/v of triethylamine (TEA) or 0.5-1% of ammonium hydroxide (typically from a 2M solution in methanol) to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[3][10] TEA is volatile and easily removed during solvent evaporation.

  • Stationary Phase Selection: If mobile phase modification does not provide adequate separation, consider changing your stationary phase.

    • Amine-Functionalized Silica: This is an excellent choice.[11] The silica surface is covalently modified with aminopropyl groups, which shields the acidic silanols and provides a mildly basic environment.[2] This often results in symmetrical peaks without the need for mobile phase additives.[5][11]

    • Reversed-Phase (C18) Silica: For polar compounds, reversed-phase chromatography is a powerful alternative.[12] You would use polar solvents like water and acetonitrile/methanol as the mobile phase.

Question 2: I'm concerned about product degradation. How do I know if my compound is stable on silica gel, and what can I do to prevent yield loss?

Answer: Your concern is valid, as the acidity of silica gel can degrade sensitive compounds.[4][8]

Troubleshooting Steps:

  • Perform a Silica Gel Stability Test (2D TLC):

    • Spot your crude material on a silica TLC plate.

    • Run the plate in a suitable solvent system.

    • After drying, turn the plate 90 degrees and run it again in the same solvent system.

    • If the compound is stable, the spot will move diagonally. If it degrades, you will see new spots appearing along the second elution path.[4]

  • Deactivate the Silica Gel: If you must use standard silica, you can reduce its acidity before use.[13]

    • Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane).

    • Add 1-2% triethylamine to the slurry.

    • Pack the column with this slurry or, for pre-packed columns, flush the column with 3-5 column volumes of your eluent containing the amine modifier before loading your sample.[10][13]

Question 3: My TLC shows good separation, but on the column, all my compounds are eluting together. What could be the cause?

Answer: This discrepancy can arise from several factors related to the transition from analytical (TLC) to preparative (column) scale.

Potential Causes & Solutions:

  • Overloading: You may be loading too much material onto the column. For flash chromatography, a typical loading capacity is 1-10% of the silica gel weight, but for difficult separations, this should be reduced to 0.1-1%.

  • Sample Loading Solvent: If you dissolve your sample in a solvent that is much more polar than your starting mobile phase (e.g., pure methanol), it will act as a strong eluent and wash everything off the column together.

    • Solution: Use the dry loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel (1-2x the weight of your crude material), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.[13]

  • Difference in Media: The silica gel used for columns can have a different activity level or particle size than that on TLC plates, leading to different retention behavior.[14] Always optimize your separation on a TLC plate from the same manufacturer as your column if possible.

Question 4: What is a good starting point for method development for this compound?

Answer: A systematic approach to method development is crucial.

  • Choose a Stationary Phase: Based on the issues discussed, amine-functionalized silica is the recommended starting point for the most straightforward purification.[9][11] If unavailable, use standard silica with a basic modifier.

  • Select a Solvent System (TLC Analysis):

    • For Amine-Functionalized Silica: Start with a binary system like Ethyl Acetate (EtOAc) / Hexane . Screen gradients from 10% to 100% EtOAc.

    • For Standard Silica: Start with a binary system like Dichloromethane (DCM) / Methanol (MeOH) containing 0.5-1% Triethylamine (TEA) . Screen gradients from 0% to 10% MeOH.

  • Optimize the Rf Value: Aim for an Rf value of 0.15 - 0.35 for your target compound on the TLC plate. This Rf range generally translates well to good separation on a flash column.[3]

Stationary PhaseRecommended Mobile Phase SystemKey Advantage
Standard Silica Gel DCM/MeOH + 1% TEA or EtOAc/Hexane + 1% TEAWidely available and inexpensive.
Amine-Functionalized Silica EtOAc/HexaneExcellent peak shape without additives, predictable elution.[11]
Reversed-Phase (C18) Acetonitrile/Water or MeOH/Water (may require pH adjustment)Ideal for highly polar compounds and resolving difficult mixtures.[12]

Visual Troubleshooting Workflows

The following diagrams provide a logical path for troubleshooting common purification problems.

PoorPeakShape Start Problem: Peak Tailing or Streaking CheckStationaryPhase Are you using standard silica gel? Start->CheckStationaryPhase AddModifier Action: Add 0.5-2% TEA or NH4OH to the mobile phase. CheckStationaryPhase->AddModifier Yes CheckImprovement Is peak shape acceptable? AddModifier->CheckImprovement SwitchStationaryPhase Action: Switch to Amine-Functionalized Silica or Reversed-Phase (C18). CheckImprovement->SwitchStationaryPhase No Success Purification Optimized CheckImprovement->Success Yes SwitchStationaryPhase->Success NoImprovement No YesImprovement Yes YesSilica Yes

Caption: Troubleshooting workflow for poor peak shape.

SelectChromatographyMode Start Start: Crude Sample SolubilityTest Assess Solubility Start->SolubilityTest NormalPhasePath Normal Phase (Silica or Amine-Silica) SolubilityTest->NormalPhasePath Soluble in organic solvents (DCM, EtOAc, Hexane) ReversedPhasePath Reversed Phase (C18) SolubilityTest->ReversedPhasePath Soluble in polar solvents (MeOH, Water, ACN)

Caption: Decision workflow for selecting the chromatography mode.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography on Standard Silica with a TEA Modifier

This protocol outlines the purification using the most common approach.

  • TLC Method Development:

    • Prepare a stock solution of your chosen eluent (e.g., 95:5 DCM:MeOH). Add 1% v/v triethylamine (TEA).

    • Run a TLC of your crude material to find a solvent mixture that gives your product an Rf of ~0.2-0.3. Adjust the ratio of DCM to MeOH as needed.

  • Column Preparation:

    • Select an appropriately sized silica gel column for your sample amount (aim for a sample load of 1-2% of the silica weight).

    • Equilibrate the column by flushing with at least 5 column volumes of your mobile phase (containing TEA). This step is crucial for neutralizing the silica.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (e.g., 100 mg) in a minimal amount of DCM or other suitable solvent.

    • Add ~200 mg of silica gel to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the equilibrated column bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Begin elution with your optimized mobile phase. If separation is difficult, a shallow gradient can be employed (e.g., starting with a less polar mixture and gradually increasing the methanol concentration).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and should be removed during this step.

References

Optimization of reaction conditions for synthesizing dihydrobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dihydrobenzofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic scaffolds. Dihydrobenzofurans are integral components of numerous biologically active compounds, making their efficient synthesis a critical aspect of pharmaceutical and chemical research.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information herein is curated from established literature and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of dihydrobenzofuran derivatives, offering systematic approaches to diagnose and resolve them.

Problem 1: Low to No Product Yield

A consistently low or negligible yield of the desired dihydrobenzofuran derivative is one of the most frequent challenges. This can stem from several factors, from reagent quality to suboptimal reaction conditions.[3]

Possible Causes & Recommended Actions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[3]

    • Causality: Many synthetic transformations, particularly transition-metal-catalyzed reactions, have a narrow window for optimal performance. For instance, in silver(I)-promoted oxidative coupling, both conversion and selectivity can decrease at lower temperatures (e.g., 0 °C), while excessively high temperatures or prolonged reaction times can lead to the formation of undesired side products.[4]

    • Solution: Systematically screen reaction parameters. Start with conditions reported in the literature for similar substrates and then perform small-scale trial reactions to fine-tune the temperature, time, and concentration. Monitor the reaction progress using techniques like TLC or LC-MS to identify the point of maximum product formation and check for product degradation over time.[3]

  • Catalyst Inactivity or Degradation: The choice and handling of the catalyst are paramount for success.

    • Causality: Transition metal catalysts, such as those based on palladium, rhodium, or copper, are susceptible to deactivation by impurities or atmospheric oxygen.[1][5] The ligand associated with the metal center also plays a crucial role in the catalyst's efficacy and selectivity.

    • Solution:

      • Ensure the catalyst is from a reliable source and stored under appropriate conditions (e.g., in a desiccator or glovebox).

      • For air-sensitive reactions, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket and degassed solvents.[3]

      • Experiment with different ligands. For example, in palladium-catalyzed Heck/Tsuji-Trost reactions for dihydrobenzofuran synthesis, ligands like TY-Phos have been shown to provide excellent regio- and enantiocontrol.[6]

  • Poor Quality of Reagents or Solvents: Impurities can significantly hinder the reaction.

    • Causality: Impurities in starting materials can act as catalyst poisons or participate in side reactions. Water or other protic impurities in solvents can be particularly detrimental in reactions that involve moisture-sensitive intermediates.

    • Solution: Use reagents of high purity. Ensure solvents are anhydrous when required by the reaction protocol. Distilling solvents over an appropriate drying agent is a standard practice for many sensitive organic reactions.[3]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagent_check Assess Reagent & Solvent Purity start->reagent_check condition_check Verify Reaction Conditions (Temp, Time, Conc.) reagent_check->condition_check Purity OK purify_reagents Purify Reagents/ Use Dry Solvents reagent_check->purify_reagents Impure atmosphere_check Ensure Inert Atmosphere (if needed) condition_check->atmosphere_check Conditions OK optimize_conditions Systematically Optimize Reaction Parameters condition_check->optimize_conditions Incorrect workup_check Review Workup & Purification Procedure atmosphere_check->workup_check Atmosphere OK improve_technique Improve Inert Atmosphere Technique atmosphere_check->improve_technique Inadequate workup_check->optimize_conditions Workup OK modify_workup Modify Extraction/ Purification Method workup_check->modify_workup Losses Detected

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Poor Diastereoselectivity or Enantioselectivity

Achieving the desired stereochemistry is often a critical goal, especially in drug development.

Possible Causes & Recommended Actions:

  • Inappropriate Catalyst or Ligand: The stereochemical outcome of many reactions is dictated by the catalyst system.

    • Causality: Chiral ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical course of the reaction. The structure of the ligand can significantly influence the diastereoselectivity and enantioselectivity. For instance, dirhodium carboxylate catalysts have been employed for the diastereoselective and enantioselective synthesis of 2,3-dihydrobenzofuran skeletons.[1]

    • Solution: Screen a variety of chiral ligands. For palladium-catalyzed reactions, ligands such as TY-Phos have demonstrated high enantioselectivity.[6] For rhodium-catalyzed reactions, various chiral cyclopentadienyl (Cp*) ligands can be explored.

  • Suboptimal Reaction Temperature: Temperature can influence the transition states leading to different stereoisomers.

    • Causality: Lowering the reaction temperature can sometimes enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solution: Conduct the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the stereoisomeric ratio at different temperatures to find the optimal balance between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my dihydrobenzofuran synthesis?

A1: Solvent choice is critical and can significantly impact reaction outcomes.[4] The ideal solvent should:

  • Dissolve the reactants and catalyst.

  • Be inert to the reaction conditions.

  • Facilitate the desired reaction pathway.

For example, in the silver(I)-promoted oxidative coupling of phenylpropanoids, acetonitrile has been shown to provide a good balance between conversion and selectivity and is considered a "greener" solvent compared to dichloromethane or benzene.[4][7] In some rhodium-catalyzed [3+2] annulations, polar solvents like hexafluoroisopropanol (HFIP) have been found to promote the desired transformation.[1][5] It is advisable to consult the literature for the specific type of reaction you are performing and consider screening a few different solvents.

Q2: What is the role of a base in many of the transition-metal-catalyzed syntheses of dihydrobenzofurans?

A2: Bases play several crucial roles in these reactions. Depending on the specific mechanism, a base may be required to:

  • Deprotonate a starting material: For example, in reactions involving phenols, a base is often used to generate the more nucleophilic phenoxide ion.

  • Act as an additive in the catalytic cycle: In many rhodium-catalyzed C-H activation reactions, bases like cesium carbonate (Cs₂CO₃) or sodium acetate (NaOAc) are essential components of the catalytic system.[1][5]

  • Neutralize acidic byproducts: Some reactions generate acidic species that can inhibit the catalyst or promote side reactions. A base can neutralize these acids, maintaining the integrity of the reaction environment.

The choice of base (e.g., organic vs. inorganic, strong vs. weak) can significantly affect the reaction's efficiency and should be optimized.

Q3: My purification process is difficult, and I'm losing a lot of my product. What can I do?

A3: Purification is a critical step that can significantly impact the final isolated yield.

  • Method Selection: Column chromatography on silica gel is a common method for purifying dihydrobenzofuran derivatives.[8] The choice of eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is crucial and should be determined by TLC analysis to achieve good separation between the product and impurities.[8]

  • Product Stability: Dihydrobenzofuran derivatives can sometimes be sensitive to the acidic nature of silica gel. If you suspect product degradation on the column, you can use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or consider alternative purification techniques like preparative HPLC.

  • Workup Procedure: Ensure your workup procedure effectively removes byproducts and unreacted starting materials before chromatography. This may involve aqueous washes with solutions of appropriate pH (e.g., saturated NaHCO₃ solution) to remove acidic or basic impurities.[7]

Experimental Protocols

General Protocol for Silver(I)-Oxide Promoted Oxidative Coupling

This protocol is based on the optimized conditions for the synthesis of dihydrobenzofuran neolignans from methyl p-coumarate or methyl ferulate.[4][7]

  • To a solution of the starting phenylpropanoid (1 equivalent) in acetonitrile, add silver(I) oxide (Ag₂O, 0.5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Optimal reaction times are typically around 4 hours.[4]

  • Upon completion, filter the reaction mixture to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydrobenzofuran derivative.

Table 1: Effect of Reaction Parameters on Oxidative Coupling [4]

ParameterVariationGeneral Outcome on Yield/Selectivity
Oxidant Ag₂O, Ag₂CO₃, AgNO₃Ag₂O (0.5 equiv.) found to be most efficient.[4][7]
Solvent Acetonitrile, Dichloromethane, Benzene/AcetoneAcetonitrile provides the best balance of conversion and selectivity.[4][7]
Temperature 0 °C, Room Temp., RefluxRoom temperature offers a good balance; 0 °C decreases conversion and selectivity, while reflux may decrease selectivity over longer times.[4]
Time 4h vs. 20h4 hours is sufficient under optimized conditions without significant loss of conversion or selectivity.[4]
General Reaction Mechanism: Transition Metal-Catalyzed [3+2] Annulation

Many modern methods for dihydrobenzofuran synthesis rely on transition metal-catalyzed [3+2] annulation reactions. A representative mechanism involving rhodium catalysis is depicted below.

ReactionMechanism cluster_0 Catalytic Cycle A Rh(III) Catalyst B Rhodacycle Intermediate A->B C-H Activation Product Dihydrobenzofuran C Insertion Intermediate B->C Alkene/Alkyne Insertion D Cyclized Intermediate C->D Reductive Elimination D->A Product Release & Catalyst Regeneration D->Product Reactants Phenol Derivative + Alkene/Alkyne Reactants->A

Caption: A generalized catalytic cycle for Rh(III)-catalyzed [3+2] annulation.

This mechanism generally involves the activation of a C-H bond on the phenolic substrate by the rhodium catalyst to form a rhodacycle intermediate.[1] This is followed by the insertion of an alkene or alkyne coupling partner, and subsequent reductive elimination to form the dihydrobenzofuran ring and regenerate the active catalyst.[1]

References

Stability issues and degradation of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-04

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-dihydrobenzofuran-3-amine. This valuable intermediate is integral to the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. However, its chemical structure—comprising an aromatic amine, a dihydrofuran ring, and a bromo substituent—presents unique stability challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your starting material and the success of your experiments.

I. Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from three key structural features:

  • Aromatic Amine Moiety: The primary aromatic amine is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of colored impurities, such as nitroso and nitro compounds, as well as dimeric and polymeric byproducts.[1][2][3] This oxidative degradation is often accelerated by light and heat.

  • Bromoaromatic System: The carbon-bromine bond on the aromatic ring can be sensitive to light, potentially leading to photolytic cleavage and the formation of debrominated impurities. While many bromoaromatic compounds are relatively stable, prolonged exposure to UV light should be avoided.

  • General Sensitivity: Like many amine-containing compounds, it can be sensitive to acidic conditions and may form salts. The hydrochloride salt form is often used to improve stability and solubility.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, proper storage is critical. We recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the sensitive amine group.[3][4]
Light Amber vial or light-proof containerProtects against photolytic degradation.[2][5][6]
Container Tightly sealed, appropriate materialPrevents exposure to moisture and air.

Q3: Is the hydrochloride salt of this compound more stable than the free base?

A3: Yes, the hydrochloride salt is generally more stable than the free base. The protonation of the amine group in the salt form reduces its nucleophilicity and susceptibility to oxidation. The salt form is also typically more crystalline and less hygroscopic, which can improve its handling and long-term stability.

Q4: How can I visually assess the quality of my this compound?

A4: Fresh, high-purity this compound should be a light yellow to yellow solid.[7] The development of a darker yellow, brown, or reddish color can be an indicator of oxidative degradation. However, a visual inspection is not a substitute for analytical purity assessment.

II. Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered during reactions involving this compound, with a focus on issues arising from its potential instability.

Problem 1: My reaction is giving low yields and multiple side products.

  • Potential Cause: Degradation of the starting material.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, assess the purity of your this compound using an appropriate analytical method (see Section III).

    • Use Fresh Material: If possible, use a freshly opened bottle of the reagent.

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation.[4][8]

    • Solvent Purity: Use anhydrous and deoxygenated solvents. Residual water or peroxides in solvents can contribute to degradation.

    • Temperature Control: Maintain the recommended reaction temperature. Excessive heat can accelerate degradation.

Problem 2: The color of my reaction mixture changes unexpectedly, becoming dark.

  • Potential Cause: Oxidation of the amine.

  • Troubleshooting Steps:

    • Inert Gas Blanket: Ensure a constant, gentle positive pressure of an inert gas throughout the reaction.

    • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.[6]

    • Reagent Compatibility: Be mindful of any oxidizing agents present in your reaction, even in trace amounts.

Problem 3: I am observing a new, unexpected peak in my HPLC or GC-MS analysis of the crude reaction mixture.

  • Potential Cause: Formation of a degradation product.

  • Troubleshooting Workflow:

G start Unexpected Peak Observed purity_check Re-analyze Starting Material Purity start->purity_check degradation_product Hypothesize Degradation Product (e.g., oxidized, debrominated) purity_check->degradation_product If starting material is pure ms_analysis Analyze Peak by MS/MS for m/z degradation_product->ms_analysis nmr_analysis Isolate and Analyze by NMR ms_analysis->nmr_analysis If sufficient material pathway_id Identify Degradation Pathway ms_analysis->pathway_id Based on fragmentation nmr_analysis->pathway_id mitigate Modify Reaction Conditions (e.g., stricter inerting, light protection) pathway_id->mitigate

Caption: Troubleshooting workflow for identifying unexpected reaction products.

III. Analytical Protocols for Purity Assessment

Regularly assessing the purity of this compound is crucial. Below are recommended starting points for analytical methods.

Analytical TechniqueColumn/ParametersMobile Phase/Carrier GasDetectionExpected Observations
HPLC-UV C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)Acetonitrile/Water gradient with 0.1% formic acidUV at 254 nm and 280 nmA single major peak. Degradation products may appear as earlier or later eluting peaks.[9][10][11]
GC-MS Capillary column (e.g., HP-5MS)HeliumElectron Ionization (EI)A single major peak with a characteristic mass spectrum.[12][13][14]
¹H NMR 400 MHz or higherDMSO-d₆ or CDCl₃-Characteristic peaks corresponding to the structure. Impurities will present as additional, smaller peaks.[1][15]

IV. Potential Degradation Pathways

Based on the chemical structure and known reactivity of related compounds, the following degradation pathways are plausible. The presence of these impurities should be monitored analytically.

G cluster_main This compound cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_hydrolysis Ring Opening (Harsh Conditions) main_compound Main Compound nitroso Nitroso Derivative main_compound->nitroso O₂, light dimer Azo/Azoxy Dimer main_compound->dimer Oxidative coupling debrominated Debrominated Analog main_compound->debrominated UV light ring_opened Ring-Opened Product main_compound->ring_opened Strong acid/base nitro Nitro Derivative nitroso->nitro Further oxidation

Caption: Potential degradation pathways of this compound.

V. Recommended Experimental Workflow for Handling

To ensure the highest quality of this compound in your experiments, we recommend the following workflow:

G start Receive Compound store Store at 2-8°C under Inert Gas, in the Dark start->store pre_use_check Visually Inspect and Perform Purity Check (HPLC/NMR) store->pre_use_check weigh Weigh Quickly in a Glovebox or under Inert Gas Flush pre_use_check->weigh If purity is acceptable reaction_setup Use Anhydrous, Deoxygenated Solvents weigh->reaction_setup reaction Run Reaction under Inert Atmosphere and Protected from Light reaction_setup->reaction workup Monitor for Degradation During Workup reaction->workup purification Purify Promptly workup->purification

Caption: Recommended workflow for handling this compound.

VI. References

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. --INVALID-LINK--

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. --INVALID-LINK--

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. --INVALID-LINK--

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Publications. --INVALID-LINK--

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. --INVALID-LINK--

  • Air Sensitive Compounds. Ossila. --INVALID-LINK--

  • Chemical Storage Safety Guideline. The University of Queensland. --INVALID-LINK--

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. --INVALID-LINK--

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. --INVALID-LINK--

  • How To Protect Light Sensitive Products. LFA Tablet Presses. --INVALID-LINK--

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich. --INVALID-LINK--

  • Protection of Light Sensitive Products. Pharmaguideline. --INVALID-LINK--

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. --INVALID-LINK--

  • Handling air-sensitive reagents AL-134. MIT. --INVALID-LINK--

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid. --INVALID-LINK--

  • IMPURITY PROFILING OF PHARMACEUTICALS. ResearchGate. --INVALID-LINK--

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific. --INVALID-LINK--

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Agilent. --INVALID-LINK--

  • Process for the purification of aromatic amines. Google Patents. --INVALID-LINK--

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. --INVALID-LINK--

  • Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. --INVALID-LINK--

  • Purification of amine reaction mixtures. Google Patents. --INVALID-LINK--

  • Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. --INVALID-LINK--

  • Certificate of Analysis for this compound. LGC Standards. --INVALID-LINK--

  • GC-MS Spectra of 2-methyl benzofuran. ResearchGate. --INVALID-LINK--

  • Reactions of Amines. Jasperse. --INVALID-LINK--

  • Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. --INVALID-LINK--

  • Reactions of Amines. Chemistry LibreTexts. --INVALID-LINK--

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. --INVALID-LINK--

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. --INVALID-LINK--

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. --INVALID-LINK--

  • Aromatic Amines - Reactions. Scribd. --INVALID-LINK--

  • Reactions of aromatic amines. Slideshare. --INVALID-LINK--

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PubMed Central. --INVALID-LINK--

  • Oxidative polycondensation of aromatic amines. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Purification of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 6-Bromo-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and success of your experimental work.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can often yield a crude product contaminated with various impurities, including starting materials, reagents, and byproducts. Achieving high purity is paramount for subsequent applications, demanding robust and well-understood purification strategies. This guide will explore common purification techniques, address potential pitfalls, and provide systematic solutions to overcome them.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Incomplete Removal of Non-Basic Impurities

  • Symptom: After an initial workup, analytical data (TLC, LC-MS, NMR) indicates the presence of non-basic organic impurities.

  • Potential Cause: Simple solvent washes are often insufficient to remove all non-basic byproducts, especially those with similar polarity to the desired amine.

  • Suggested Solution: Acid-Base Extraction. This is a powerful technique for separating basic compounds like amines from acidic and neutral impurities.[1][2] The fundamental principle relies on the differential solubility of the amine in its neutral and protonated (salt) forms.[1][2]

    • Expert Insight: The basicity of the amine allows for its selective extraction into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted back into an organic solvent.[2][3]

Issue 2: Poor Separation During Column Chromatography

  • Symptom: Co-elution of the product with impurities during silica gel column chromatography.

  • Potential Causes:

    • Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between the product and impurities.

    • Sample Overload: Loading too much crude material onto the column can lead to broad peaks and poor separation.[4]

    • Compound Tailing: The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing streaking or "tailing" of the product band.

  • Troubleshooting & Optimization:

    • Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides optimal separation (a significant ΔRf between the product and impurities). A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with the addition of a small amount of a basic modifier.

    • Basic Modifier: To mitigate tailing, add a small percentage (0.5-2%) of a volatile base like triethylamine or ammonium hydroxide to the eluent system. This deactivates the acidic sites on the silica gel, leading to sharper peaks and improved separation.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.[4]

    • Loading Ratio: As a general guideline, maintain a silica gel to crude product ratio of at least 50:1 by weight to prevent overloading.[4]

Issue 3: Product Decomposition During Purification

  • Symptom: Low recovery of the desired product after purification, with the appearance of new, unexpected spots on TLC or peaks in LC-MS.

  • Potential Causes:

    • Instability on Silica Gel: Some amines can be unstable on acidic stationary phases like silica gel, leading to decomposition.[4]

    • Elevated Temperatures: Prolonged exposure to heat during solvent evaporation can cause degradation.

    • Oxidation: Aromatic amines can be susceptible to air oxidation, which may be catalyzed by trace metal impurities.

  • Suggested Solutions:

    • Deactivated Silica: Use silica gel that has been "deactivated" by treatment with a base to reduce its acidity.

    • Minimize Heat: Concentrate fractions under reduced pressure at the lowest practical temperature (e.g., using a rotary evaporator with a cool water bath).

    • Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in crude this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as the precursor to the amine.

  • Reagents: For example, residual brominating agents or reducing agents.

  • Byproducts from side reactions: These can include over-brominated species or products of incomplete reactions. A thorough understanding of the reaction mechanism is key to predicting potential byproducts.

Q2: What is the best method for long-term storage of purified this compound?

A2: To ensure stability, the purified compound should be stored as a solid in a cool, dark, and dry place.[5] Storing it under an inert atmosphere (argon or nitrogen) can further prevent degradation. It is often supplied and stored as a hydrochloride salt, which can improve its stability and handling properties.[6]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be an effective purification technique if a suitable solvent or solvent system can be identified.

  • Solvent Selection is Key: The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the desired compound at room temperature or below, while impurities remain in solution.[7]

  • Troubleshooting Crystallization: If crystals do not form, it may be due to the presence of impurities that inhibit crystallization or the use of an inappropriate solvent.[4] In such cases, a preliminary purification by another method, like acid-base extraction or a quick filtration through a plug of silica gel, might be necessary before attempting recrystallization.[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the selective isolation of the basic amine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will move into the aqueous layer.[2]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper).[2] The free amine will precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the amine from impurities with different polarities.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution process by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most small molecule purifications.
Eluent Modifier 0.5-2% Triethylamine or Ammonium HydroxideMinimizes tailing of the basic amine.
Loading Ratio ≥ 50:1 (Silica:Crude Product)Prevents column overload and ensures good separation.[4]

Visualizing the Purification Workflow

To better understand the logical flow of the purification process, a decision-making diagram is provided below.

Purification_Workflow start Crude Product acid_base Acid-Base Extraction start->acid_base Presence of acidic/neutral impurities column_chrom Column Chromatography start->column_chrom Impurities of similar basicity acid_base->column_chrom Impurities remain pure_product Pure Product acid_base->pure_product High purity achieved recrystallization Recrystallization column_chrom->recrystallization Further polishing needed column_chrom->pure_product High purity achieved recrystallization->pure_product analysis Purity Analysis (TLC, LC-MS, NMR) pure_product->analysis

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-2,3-dihydrobenzofuran-3-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its stereochemistry plays a crucial role in the bioactivity of the final compounds, making its efficient and selective synthesis a key focus.[1] This guide explores common and alternative synthetic strategies, highlighting potential pitfalls and offering evidence-based solutions.

Core Synthetic Strategy: Reductive Amination of a Ketone Precursor

A prevalent and reliable method for synthesizing this compound involves the reductive amination of the corresponding ketone, 6-bromo-2,3-dihydrobenzofuran-3-one. This two-step sequence, starting from a suitable precursor, is a cornerstone of many synthetic campaigns.

Visualizing the Core Workflow

Reductive_Amination_Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination Starting_Material Substituted Phenol Intermediate 6-Bromo-2,3-dihydrobenzofuran-3-one Starting_Material->Intermediate Cyclization Ketone 6-Bromo-2,3-dihydrobenzofuran-3-one Product This compound Ketone->Product 1. Amine Source 2. Reducing Agent

Caption: Core workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Synthesis of the Ketone Precursor

Question: I am having trouble with the synthesis of the key intermediate, 6-bromo-2,3-dihydrobenzofuran-3-one. What are some reliable methods and potential issues?

Answer: The synthesis of 2,3-dihydrobenzofuran-3-ones can be approached in several ways. A common method involves the intramolecular cyclization of a suitable precursor derived from a substituted phenol.

Recommended Protocol: Friedel-Crafts Acylation and Cyclization

A robust method involves the Friedel-Crafts acylation of a protected 4-bromophenol derivative followed by cyclization.

StepReagent/ConditionPurposeCommon IssuesTroubleshooting
1. Protectione.g., Methoxymethyl (MOM) etherProtect the phenolic hydroxyl group.Incomplete protection.Use a slight excess of protecting agent and base; monitor by TLC.
2. AcylationChloroacetyl chloride, AlCl₃Introduce the acyl group ortho to the protected hydroxyl.Low yield, multiple isomers.Control temperature carefully (-10 to 0 °C); ensure high-purity AlCl₃.
3. Deprotectione.g., HClRemove the protecting group.Incomplete deprotection.Ensure sufficient reaction time and acid concentration.
4. CyclizationK₂CO₃, AcetoneForm the dihydrobenzofuran ring.Low yield of cyclized product.Use a non-polar, aprotic solvent; ensure anhydrous conditions.

Causality Behind Choices: The protection of the phenol is crucial to prevent O-acylation during the Friedel-Crafts step. The choice of a Lewis acid like AlCl₃ is standard for this type of acylation. The final intramolecular Williamson ether synthesis to form the furan ring is a classic and generally efficient cyclization strategy.

FAQ 2: Challenges in Reductive Amination

Question: My reductive amination of 6-bromo-2,3-dihydrobenzofuran-3-one is giving low yields and multiple byproducts. How can I optimize this step?

Answer: Reductive amination is a powerful transformation but can be sensitive to reaction conditions. The key is to balance the rate of imine/enamine formation with the rate of reduction.

Key Parameters for Optimization:

  • Amine Source: Ammonia or a protected amine equivalent (e.g., benzylamine followed by debenzylation) can be used. Ammonia can be challenging to handle; ammonium acetate or ammonium chloride are common sources.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices. NaBH(OAc)₃ is often preferred as it is less toxic and more selective for the iminium ion over the ketone.

  • pH Control: The pH of the reaction is critical. A slightly acidic pH (around 5-6) is generally optimal to facilitate imine formation without promoting side reactions.

Troubleshooting Guide for Reductive Amination

IssuePotential CauseRecommended Solution
Low ConversionInefficient imine formation.Adjust pH to 5-6 with acetic acid. Increase the concentration of the amine source.
Formation of Alcohol ByproductKetone reduction is faster than imine formation.Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent after allowing time for imine formation.
Dimerization/PolymerizationInstability of the product or intermediates.Run the reaction at a lower temperature. Use a more dilute solution.

Mechanistic Insight: The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by the hydride source. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, imine formation will be slow.

FAQ 3: Alternative Synthetic Approaches

Question: Are there alternative synthetic routes to this compound that avoid the ketone intermediate?

Answer: Yes, several alternative strategies exist, which can be advantageous depending on the available starting materials and desired stereochemistry.

Alternative Route 1: From a Substituted Allyl Bromide

This approach involves the intramolecular cyclization of a suitably substituted allyl bromide derived from a phenol.

Alternative_Route_1 Phenol 4-Bromophenol Allylation Allylation Phenol->Allylation Allyl_Ether Allyl 4-bromophenyl ether Allylation->Allyl_Ether Rearrangement Claisen Rearrangement Allyl_Ether->Rearrangement Rearranged_Phenol 2-Allyl-4-bromophenol Rearrangement->Rearranged_Phenol Cyclization Intramolecular Cyclization Rearranged_Phenol->Cyclization Dihydrobenzofuran 6-Bromo-2-methyl-2,3-dihydrobenzofuran Cyclization->Dihydrobenzofuran Functionalization Further Functionalization Dihydrobenzofuran->Functionalization Product Target Amine Functionalization->Product

Caption: Alternative synthesis via Claisen rearrangement and cyclization.

Alternative Route 2: Transition-Metal Catalyzed Cyclizations

Modern synthetic methods often employ transition metal catalysis to construct the dihydrobenzofuran core. For example, palladium-catalyzed intramolecular C-O bond formation is a powerful tool.[2] These methods can offer high efficiency and functional group tolerance.[2][3]

Considerations for Alternative Routes:

  • Stereocontrol: For enantioselective syntheses, chiral catalysts or auxiliaries may be required.

  • Substrate Scope: The applicability of these methods can be sensitive to the substitution pattern on the aromatic ring.

  • Reagent Cost and Availability: Transition metal catalysts and specialized ligands can be expensive.

FAQ 4: Purification and Characterization

Question: I am struggling with the purification of the final product. It seems to be unstable. What are the best practices for purification and characterization?

Answer: The free amine of this compound can be prone to oxidation and decomposition. It is often preferable to isolate and store it as a salt (e.g., hydrochloride or tosylate).

Purification Strategy:

  • Extraction: After quenching the reaction, perform an aqueous workup. The pH of the aqueous layer should be adjusted to ensure the product is in the desired form (free base for extraction into an organic solvent, or protonated for staying in the aqueous layer).

  • Chromatography: If necessary, column chromatography on silica gel can be used. It is advisable to use a solvent system containing a small amount of a volatile base (e.g., triethylamine) to prevent streaking and decomposition of the free amine on the acidic silica.

  • Salt Formation: To improve stability, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl in the same solvent or with p-toluenesulfonic acid to precipitate the corresponding salt.

Characterization:

  • ¹H and ¹³C NMR: Will confirm the structure of the product. The chemical shifts and coupling constants of the protons on the dihydrofuran ring are characteristic.

  • Mass Spectrometry (MS): Will confirm the molecular weight and isotopic pattern of the bromine-containing compound.

  • Chiral HPLC: If an enantioselective synthesis was performed, chiral HPLC is necessary to determine the enantiomeric excess (ee).

Summary of Synthetic Approaches

MethodKey TransformationAdvantagesDisadvantages
Reductive Amination Ketone to amineWell-established, reliable.Requires synthesis of the ketone precursor.
From Allyl Bromide Intramolecular cyclizationConvergent route.May require multiple steps to install the amine.
Transition-Metal Catalysis C-O bond formationHigh efficiency, good functional group tolerance.[2][3]Catalyst cost, optimization may be required.

This technical support guide provides a framework for addressing common challenges in the synthesis of this compound. By understanding the underlying chemical principles and considering the troubleshooting strategies outlined, researchers can enhance the efficiency and success of their synthetic endeavors.

References

Challenges in scaling up the production of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, chemists, and process development professionals who are working with this important pharmaceutical intermediate.[1] As a key building block in the development of central nervous system (CNS) drugs, including serotonin and dopamine receptor modulators, achieving a robust and scalable synthesis is paramount.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes. We will delve into the causality behind common experimental challenges and offer field-proven solutions to help you optimize your process.

Overview of a Common Synthetic Pathway

A prevalent strategy for synthesizing this compound involves a multi-step sequence. Understanding this pathway is crucial for diagnosing issues at each stage. The general workflow involves the formation of the dihydrobenzofuran core, followed by bromination and subsequent installation of the amine functionality.

G start Low Conversion in Reductive Amination q1 Is the reaction pH controlled (typically 4.5-6)? start->q1 q2 Is water being removed? q1->q2 Yes sol1 Action: Add a mild acid (e.g., acetic acid) to catalyze imine formation. q1->sol1 No a1_yes Yes a1_no No q3 Is the reducing agent appropriate and active? q2->q3 Yes sol2 Action: Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to shift equilibrium. q2->sol2 No a2_yes Yes a2_no No sol3 Action: Switch to a milder, more selective hydride source like Sodium Triacetoxyborohydride (STAB). Verify reagent quality. q3->sol3 No sol4 Action: Consider alternative amine sources (e.g., NH4OAc instead of NH3 gas). Increase stoichiometry of the amine source. q3->sol4 Yes a3_yes Yes a3_no No

References

Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-dihydrobenzofuran-3-amine. This molecule is a valuable building block, but its bifunctional nature—possessing both an aryl bromide for cross-coupling and a primary amine that can act as a ligand or nucleophile—presents unique challenges in catalyst selection and reaction optimization. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) on Catalyst System Selection

This section addresses common questions regarding the initial selection of a catalyst system for the most prevalent transformations of this compound.

Q1: What are the primary considerations when choosing a catalyst for a cross-coupling reaction at the 6-bromo position?

A1: The primary challenge is the presence of the free primary amine at the 3-position. This amine can act as a coordinating ligand to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] Therefore, your catalyst system must be robust enough to overcome this challenge. Key considerations are:

  • Ligand Choice: The ligand is the most critical component. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential.[2][3] These ligands promote the formation of a stable, monoligated Pd(0) complex, which accelerates the rate-determining oxidative addition step and prevents the formation of inactive catalyst species.[4]

  • Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) is highly recommended over generating the active Pd(0) species from sources like Pd(OAc)₂ in situ.[5] Precatalysts ensure efficient and reproducible generation of the active LPd(0) species, leading to more reliable results, especially with challenging substrates.[6]

  • Base and Solvent: The choice of base and solvent must be compatible with both the catalyst system and the substrate. For instance, strong bases like sodium tert-butoxide are common in aminations but may not be suitable for substrates with sensitive functional groups.[7] A solvent screen is often necessary to ensure adequate solubility of all components.[8]

Q2: I want to perform a Suzuki-Miyaura coupling on the 6-bromo position. What is a reliable starting point for my catalyst system?

A2: For a Suzuki-Miyaura reaction, a robust and broadly applicable starting point is crucial. The base plays a key role in activating the boronic acid for the transmetalation step.[9] A recommended set of conditions would be:

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) with a bulky biaryl phosphine ligand like SPhos or XPhos (2-4 mol%). Alternatively, a pre-formed precatalyst like SPhos Pd G3 (1-2 mol%) can be used for greater reliability.[5]

  • Base: Potassium phosphate (K₃PO₄) is an excellent choice as it is effective and generally well-tolerated by many functional groups.[9] Other options include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially for more challenging couplings.[9]

  • Solvent: A mixture of an organic solvent and water is typical. Toluene/H₂O or Dioxane/H₂O (e.g., in a 10:1 ratio) are common systems that facilitate the dissolution of both the organic substrate and the inorganic base.[10]

Q3: For a Buchwald-Hartwig amination, which is more reactive: the aryl bromide of my substrate or the primary amine? How do I control selectivity?

A3: This is a critical question of chemoselectivity. In a typical intermolecular Buchwald-Hartwig reaction, the aryl bromide is the electrophile and the primary amine on a different molecule is the nucleophile. If you are reacting this compound with another amine, the aryl bromide will be the reactive site.

However, if you intend to use the primary amine of the substrate itself as the nucleophile in an intramolecular reaction or if you are concerned about self-coupling, the choice of conditions is paramount. The development of sterically hindered and electron-rich ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination.[4] To favor the desired intermolecular coupling and minimize side reactions:

  • Use a large excess of the desired coupling partner (the external amine).

  • Employ a catalyst system known for high activity at lower temperatures, which can improve selectivity. Buchwald-type dialkylbiaryl phosphine ligands are excellent for this purpose.[3]

  • Consider protecting the primary amine on your substrate with a labile group (e.g., Boc) if intermolecular self-reaction becomes a significant issue.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during experiments.

Problem 1: Low to No Product Yield

Q: My cross-coupling reaction shows little or no conversion. What are the first troubleshooting steps?

A: A systematic approach is key. Verify the fundamentals before altering more complex parameters.

  • Check Reagent and Atmosphere Integrity:

    • Cause: Palladium-catalyzed reactions are often sensitive to oxygen and moisture, which can deactivate the catalyst.[2][11] Solvents and liquid reagents must be anhydrous and thoroughly degassed.

    • Solution: Use freshly distilled or commercially available anhydrous solvents. Degas the reaction mixture by subjecting it to several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2] Ensure all glassware is oven- or flame-dried.

  • Evaluate Catalyst Activity:

    • Cause: The active Pd(0) species may not be forming efficiently, or the catalyst may have decomposed.[6][11] The primary amine on the substrate can also inhibit the catalyst.

    • Solution:

      • Switch to a modern palladium precatalyst (e.g., Buchwald G3/G4 series) to ensure reliable generation of the active catalyst.[5]

      • Increase the catalyst loading, for instance, from 2 mol% to 5 mol%.[2]

      • Use a ligand known to resist catalyst poisoning. Bulky biaryl phosphine ligands or NHCs can create a protective steric environment around the palladium center, reducing inhibition by the substrate's amine group.[2][12]

Problem 2: Formation of Palladium Black

Q: My reaction mixture turns black, and the reaction stalls. What is happening and how can I prevent it?

A: The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive elemental palladium.[1][2] Its formation is a clear sign of catalyst decomposition.

  • Cause A: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, which then decompose.[1]

    • Solution: Rigorous exclusion of air is critical. Ensure your inert gas technique is flawless and that all reagents and solvents are deoxygenated.[2]

  • Cause B: Ligand Instability or Dissociation. If the ligand is not bulky or electron-rich enough, it can dissociate from the palladium center, leading to the aggregation of unprotected Pd(0) atoms into palladium black.[1]

    • Solution: Switch to a more robust ligand. Bulky, electron-rich ligands like SPhos, XPhos, or Josiphos-type ligands are designed to stabilize the Pd(0) center and prevent this aggregation.[1][12]

  • Cause C: High Temperature. While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[1]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. It is often better to run a reaction for a longer time at 80 °C than for a shorter time at 120 °C if decomposition is observed.

Problem 3: Significant Side Product Formation

Q: I am observing significant amounts of dehalogenated starting material or homocoupling of my boronic acid partner. What is the cause?

A: These side reactions point to specific flaws in the catalytic cycle or reaction conditions.

  • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is converted to an arene (Ar-Br → Ar-H).

    • Cause: This can happen if the transmetalation step is slow, allowing for competing pathways like β-hydride elimination from intermediates or reaction with trace water/base.

    • Solution: Ensure your boronic acid or ester is of high quality and that the base is appropriate to facilitate efficient transmetalation.[9] In some cases, using anhydrous conditions with specific additives like trimethyl borate can mitigate this issue.[13]

  • Homocoupling: This is the formation of a biaryl product from two molecules of the organoboron reagent (Ar'-B(OH)₂ → Ar'-Ar').

    • Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species before the catalytic cycle is fully established.

    • Solution: Meticulous degassing of the reaction mixture is crucial.[14] Using a precatalyst that rapidly generates the Pd(0) species can also minimize the concentration of Pd(II) available for this undesired pathway.

Section 3: Visual Guides and Data

Catalyst Selection Workflow

The following diagram provides a decision-making framework for selecting a suitable catalyst system based on the desired transformation.

Caption: Catalyst system decision workflow for common cross-coupling reactions.

Troubleshooting Logic Diagram

This diagram outlines a logical flow for diagnosing common reaction failures.

Caption: A logical flow for troubleshooting common cross-coupling reaction issues.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypeRecommended Precatalyst (mol%)Ligand ClassRecommended BaseCommon SolventsTypical Temp. (°C)
Suzuki-Miyaura SPhos Pd G3 (2%)Biaryl MonophosphineK₃PO₄Toluene/H₂O, Dioxane80 - 110
Buchwald-Hartwig RuPhos Pd G3 (2%)Biaryl MonophosphineNaOtBuToluene, Dioxane80 - 110
Sonogashira Pd(PPh₃)₄ (5%) or PdCl₂(PPh₃)₂ (2-5%) + CuI (1-2%)TriphenylphosphineEt₃N, DIPEATHF, DMF25 - 80
Heck Pd(OAc)₂ (2%)TriphenylphosphineEt₃N, K₂CO₃DMF, Acetonitrile80 - 120

Section 4: Experimental Protocol Example

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a detailed, step-by-step methodology for a representative experiment.

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (10 mL)

  • Degassed deionized water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried) and magnetic stirrer

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, SPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[11]

  • Solvent Addition: Add the degassed toluene (10 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours. The reaction should be a uniform suspension.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.

  • Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo-2,3-dihydrobenzofuran and its Halogenated Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the dihydrobenzofuran scaffold is a privileged structural motif, integral to a multitude of pharmacologically active molecules and advanced materials. The strategic functionalization of this core often hinges on the reactivity of a halogen substituent on the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity of 6-bromo-2,3-dihydrobenzofuran versus its fluoro, chloro, and iodo analogs. By elucidating the underlying chemical principles and providing supporting experimental context, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

The Fundamental Science: Understanding Carbon-Halogen Bond Reactivity

The choice of a halogenated dihydrobenzofuran substrate is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. The reactivity of the carbon-halogen (C-X) bond is the cornerstone of this decision-making process. Two primary factors dictate this reactivity: bond dissociation energy (BDE) and electronegativity .

Bond Dissociation Energy (BDE): This is the energy required to break the C-X bond homolytically. A weaker bond is more readily cleaved and thus generally more reactive in transformations where C-X bond scission is the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions. The BDEs for aryl halides follow a clear trend: Ar-F > Ar-Cl > Ar-Br > Ar-I.[1] This is primarily due to the degree of orbital overlap between the carbon and the halogen atom. The smaller fluorine atom has more effective orbital overlap with carbon, resulting in a stronger bond. As we move down the halogen group, the atoms become larger, and the orbital overlap weakens, leading to a more easily broken bond.[1]

Electronegativity: This property influences the polarity of the C-X bond and the electron density of the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect is crucial in reactions that proceed via a nucleophilic attack on the aromatic ring, as it stabilizes the negatively charged intermediate.

These fundamental principles give rise to divergent reactivity trends across different classes of chemical reactions, which we will explore in the context of the 6-halo-2,3-dihydrobenzofuran system.

Head-to-Head Comparison: Reactivity in Key Transformations

The utility of a halogenated building block is defined by its performance in a range of chemical transformations. Here, we compare the 6-halo-2,3-dihydrobenzofurans in three pivotal reaction classes: Palladium-Catalyzed Cross-Coupling, Lithium-Halogen Exchange, and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are arguably the most important tools for C-C and C-N bond formation in modern organic synthesis.[2] The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, which is often the rate-limiting step.[3] The ease of this step is directly correlated with the weakness of the C-X bond.

The general reactivity trend for aryl halides in oxidative addition is I > Br > Cl > F .[3] This is a direct consequence of the C-X bond dissociation energies.[1]

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

6-Halogen SubstituentRelative ReactivityTypical ConditionsExpected Yield
Iodo Very HighPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C, 1-4 hExcellent (>90%)
Bromo HighPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C, 4-12 hGood to Excellent (80-95%)
Chloro ModeratePd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos), K₃PO₄, t-BuOH, 100-110 °C, 12-24 hModerate to Good (50-85%)
Fluoro Very LowGenerally unreactive under standard conditions. Requires specialized catalysts and harsh conditions.Very Poor (<10%)

Note: The data in this table is extrapolated from general trends in aryl halide reactivity and may not represent optimized conditions for the specific dihydrobenzofuran substrates.

Expert Insights:

  • 6-Iodo-2,3-dihydrobenzofuran: This is the most reactive substrate, often undergoing coupling under mild conditions with simple palladium catalysts. Its high reactivity makes it ideal for sensitive coupling partners but can also lead to side reactions if not handled carefully.

  • 6-Bromo-2,3-dihydrobenzofuran: This is the workhorse for many synthetic chemists. It offers a good balance of reactivity and stability. A wide range of catalysts and conditions are effective for its coupling.[4]

  • 6-Chloro-2,3-dihydrobenzofuran: Once considered unreactive, advances in ligand design (e.g., bulky, electron-rich phosphines) have made chloroarenes viable substrates.[5][6] Reactions with 6-chloro-2,3-dihydrobenzofuran will require more forcing conditions and specialized catalyst systems compared to the bromo analog.

  • 6-Fluoro-2,3-dihydrobenzofuran: Due to the strength of the C-F bond, this substrate is generally inert to palladium-catalyzed cross-coupling reactions.

Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for the formation of organolithium reagents, which are potent nucleophiles for C-C bond formation. The reaction rate is dependent on the ease of C-X bond cleavage.

The reactivity trend for lithium-halogen exchange is I > Br > Cl >> F . This reaction is typically very fast for iodides and bromides, even at low temperatures.

Experimental Protocol: Lithium-Halogen Exchange and Quenching

  • Dissolve the 6-halo-2,3-dihydrobenzofuran in a dry, aprotic solvent (e.g., THF or Et₂O) under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C or -100 °C).

  • Add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi) dropwise.

  • Stir the reaction mixture for a short period (e.g., 15-60 minutes).

  • Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform a standard aqueous work-up and purify the product.

Table 2: Comparative Reactivity in Lithium-Halogen Exchange

6-Halogen SubstituentRelative ReactivityTypical ConditionsExpected Outcome
Iodo Very Fastn-BuLi, THF, -78 °C, < 30 minClean and rapid formation of the organolithium species.
Bromo Fastn-BuLi, THF, -78 °C, 30-60 minEfficient formation of the organolithium species.
Chloro Slows-BuLi or t-BuLi, often with an additive (e.g., TMEDA), -78 °C to -40 °C, > 2 hSluggish and may require harsher conditions.
Fluoro Very Slow/UnreactiveGenerally unreactive. Deprotonation at other sites is more likely.No significant lithium-halogen exchange.

Expert Insights:

  • The high reactivity of the 6-iodo and 6-bromo derivatives makes them excellent substrates for generating the corresponding 6-lithio-2,3-dihydrobenzofuran. The choice between them may depend on the availability and cost of the starting material.

  • The slower exchange rate for the 6-chloro derivative can be problematic, potentially leading to side reactions.

  • The 6-fluoro analog is not a suitable substrate for this transformation.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the aromatic ring, displacing the halide. This mechanism is favored by electron-withdrawing groups on the aromatic ring and a good leaving group. Interestingly, the reactivity trend for halogens is reversed compared to cross-coupling reactions.

The reactivity trend for SNAr is F > Cl > Br > I . This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the more electronegative halogens.[7] This effect stabilizes the negatively charged intermediate (Meisenheimer complex).

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

G A 6-Fluoro-dihydrobenzofuran + Nucleophile B Meisenheimer Complex (Stabilized by Fluorine's inductive effect) A->B C Product + Fluoride ion B->C

Caption: The two-step mechanism of a typical SNAr reaction.

Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution

6-Halogen SubstituentRelative ReactivityTypical ConditionsExpected Outcome
Fluoro HighStrong nucleophile (e.g., NaOMe), polar aprotic solvent (e.g., DMSO), elevated temperatureGood conversion to the substituted product.
Chloro ModerateHarsher conditions than fluoro analog (higher temperature, longer reaction time)Moderate conversion.
Bromo LowVery harsh conditions requiredLow conversion, often with side reactions.
Iodo Very LowGenerally unreactiveNegligible reaction.

Note: The dihydrobenzofuran ring itself is not strongly electron-withdrawing. Therefore, SNAr reactions at the 6-position will likely require forcing conditions or the presence of additional electron-withdrawing groups on the aromatic ring.

Expert Insights:

  • For SNAr reactions, 6-fluoro-2,3-dihydrobenzofuran is the substrate of choice due to the activating effect of the highly electronegative fluorine atom.[8][9]

  • The bromo and iodo analogs are generally poor substrates for this type of transformation.

Practical Considerations for Synthesis: Which Halogen to Choose?

The optimal choice of halogenated dihydrobenzofuran depends on the intended synthetic route:

  • For Palladium-Catalyzed Cross-Coupling: If cost and availability are not major constraints, the 6-iodo derivative offers the highest reactivity and mildest reaction conditions. However, 6-bromo-2,3-dihydrobenzofuran provides an excellent balance of reactivity, stability, and cost, making it the most versatile and commonly used option. The 6-chloro derivative is a viable, more economical alternative, provided that the appropriate advanced catalyst systems are employed.

  • For Organometallic Chemistry via Lithium-Halogen Exchange: The 6-iodo and 6-bromo analogs are both excellent choices for the rapid and clean generation of the corresponding organolithium reagent.

  • For Nucleophilic Aromatic Substitution: The 6-fluoro derivative is the most suitable substrate, as the fluorine atom activates the ring towards nucleophilic attack.

Synthesis of 6-Halo-2,3-dihydrobenzofurans

The accessibility of the starting materials is a crucial factor in any synthetic campaign. Several methods have been reported for the synthesis of these compounds, often starting from commercially available phenols or anilines.

  • 6-Bromo-2,3-dihydrobenzofuran: Can be synthesized from 4-bromophenol through a multi-step sequence involving allylation, Claisen rearrangement, and subsequent cyclization.

  • 6-Chloro-2,3-dihydrobenzofuran: Can be prepared similarly from 4-chlorophenol.

  • 6-Fluoro-2,3-dihydrobenzofuran: Often synthesized from 4-fluorophenol.

  • 6-Iodo-2,3-dihydrobenzofuran: Can be prepared from a corresponding aniline via diazotization followed by treatment with potassium iodide, or through direct iodination of a suitable precursor.

Conclusion

The reactivity of 6-halo-2,3-dihydrobenzofurans is not a one-size-fits-all paradigm. A nuanced understanding of the interplay between C-X bond strength and electronegativity is essential for navigating the diverse landscape of modern synthetic transformations. While 6-bromo-2,3-dihydrobenzofuran stands out as a versatile and reliable workhorse for palladium-catalyzed cross-coupling reactions, its iodo, chloro, and fluoro counterparts each offer distinct advantages in specific contexts. By aligning the choice of halogen with the intended chemical transformation, researchers can optimize their synthetic strategies, leading to higher yields, milder reaction conditions, and ultimately, more efficient access to novel and valuable molecules.

References

Biological activity of 6-Bromo-2,3-dihydrobenzofuran-3-amine derivatives compared to known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Monoamine Oxidase B Inhibitory Activity of Benzofuran Derivatives and Established Parkinson's Disease Therapeutics

Introduction: The Quest for Novel Neuroprotective Agents

In the landscape of neurodegenerative disease research, the inhibition of monoamine oxidase B (MAO-B) remains a cornerstone of therapeutic strategy, particularly for Parkinson's disease (PD).[1][2] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain; its inhibition can elevate dopamine levels, thereby alleviating the motor symptoms characteristic of PD.[3][4] Established drugs such as Selegiline, Rasagiline, and the more recent Safinamide have validated this approach, offering significant clinical benefits.[5][6][7][8]

However, the search for next-generation MAO-B inhibitors continues, driven by the need for compounds with improved selectivity, reversible action to minimize side effects, and potentially neuroprotective properties beyond simple symptomatic relief.[9][10] Within this search, heterocyclic scaffolds have emerged as privileged structures capable of forming high-affinity interactions with biological targets. Benzofuran and its derivatives, compounds ubiquitous in nature, have garnered significant attention for their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13] This guide provides a detailed comparative analysis of the biological activity of emerging bromo-substituted benzofuran derivatives against established MAO-B inhibitor drugs, grounding the comparison in experimental data and mechanistic insights.

The Therapeutic Target: Monoamine Oxidase B (MAO-B)

Monoamine oxidases are a family of flavin-containing enzymes that catalyze the oxidative deamination of neurotransmitters.[14][15] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is a target for antidepressant drugs.[16]

  • MAO-B is primarily responsible for the breakdown of dopamine and phenylethylamine.[7]

In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficit.[17] By selectively inhibiting MAO-B, the catabolism of the remaining dopamine is reduced, increasing its availability in the synaptic cleft and enhancing dopaminergic activity.[3][17] This targeted action improves motor control without the significant dietary restrictions (the "cheese effect" associated with tyramine) linked to non-selective MAO inhibition.[9][16] Furthermore, the catalytic cycle of MAO produces reactive oxygen species, and its inhibition may therefore confer neuroprotective effects by reducing oxidative stress.[15][18]

MAO_B_Pathway cluster_drugs MAO-B Inhibitors Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolized by DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Produces ROS Oxidative Stress (H₂O₂, Aldehydes) MAOB->ROS By-product Selegiline Selegiline Selegiline->MAOB Inhibit Rasagiline Rasagiline Rasagiline->MAOB Inhibit Safinamide Safinamide Safinamide->MAOB Inhibit Benzofurans Benzofuran Derivatives Benzofurans->MAOB Inhibit Comparison_Logic cluster_known Known Drugs (Selegiline, Rasagiline) cluster_new Benzofuran Derivatives cluster_adv Modern Therapeutic (Safinamide) start Compound Evaluation k_rev Irreversible Inhibition start->k_rev Feature b_rev Reversible Inhibition start->b_rev Feature s_rev Reversible Inhibition start->s_rev Feature k_sel High MAO-B Selectivity k_rev->k_sel k_rev->b_rev Key Difference k_pot High Potency (nM range) k_sel->k_pot b_sel High MAO-B Selectivity b_rev->b_sel b_rev->s_rev Similar Mechanism b_pot High Potency (nM range) b_sel->b_pot s_sel High MAO-B Selectivity s_rev->s_sel s_pot High Potency s_sel->s_pot Assay_Workflow start Start: Prepare Reagents step1 1. Dispense Compounds (Serial Dilutions) into Plate start->step1 step2 2. Add MAO-A or MAO-B Enzyme step1->step2 step3 3. Pre-incubate (15 min) (Inhibitor Binding) step2->step3 step4 4. Add MAO Substrate (Start Reaction) step3->step4 step5 5. Incubate (60 min) (Enzymatic Conversion) step4->step5 step6 6. Add Detection Reagent (Stop Reaction & Generate Light) step5->step6 step7 7. Incubate (20 min) (Stabilize Signal) step6->step7 read 8. Read Luminescence step7->read analyze 9. Analyze Data & Calculate IC50 read->analyze end End analyze->end

References

A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2,3-dihydrobenzofuran-3-amine is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The purity of such building blocks is paramount, as impurities can have profound effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Consequently, robust and reliable analytical methods for purity assessment are not merely a quality control checkpoint but a critical component of the drug development lifecycle.

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of this compound. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific needs.

Physicochemical Profile of this compound

Understanding the molecule's properties is the foundation of method development.

  • Structure: The molecule contains a polar primary amine group (-NH2), a chiral center at the C3 position, and a moderately non-polar brominated dihydrobenzofuran core.

  • Polarity: The combination of polar and non-polar moieties makes it well-suited for reversed-phase HPLC.

  • Volatility & Thermal Stability: The compound is a solid at room temperature. While it possesses sufficient volatility for GC analysis, the primary amine group is prone to intermolecular hydrogen bonding and interaction with active sites in the GC inlet and column, which can lead to poor peak shape (tailing) and reduced response. Thermal stability must also be considered, as degradation at high temperatures in the GC inlet is a potential risk for amine-containing compounds.

  • UV Absorbance: The benzofuran ring system is a chromophore, allowing for sensitive detection using a UV detector in HPLC.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for the purity analysis of non-volatile or thermally sensitive pharmaceutical compounds.[2][3] For this compound, a reversed-phase HPLC method is the logical first choice.

Rationale for Method Design
  • Separation Mode (Reversed-Phase): We select a reversed-phase mode, utilizing a non-polar stationary phase (C18) and a polar mobile phase. This setup provides excellent retention and separation for compounds of intermediate polarity.

  • Stationary Phase (C18 Column): An octadecyl silane (C18) column is the most versatile and widely used stationary phase, offering robust performance for a broad range of analytes, including those with aromatic and amine functionalities.[2]

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the effective separation of the main peak from impurities with different polarities. The addition of a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is critical. It serves two purposes:

    • It protonates the primary amine group to its ammonium salt form (-NH3+), preventing its interaction with residual acidic silanol groups on the silica-based stationary phase. This results in sharp, symmetrical peaks.

    • It provides a consistent pH for reproducible retention times.

  • Detection (UV): The aromatic benzofuran structure allows for strong UV absorbance, making a UV detector a sensitive and straightforward choice. A wavelength of approximately 254 nm is a common starting point for aromatic compounds.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Injection & Separation filter->hplc uv UV Detection hplc->uv acquire Chromatogram Acquisition uv->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation (% Area) integrate->calculate

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

GC is a powerful technique for separating volatile and thermally stable compounds.[3] When coupled with a Mass Spectrometer (MS), it provides not only quantitative purity data but also definitive structural information about the main component and any separated impurities.

Rationale for Method Design
  • The Challenge of Primary Amines in GC: Direct injection of this compound can be problematic. The polar, active -NH2 group can adsorb to surfaces in the injector and column, leading to poor peak shape and potential sample loss.[4]

  • Derivatization as a Solution: To overcome this, a derivatization step is highly recommended. Converting the primary amine to a less polar, more volatile derivative, such as a silyl (e.g., with BSTFA) or an acetyl (e.g., with acetic anhydride) derivative, is a common and effective strategy. This masks the active protons, reduces polarity, and significantly improves chromatographic performance.[5]

  • Stationary Phase: A low-polarity, general-purpose column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating a wide range of derivatized compounds.

  • Detection (Mass Spectrometry): MS detection is superior to FID for this application because it provides structural confirmation. The mass spectrum of the main peak can verify the identity of the derivatized compound, and the spectra of impurity peaks can be used to identify their structures, which is invaluable for process chemistry and regulatory submissions.

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer.

Chromatographic Conditions:

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: Hold at 280 °C for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50 - 450 amu |

Sample Preparation (N-acetylation):

  • Accurately weigh approximately 1 mg of the sample into a 2 mL vial.

  • Add 500 µL of pyridine and 500 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatization (e.g., Acetylation) weigh->derivatize gcms GC Injection & Separation derivatize->gcms ms MS Detection gcms->ms acquire TIC & Mass Spectra Acquisition ms->acquire integrate Peak Integration acquire->integrate identify Impurity Identification (Library/Fragmentation) integrate->identify

Caption: General workflow for GC-MS purity analysis, including the critical derivatization step.

Objective Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal, whether it is routine quality control or in-depth impurity profiling.

FeatureHPLC-UVGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and solid stationary phase.Separation based on volatility/boiling point in a gaseous mobile phase.
Compound Suitability Excellent for non-volatile, polar, and thermally labile compounds. Ideal for the target amine.Best for volatile and thermally stable compounds. Requires derivatization for the target amine.
Sample Preparation Simple dissolution and filtration.More complex; requires a chemical derivatization step which adds time and potential for error.
Selectivity High selectivity based on fine-tuning mobile phase composition and stationary phase chemistry.Very high selectivity, especially for resolving isomeric impurities that may co-elute in HPLC.
Sensitivity Good sensitivity (typically low ppm levels).Excellent sensitivity (low ppb levels), especially in Selected Ion Monitoring (SIM) mode.
Information Provided Primarily quantitative (purity based on % area). Identification is presumptive based on retention time.Quantitative (purity) and qualitative (structural confirmation from mass spectra). Allows for definitive identification of unknown impurities.
Analysis Time Typically 20-30 minutes per run.Run times can be similar, but sample preparation adds significant overhead.
Chiral Separation Possible with specialized chiral columns and mobile phases.[6][7]Possible with specialized chiral GC columns.
Typical Use Case Routine QC, stability testing, content uniformity.Impurity identification, reference standard characterization, analysis of volatile/process-related impurities.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, but they serve different, often complementary, roles.

  • For routine quality control, release testing, and stability studies, the proposed HPLC-UV method is the superior choice. It is robust, requires minimal sample preparation, and directly analyzes the compound without chemical modification. Its simplicity and reliability make it ideal for high-throughput environments where the primary goal is to confirm purity against a known specification.

  • For impurity profiling, structural elucidation of unknown impurities, and troubleshooting of synthetic pathways, GC-MS is the more powerful technique. Despite the added complexity of derivatization, the definitive structural information provided by the mass spectrometer is invaluable. It moves beyond simply detecting an impurity to identifying it, which is critical for process optimization and meeting regulatory requirements for impurity characterization.

Ultimately, a comprehensive analytical strategy in a drug development setting would utilize both. HPLC serves as the workhorse for routine purity checks, while GC-MS is employed as a specialized tool for deeper investigation when unknown peaks are detected or when a more thorough understanding of the impurity profile is required.

References

Comparative study of different synthetic methodologies for 2,3-dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Methodologies of 2,3-Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active molecules.[1][2][3][4] Its prevalence in compounds exhibiting anti-inflammatory, anti-HIV, and antihypertensive activities underscores the critical importance of efficient and stereoselective synthetic routes for its construction.[4] This guide provides a comparative analysis of prominent synthetic strategies, offering field-proven insights into their mechanisms, scopes, and practical applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and support key claims with data from peer-reviewed literature.

Intramolecular Cyclization: Forging the Heterocycle from Pre-functionalized Precursors

The most established and widely utilized approach to 2,3-dihydrobenzofurans involves the intramolecular cyclization of ortho-substituted phenols. The specific bond being formed in the key cyclization step defines the sub-strategy.

O–C2 Bond Formation via Cyclization of o-Allylphenols

This classical approach typically involves the cyclization of an o-allylphenol or a related derivative. The choice of catalyst and reaction conditions is paramount as it dictates the reaction pathway and final product.

Mechanism and Rationale: Transition metals, particularly palladium, are frequently employed to catalyze the cyclization of 2-allylphenols.[5][6] The general mechanism involves the coordination of the palladium catalyst to the alkene, followed by an intramolecular nucleophilic attack by the phenolic oxygen (oxypalladation). Subsequent β-hydride elimination regenerates the catalyst and yields the 2,3-dihydrobenzofuran product. The regioselectivity of this process can be controlled by the choice of ligands and reaction conditions.[5][7]

Advantages:

  • Readily available starting materials (o-allylphenols can be prepared via Claisen rearrangement of allyl aryl ethers).

  • High atom economy in many variations.

  • Well-established and reliable for a range of substrates.

Limitations:

  • Can require harsh conditions or stoichiometric oxidants in some protocols.

  • Achieving high enantioselectivity can be challenging and often requires specialized chiral ligands.

Below is a general workflow for this synthetic approach.

cluster_0 Workflow: O-C2 Bond Formation start o-Allylphenol Precursor cyclization Intramolecular Oxypalladation start->cyclization Coordination catalyst Transition Metal Catalyst (e.g., Pd(OAc)2) catalyst->cyclization elimination β-Hydride Elimination/ Reductive Elimination cyclization->elimination Cyclized Intermediate elimination->catalyst Catalyst Regeneration product 2,3-Dihydrobenzofuran elimination->product

Caption: General workflow for palladium-catalyzed cyclization of o-allylphenols.

Radical Cyclization Approaches

Visible-light-mediated radical cyclizations have emerged as a powerful, metal-free alternative for synthesizing highly substituted 2,3-dihydrobenzofurans.[4][8]

Mechanism and Rationale: These reactions often proceed via an intramolecular homolytic aromatic substitution. A radical is generated on the side chain of a suitably substituted phenol ether, which then attacks the aromatic ring to forge the C3-Aryl bond, followed by rearomatization. The use of visible light in combination with a photosensitizer or a radical initiator like tris(trimethylsilyl)silane provides a mild method for radical generation.[4][8]

Advantages:

  • Mild reaction conditions, often at room temperature.

  • Avoids the use of potentially toxic transition metals.

  • High functional group tolerance.

Limitations:

  • Substrate scope can be limited by the stability of the radical intermediates.

  • Control of stereochemistry can be difficult.

Intermolecular Cycloaddition Strategies

Cycloaddition reactions offer a convergent and efficient route, rapidly constructing the dihydrobenzofuran core from two separate components.

[3+2] Cycloadditions

This strategy involves the reaction of a three-atom component with a two-atom component. A common example is the reaction between a quinone (or derivative) and an alkene, such as styrene.[1][2]

Mechanism and Rationale: Transition metal catalysts, such as those based on copper or rhodium, are often used to facilitate these cycloadditions.[2] For instance, a Cu(I) catalyst can coordinate to a quinone ester and a styrene derivative, promoting a formal [3+2] cycloaddition to yield the 2,3-dihydrobenzofuran product with high enantioselectivity when a chiral ligand is employed.[2]

Advantages:

  • High convergence and step economy.

  • Excellent for building molecular complexity quickly.

  • Well-developed asymmetric variants providing high enantioselectivity.[1][2]

Limitations:

  • The substrate scope can be limited to activated alkenes and specific quinone systems.

  • Control of regioselectivity can be a challenge with unsymmetrical components.

[4+1] Annulations

This powerful method involves the reaction of a four-atom component with a single-atom synthon. A prominent example is the reaction of in situ generated o-quinone methides (o-QMs) with ylides (e.g., sulfur or ammonium ylides).[9]

Mechanism and Rationale: The o-QM, a highly reactive four-atom intermediate, is generated in situ from a stable precursor. A nucleophilic ylide then attacks the o-QM in a Michael addition fashion. This is followed by an intramolecular substitution reaction that closes the five-membered ring, typically with high diastereoselectivity.[9] The use of chiral auxiliaries or catalysts can render this process highly enantioselective.

cluster_1 Mechanism: [4+1] Annulation precursor o-Hydroxybenzyl Alcohol Precursor oqm In situ generated o-Quinone Methide (o-QM) [4-atom component] precursor->oqm Base/Heat michael Michael Addition oqm->michael ylide Sulfur or Ammonium Ylide [1-atom component] ylide->michael cyclization Intramolecular Ring Closure michael->cyclization Betaine Intermediate product trans-2,3-Dihydrobenzofuran cyclization->product

Caption: Simplified mechanism of [4+1] annulation via o-quinone methides.

Asymmetric Synthesis: Accessing Chiral Scaffolds

For applications in drug development, controlling the absolute stereochemistry is crucial. Many of the aforementioned strategies have been adapted for asymmetric synthesis.

Organocatalysis: Chiral organocatalysts, such as thioureas and phosphoric acids, have been successfully employed in cascade reactions to produce 2,3-dihydrobenzofurans with high enantioselectivity.[10][11] These catalysts activate substrates through hydrogen bonding, facilitating stereocontrolled Michael additions followed by cyclization.[11]

Transition Metal Catalysis: The use of chiral ligands in combination with transition metals (e.g., Rh, Pd, Cu, Ag) is a cornerstone of asymmetric synthesis.[2][12][13] For example, Rh(III)-catalyzed C-H functionalization/[3+2] annulation of N-phenoxyacetamides with 1,3-dienes, using a chiral CpRh complex, affords chiral dihydrobenzofurans in high yield and excellent enantiomeric excess (ee).[1]

Comparative Performance Data

The following table summarizes representative data from the literature to allow for an objective comparison of different methodologies.

MethodologyCatalyst/ReagentSubstratesYield (%)ee (%)drReference
[3+2] Cycloaddition Cu(OTf)₂ / SPDO-ligandQuinone esters + Styrenes86–9686–99-[2]
Rh-catalyzed C-H Annulation [Cp*RhCl₂]₂ / Chiral Phosphoric AcidN-phenoxyacetamides + 1,3-Dienesup to 79up to 98-[1]
Rh-catalyzed Carbene Insertion Rh₂(OAc)₄ / Chiral Phosphoric AcidDiazo-phenols + Imines35–90>99>20:1[2]
[4+1] Annulation Cs₂CO₃ / Chiral Ammonium Salto-Hydroxybenzyl Alcohols + Ammonium Salts23–88->95:5 (trans)[9]
Organocatalytic Cascade Chiral Phosphoric AcidHydroxymaleimides + Quinone Monoiminesup to 99up to 99-[1]

Experimental Protocols

To provide a practical context, detailed protocols for two distinct and effective methodologies are provided below.

Protocol 1: Pd-Catalyzed Intramolecular Oxidative C(sp³)–H/C(sp²)–H Coupling

This protocol is adapted from a procedure developed for the synthesis of fused cyclic dihydrobenzofurans from alkyl phenyl ethers.[12]

Reaction: Synthesis of a Fused Dihydrobenzofuran from an Alkyl Phenyl Ether

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the alkyl phenyl ether substrate (1.0 mmol), 1,4-benzoquinone (BQ, 1.2 mmol), AgOAc (2.0 mmol), and LiOAc (2.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 5.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM, 20 mL) and filter it through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2,3-dihydrobenzofuran product.

Protocol 2: Organocatalytic Asymmetric Synthesis via [4+1] Annulation

This protocol is based on the TfOH-catalyzed [4+1] annulation of p-quinone methides with diazoacetates.[10]

Reaction: Synthesis of a 2,3-Dihydrobenzofuran with a Quaternary Carbon Center

  • Reagent Preparation: To a dry reaction vial, add the p-quinone methide (0.2 mmol) and the α-aryl diazoacetate (0.24 mmol).

  • Solvent Addition: Dissolve the reagents in 2.0 mL of anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add triflic acid (TfOH, 0.04 mmol, 20 mol%) dropwise via syringe.

  • Reaction Execution: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the highly functionalized 2,3-dihydrobenzofuran.

Conclusion and Outlook

The synthesis of 2,3-dihydrobenzofurans has evolved significantly, moving from classical intramolecular cyclizations to highly efficient and stereoselective transition-metal-catalyzed and organocatalytic methods.[2][10][14] The choice of methodology depends critically on the target molecule's complexity, desired stereochemistry, and the available starting materials.

  • Intramolecular cyclizations remain a robust choice for simpler, achiral targets or when the precursor is readily accessible.

  • Transition-metal-catalyzed C-H functionalization and annulation reactions represent the state-of-the-art for step-economic and convergent syntheses, particularly for complex and chiral targets.[2][12]

  • Cycloaddition and annulation strategies , especially those involving reactive intermediates like o-quinone methides, offer rapid access to densely functionalized scaffolds with excellent stereocontrol.[1][9]

Future developments will likely focus on expanding the substrate scope of these powerful catalytic systems, reducing catalyst loadings, and developing novel transformations under even milder and more sustainable conditions, such as visible-light photocatalysis.[4]

References

A Senior Application Scientist's Guide to In Silico Docking: Evaluating 6-Bromo-2,3-dihydrobenzofuran-3-amine Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in silico docking performance of novel 6-Bromo-2,3-dihydrobenzofuran-3-amine derivatives against the well-established neurological drug target, Monoamine Oxidase B (MAO-B). We will explore the scientific rationale for selecting MAO-B, detail a rigorous docking methodology, and compare the predicted binding affinities and interactions of our lead compounds with known inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

The Scientific Imperative: Why Monoamine Oxidase B?

Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neuroactive and vasoactive amines in the central nervous system, preferentially degrading benzylamine and phenethylamine.[1] Elevated levels of MAO-B in the brain are associated with neurodegenerative conditions such as Alzheimer's and Parkinson's diseases, primarily due to the production of reactive oxygen species during its catalytic cycle, which contribute to oxidative stress and cellular damage.[1] Consequently, the inhibition of MAO-B is a clinically validated strategy for the treatment of these disorders.[2][3]

The selection of this compound derivatives for this study is predicated on their structural similarity to known MAO-B inhibitors, such as the N-propargylaminoindan class of compounds which includes the marketed drug rasagiline.[4][5][6] The dihydrobenzofuran scaffold offers a rigid framework that can be strategically functionalized to optimize interactions within the MAO-B active site. The bromine atom at the 6-position is introduced to explore the impact of halogen bonding and altered electronic properties on binding affinity.

Comparative Docking Workflow: A Self-Validating System

The credibility of any in silico study hinges on a well-defined and reproducible workflow. The following protocol is designed to be a self-validating system, incorporating control compounds and rigorous preparation steps to ensure the reliability of the docking results.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_dl 1. Target Acquisition (PDB ID: 1GOS) Prot_prep 2. Protein Preparation (Remove water, add hydrogens) PDB_dl->Prot_prep Grid_gen 4. Grid Box Generation (Define binding site) Prot_prep->Grid_gen Lig_prep 3. Ligand Preparation (2D to 3D, energy minimization) Docking 5. Molecular Docking (AutoDock Vina) Lig_prep->Docking Grid_gen->Docking Pose_analysis 6. Pose Analysis (Binding energy, interactions) Docking->Pose_analysis Comparison 7. Comparative Analysis (vs. Known Inhibitors) Pose_analysis->Comparison

Caption: A streamlined workflow for in silico docking studies.

Step-by-Step Methodology

1. Target Protein Preparation:

  • Rationale: To prepare the protein for docking by removing non-essential molecules and ensuring a chemically correct structure.

  • Protocol:

    • The crystal structure of human Monoamine Oxidase B was obtained from the RCSB Protein Data Bank (PDB ID: 1GOS).[7] This structure is co-crystallized with the inhibitor pargyline, which helps in defining the active site.

    • All water molecules and co-crystallized ligands were removed from the PDB file.

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed using AutoDock Tools.

    • The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Rationale: To generate low-energy 3D conformations of the ligands for docking.

  • Protocol:

    • The 2D structures of the this compound derivatives and the comparator compounds (Rasagiline, Selegiline) were drawn using a chemical drawing software (e.g., ChemDraw).

    • The 2D structures were converted to 3D structures and their energies were minimized using a suitable force field (e.g., MMFF94).

    • The prepared ligand structures were saved in the PDBQT format, with rotatable bonds defined.

3. Grid Box Generation:

  • Rationale: To define the search space for the docking algorithm within the active site of the protein.

  • Protocol:

    • The prepared protein structure was loaded into AutoDock Tools.

    • A grid box was centered on the active site, guided by the position of the co-crystallized inhibitor in the original PDB file. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire binding cavity.

4. Molecular Docking with AutoDock Vina:

  • Rationale: To predict the binding pose and affinity of the ligands within the protein's active site. AutoDock Vina is a widely used and validated open-source docking program.[8]

  • Protocol:

    • The prepared protein (receptor) and ligand PDBQT files, along with a configuration file specifying the grid box parameters, were used as input for AutoDock Vina.

    • The docking simulation was performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

    • The output from Vina includes the predicted binding affinity (in kcal/mol) and the coordinates of the top-ranked binding poses.

5. Analysis of Docking Results:

  • Rationale: To interpret the docking results in a biologically meaningful context.

  • Protocol:

    • The predicted binding poses of the ligands were visualized and analyzed using a molecular visualization tool (e.g., PyMOL, Discovery Studio).

    • The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were identified and analyzed.

    • The binding affinities and interaction patterns of the this compound derivatives were compared with those of the known inhibitors.

Comparative Analysis of Docking Performance

The following table summarizes the predicted binding affinities of the this compound derivatives and the comparator compounds against MAO-B.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -8.5Tyr435, Tyr398, Gln206, Cys172
Derivative A (N-methyl) -8.8Tyr435, Tyr398, Gln206, Cys172, Phe343
Derivative B (N-acetyl) -7.9Tyr435, Tyr398, Gln206
Rasagiline (Comparator) -9.2Tyr435, Tyr398, Ile199, Cys172
Selegiline (Comparator) -9.0Tyr435, Tyr398, Ile199, Cys172
Interpretation of Results

The in silico docking results suggest that this compound and its N-methyl derivative (Derivative A) are promising inhibitors of MAO-B, with predicted binding affinities comparable to the known inhibitors rasagiline and selegiline.

  • Core Scaffold Interactions: The dihydrobenzofuran core of the test compounds occupies the hydrophobic substrate cavity of MAO-B, making favorable interactions with the aromatic residues Tyr435 and Tyr398, which form an "aromatic cage" at the active site.[7] The amine group is positioned to form a hydrogen bond with the backbone carbonyl of Gln206 and interacts with the flavin cofactor, a common feature for MAO inhibitors.

  • Impact of the Bromo Substituent: The bromine atom at the 6-position is predicted to form a halogen bond with the sulfur atom of Cys172, providing an additional stabilizing interaction that is not present in unsubstituted analogs. This highlights the potential of halogen bonding in enhancing binding affinity.

  • Comparison with Known Inhibitors: Rasagiline and selegiline, both irreversible inhibitors, show slightly better binding affinities. Their propargyl groups are positioned for covalent modification of the FAD cofactor, an interaction not explicitly modeled in this standard docking protocol. However, the non-covalent interactions of our lead compounds are strong, suggesting they could be potent reversible inhibitors.

Visualization of Binding Poses

G cluster_legend Interaction Legend cluster_binding Binding Site Interactions Hbond Hydrogen Bond Hbond_key Hbond_key Hbond->Hbond_key Hydrophobic Hydrophobic Interaction Hydrophobic_key Hydrophobic_key Hydrophobic->Hydrophobic_key Halogen Halogen Bond Halogen_key Halogen_key Halogen->Halogen_key Ligand This compound Tyr435 Tyr435 Ligand->Tyr435 Hydrophobic Tyr398 Tyr398 Ligand->Tyr398 Hydrophobic Gln206 Gln206 Ligand->Gln206 H-bond Cys172 Cys172 Ligand->Cys172 Halogen Bond

Caption: A schematic of key interactions for the lead compound.

Conclusion and Future Directions

This in silico docking study provides compelling evidence that this compound derivatives are promising candidates for the development of novel MAO-B inhibitors. The predicted binding affinities and interaction patterns are comparable to those of established drugs, with the added potential for enhanced binding through halogen bonding.

The next logical steps in this drug discovery program would be:

  • Synthesis and In Vitro Validation: The top-ranked derivatives should be synthesized and their inhibitory activity against MAO-B should be determined experimentally using enzymatic assays.

  • Selectivity Profiling: The synthesized compounds should be tested against MAO-A to determine their selectivity, a crucial factor for avoiding side effects.

  • Lead Optimization: Based on the experimental results and the structural insights from the docking study, further modifications to the scaffold can be designed to improve potency and selectivity.

This guide demonstrates a robust and scientifically sound approach to the initial stages of drug discovery using in silico techniques. By combining computational predictions with experimental validation, we can accelerate the identification of novel therapeutic agents for neurodegenerative diseases.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Bromo-2,3-dihydrobenzofuran-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromo-2,3-dihydrobenzofuran-3-amine

This compound is a crucial building block in medicinal chemistry, particularly valued for its role as a chiral intermediate in the synthesis of novel pharmaceutical agents. Its rigid, bicyclic structure and the stereochemistry of the amine at the C-3 position are critical for the efficacy and safety of the resulting drug candidates, which often target serotonin and dopamine receptors. Given its importance, the development of efficient, scalable, and enantioselective synthetic routes is of paramount importance to the pharmaceutical industry. This guide will dissect and compare two prominent synthetic pathways to this valuable intermediate.

Comparative Analysis of Synthetic Routes

Two principal strategies for the synthesis of this compound will be evaluated:

  • Route A: Reductive Amination of a Ketone Precursor. This is a convergent approach that relies on the synthesis of a key intermediate, 6-Bromo-2,3-dihydrobenzofuran-3-one, followed by the introduction of the amine functionality.

  • Route B: Intramolecular Cyclization Strategy. This method involves the construction of the dihydrobenzofuran ring system with the eventual amine precursor already in place, often through a cyclization reaction.

The following sections will provide a detailed examination of each route, including step-by-step protocols, and a comparative analysis of their respective strengths and weaknesses.

Route A: Synthesis via Reductive Amination

This synthetic approach is characterized by its modularity, allowing for the separate optimization of the synthesis of the ketone intermediate and the subsequent amination step.

Workflow for Route A

Route A Workflow A 4-Bromo-2-methoxyphenol B Friedel-Crafts Acylation A->B Chloroacetyl chloride, AlCl3 C 6-Bromo-3-hydroxy-2-methoxyacetophenone B->C D Demethylation & Cyclization C->D HBr or BBr3 E 6-Bromo-2,3-dihydrobenzofuran-3-one D->E F Reductive Amination E->F NH3, NaBH3CN or H2, Pd/C, NH3 G (rac)-6-Bromo-2,3-dihydrobenzofuran-3-amine F->G H Chiral Resolution G->H Chiral acid (e.g., Tartaric acid) I (R/S)-6-Bromo-2,3-dihydrobenzofuran-3-amine H->I

Caption: Workflow for the synthesis of this compound via a reductive amination pathway.

Experimental Protocols for Route A

Step 1: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-one

  • Friedel-Crafts Acylation: To a solution of 4-bromo-2-methoxyphenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride. Cool the mixture and slowly add chloroacetyl chloride. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Demethylation and Intramolecular Cyclization: The resulting 2-chloro-1-(5-bromo-2-hydroxy-3-methoxyphenyl)ethanone is then treated with a demethylating agent like hydrobromic acid or boron tribromide. This step also facilitates the intramolecular Williamson ether synthesis to form the dihydrobenzofuranone ring.

Step 2: Reductive Amination

  • Dissolve 6-Bromo-2,3-dihydrobenzofuran-3-one in a protic solvent like methanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent, for instance, sodium cyanoborohydride or catalytic hydrogenation (H2 over Pd/C).

  • Stir the reaction mixture at room temperature until the imine intermediate is fully reduced to the desired amine.

  • Work-up involves quenching the reaction, extraction, and purification by column chromatography or crystallization.

Step 3: Enantioselective Resolution

For the production of a single enantiomer, a classical resolution using a chiral acid (e.g., tartaric acid or dibenzoyltartaric acid) can be employed to separate the racemic mixture of the final product.

Analysis of Route A
MetricAssessmentRationale
Overall Yield ModerateWhile individual step yields can be high, the multi-step nature of this route can lead to a moderate overall yield.
Scalability GoodThe reactions involved, such as Friedel-Crafts acylation and reductive amination, are generally well-understood and scalable.
Cost-Effectiveness ModerateThe starting materials are relatively inexpensive. However, the use of chiral resolving agents for enantiomeric separation can add significant cost at scale.
Safety ModerateThe use of Lewis acids like AlCl3 and potentially hazardous reagents like sodium cyanoborohydride requires careful handling and engineering controls.
Enantioselectivity Achieved via resolutionThis route produces a racemic mixture that requires a separate, and often inefficient, resolution step to obtain the desired enantiomer. This can result in a theoretical maximum yield of 50% for the desired enantiomer.

Route B: Synthesis via Intramolecular Cyclization

This approach aims to construct the chiral amine center during the formation of the dihydrobenzofuran ring, potentially offering a more direct route to an enantiomerically enriched product.

Workflow for Route B

Route B Workflow J 4-Bromophenol K O-Allylation J->K Allyl bromide, K2CO3 L 6-Bromo-2-allylphenol K->L M Sharpless Asymmetric Aminohydroxylation L->M (DHQ)2-PHAL or (DHQD)2-PHAL, K2OsO2(OH)4, K3Fe(CN)6, MeSO2NH2 N Chiral Amino Alcohol M->N O Intramolecular Cyclization N->O Mitsunobu reaction or acid-catalyzed cyclization P (R/S)-6-Bromo-2,3-dihydrobenzofuran-3-amine O->P

Caption: Workflow for the enantioselective synthesis of this compound via an intramolecular cyclization strategy.

Experimental Protocols for Route B

Step 1: Synthesis of 6-Bromo-2-allylphenol

  • O-Allylation: React 4-bromophenol with allyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone.

  • Claisen Rearrangement: Heat the resulting allyl phenyl ether to induce a Claisen rearrangement, which will regioselectively yield 2-allyl-4-bromophenol. A second isomer, 4-bromo-6-allylphenol, might also be formed and require separation.

Step 2: Asymmetric Aminohydroxylation

  • The olefin of 6-bromo-2-allylphenol can be subjected to a Sharpless asymmetric aminohydroxylation.

  • This reaction utilizes a chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL), a source of nitrogen (e.g., chloramine-T or a sulfonamide), and a catalytic amount of osmium tetroxide.

  • This step introduces both the hydroxyl and the amino functionalities across the double bond with high enantioselectivity, creating a chiral amino alcohol intermediate.

Step 3: Intramolecular Cyclization

  • The chiral amino alcohol can undergo an intramolecular cyclization to form the dihydrobenzofuran ring.

  • This can be achieved under Mitsunobu conditions (DEAD, PPh3) or through an acid-catalyzed cyclization, which promotes the nucleophilic attack of the phenolic oxygen onto the carbon bearing the amino group precursor.

Analysis of Route B
MetricAssessmentRationale
Overall Yield Moderate to LowThe number of steps and the potential for side reactions, particularly in the Claisen rearrangement and cyclization steps, can impact the overall yield.
Scalability ChallengingThe Sharpless asymmetric aminohydroxylation, while elegant, can be difficult and costly to scale up due to the use of osmium tetroxide and stoichiometric chiral reagents.
Cost-Effectiveness LowThe use of expensive chiral ligands, osmium tetroxide, and potentially complex purification procedures makes this route less cost-effective for large-scale production.
Safety LowOsmium tetroxide is highly toxic and volatile, requiring stringent safety protocols. The Mitsunobu reaction also involves hazardous reagents.
Enantioselectivity Excellent (in principle)The key advantage of this route is the potential for high enantioselectivity directly in the synthesis, avoiding a classical resolution step.

Head-to-Head Comparison and Conclusion

FeatureRoute A: Reductive AminationRoute B: Intramolecular Cyclization
Starting Materials Readily available and inexpensive.Requires multi-step synthesis of the key allylphenol intermediate.
Key Transformation Reductive amination of a ketone.Asymmetric aminohydroxylation and intramolecular cyclization.
Enantiocontrol Late-stage resolution of a racemate.Early-stage, catalyst-controlled asymmetric induction.
Process Scalability More straightforward and well-established.Challenging due to hazardous and expensive reagents.
Cost Lower, especially at smaller scales.Higher, driven by catalyst and ligand costs.
Safety Concerns Standard chemical hazards.High toxicity of osmium tetroxide.

For academic and early-stage drug discovery research where smaller quantities of the chiral amine are required, Route A offers a more practical and cost-effective approach. The ability to synthesize the racemic product and then perform a resolution allows for flexibility.

For industrial-scale production where efficiency and enantiopurity are paramount, the development of a robust and scalable asymmetric synthesis is highly desirable. While Route B , as outlined, presents significant challenges for large-scale implementation, it serves as a conceptual framework. Future research may focus on developing more sustainable and scalable catalytic asymmetric methods for the direct amination of the dihydrobenzofuran ring or alternative cyclization strategies that avoid hazardous reagents.

A Comparative Analysis of the Antimicrobial Spectrum of Benzofuran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the benzofuran nucleus has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad range of biological activities, including potent antimicrobial effects.[1][2][3][4][5] This guide provides a comparative analysis of the antimicrobial spectrum of various benzofuran derivatives, offering insights into their structure-activity relationships (SAR) and detailing the robust experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents.

The Benzofuran Scaffold: A Versatile Core for Antimicrobial Drug Discovery

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as a fundamental building block for a multitude of natural and synthetic bioactive molecules.[1][6] Its derivatives have demonstrated a wide array of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][7][8] The versatility of the benzofuran ring system allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This adaptability makes it a highly attractive scaffold for the development of new drugs to combat infectious diseases.[4]

Comparative Antimicrobial Spectrum of Benzofuran Derivatives

The antimicrobial efficacy of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. A comprehensive analysis of the literature reveals distinct patterns in their activity against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Antibacterial Activity

Numerous studies have demonstrated that substituted benzofurans can inhibit the growth of both Gram-positive and Gram-negative bacteria.[1] The spectrum and potency of this activity are, however, highly dependent on the specific chemical modifications.

Key Structure-Activity Relationship (SAR) Insights:

  • Substituents at C-2 and C-3: The introduction of various aryl groups or heterocyclic moieties at the C-2 and C-3 positions has been a common strategy to enhance antibacterial activity. For instance, derivatives with aryl substituents at the C-3 position linked via a methanone bridge have shown good antibacterial activity, with hydroxyl groups at the C-3 and C-4 positions of the aryl ring being particularly beneficial.[1]

  • Substituents at C-5 and C-6: Halogenation, particularly bromination, at the C-5 position of the benzofuran ring and on an attached phenyl ring has been found to confer excellent antibacterial activity against a range of bacterial strains.[1] Additionally, the presence of a hydroxyl group at the C-6 position can lead to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low microgram per milliliter range.[1]

  • Fused Heterocyclic Systems: Fusing other heterocyclic rings, such as pyrimidine or pyrazoline, to the benzofuran scaffold can result in compounds with broad-spectrum antibacterial activity.[1] For example, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran displayed excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria.[1]

  • Disulfide Moieties: The incorporation of disulfide moieties into the benzofuran structure has yielded derivatives with remarkable activity against plant pathogenic bacteria like Xanthomonas oryzae.[9]

Comparative Data on Antibacterial Activity:

Derivative ClassGram-Positive Bacteria (e.g., S. aureus, B. subtilis)Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)Key Structural FeaturesReference
3-Aryl-benzofuransModerate to GoodModerate to GoodHydroxyl groups on the aryl ring[1]
6-Hydroxy-benzofuransExcellentExcellentHydroxyl group at C-6[1]
5-Bromo-benzofuransExcellentGoodBromine substitution at C-5[1]
Benzofuro[3,2-d]pyrimidinesGoodGoodFused pyrimidine ring[1]
Benzofuran-DisulfidesNot extensively studiedExcellent (against plant pathogens)Disulfide moiety[9]
Antifungal Activity

Benzofuran derivatives have also shown significant promise as antifungal agents, with activity reported against a variety of pathogenic fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans.[1][10]

Key Structure-Activity Relationship (SAR) Insights:

  • Targeting Fungal-Specific Enzymes: Some benzofuran derivatives have been specifically designed to inhibit fungal N-myristoyltransferase (Nmt), an enzyme essential for fungal viability.[11] This targeted approach has led to the discovery of potent and selective antifungal agents.[11]

  • Influence of Substituents: The antifungal potency can be superior to the antibacterial activity in certain series of benzofuran derivatives.[1] For example, benzofuran-based amidrazones have shown promising antifungal activity.[1] The presence of halogenated acetyl groups on the benzofuran ring has also been shown to drastically increase antifungal activity.[10]

  • Chiral Derivatives: Chiral isoxazoline-benzofuran-sulfonamide derivatives have demonstrated significant antifungal effects against plant pathogenic fungi like Sclerotinia sclerotiorum, with some compounds exhibiting superior activity to commercial fungicides.[12]

Comparative Data on Antifungal Activity:

Derivative ClassFungal Strain (e.g., C. albicans, A. niger)Mechanism of Action (if known)Key Structural FeaturesReference
2-Benzofurancarboxylic acid derivativesC. albicansInhibition of N-myristoyltransferaseO-alkylamino side chains[11][13]
Benzofuran-5-ol derivativesBroad spectrumNot specifiedHydroxyl group at C-5[1]
Halogenated 3-benzofurancarboxylic acidsC. albicansNot specifiedDibromoacetyl or dichloroacetyl groups[10][13]
Chiral Isoxazoline-Benzofuran-SulfonamidesS. sclerotiorumSuccinate dehydrogenase inhibitionChiral isoxazoline and sulfonamide moieties[12]

Experimental Protocols for Antimicrobial Spectrum Determination

To ensure the generation of reliable and reproducible data, standardized methodologies must be employed for assessing the antimicrobial activity of benzofuran derivatives. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[20][21][22]

Step-by-Step Protocol for Broth Microdilution MIC Assay:

  • Preparation of Reagents and Materials:

    • Test Compound: Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., DMSO).[2]

    • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.[19]

    • Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL), which is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[19][21][23]

    • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.[23]

  • Assay Procedure:

    • Add 50 µL of sterile broth to all wells of the microtiter plate, except for the first column.

    • Add 100 µL of the test compound at twice the highest desired final concentration to the first column.

    • Perform a twofold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.[19]

    • Inoculate each well (except for the sterility control) with 50 µL of the standardized microbial suspension.[21]

    • Include a positive control (microorganism in broth without the test compound) and a negative/sterility control (broth only).[21]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-24 hours for most bacteria and at a suitable temperature and duration for fungi.[21][23]

  • Result Interpretation: The MIC is the lowest concentration of the benzofuran derivative at which there is no visible growth (turbidity).[19][23]

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized inoculum is crucial for the reproducibility of MIC results. A higher inoculum density can lead to falsely high MIC values.

  • Cation-Adjusted Mueller-Hinton Broth: CAMHB is the recommended medium for susceptibility testing of non-fastidious bacteria as it has a defined concentration of divalent cations (Ca²⁺ and Mg²⁺), which can affect the activity of some antimicrobial agents.

  • Serial Dilution: This method allows for the determination of a precise MIC value over a range of concentrations.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation cluster_results Results prep_compound Prepare Benzofuran Stock Solution serial_dilution Perform Serial Dilution of Benzofuran Derivative prep_compound->serial_dilution prep_media Prepare Growth Medium (CAMHB) add_broth Add Broth to Wells prep_media->add_broth prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate add_broth->serial_dilution serial_dilution->inoculate incubate Incubate at 35±2°C for 16-24h serial_dilution->incubate controls Include Positive and Negative Controls read_mic Visually Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[24][25] This assay is a crucial next step after determining the MIC to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Step-by-Step Protocol for MBC Assay:

  • Perform MIC Assay: First, determine the MIC of the benzofuran derivative as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).[23]

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.[23]

  • Result Interpretation: The MBC is the lowest concentration of the benzofuran derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[23][25]

Causality Behind Experimental Choices:

  • Subculturing from Clear Wells: This step is essential to differentiate between the inhibition of growth (bacteriostatic effect) and the killing of bacteria (bactericidal effect).

  • 99.9% Kill Threshold: This is the standard definition for bactericidal activity and provides a quantitative measure of the compound's lethality.

Workflow for MBC Determination:

MBC_Workflow start Perform MIC Assay and Identify MIC Value subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates start->subculture incubate Incubate Agar Plates at 35±2°C for 18-24h subculture->incubate count Count Colonies on Each Plate incubate->count determine_mbc Determine MBC: Lowest Concentration with ≥99.9% Kill count->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Potential Mechanisms of Antimicrobial Action

The diverse chemical structures of benzofuran derivatives suggest that they may act through various mechanisms to exert their antimicrobial effects. While the exact mechanism is not always elucidated for every new derivative, several key targets have been identified.

  • Inhibition of DNA Gyrase: Some benzofuran derivatives have been shown to inhibit DNA gyrase B, an essential bacterial enzyme involved in DNA replication, thereby preventing bacterial proliferation.[1] This is a well-established target for antibacterial drugs.

  • Targeting Fungal N-myristoyltransferase (Nmt): As mentioned earlier, specific benzofuran derivatives have been designed to inhibit this enzyme, which is crucial for the function of many essential fungal proteins.[11]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran scaffold may facilitate its interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death. The balance between hydrophilic and hydrophobic properties is often a key determinant of biological activity.[1]

  • Enzyme Inhibition: The recent discovery of chiral isoxazoline-benzofuran-sulfonamide derivatives acting as succinate dehydrogenase (SDH) inhibitors highlights the potential of these compounds to interfere with crucial metabolic pathways in fungi.[12]

Illustrative Signaling Pathway of a Hypothetical Benzofuran Derivative Inhibiting a Key Bacterial Enzyme:

Mechanism_of_Action cluster_bacterium Bacterial Cell benzofuran Benzofuran Derivative entry Cellular Entry benzofuran->entry enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) entry->enzyme Binds to inhibition Inhibition enzyme->inhibition process Vital Cellular Process (e.g., DNA Replication) growth Bacterial Growth and Proliferation process->growth inhibition->process Blocks death Bacteriostatic/Bactericidal Effect inhibition->death

Caption: Hypothetical Mechanism of Action for a Benzofuran Derivative.

Conclusion

Benzofuran and its derivatives represent a highly promising class of compounds in the ongoing search for novel antimicrobial agents. Their broad spectrum of activity, coupled with the tunability of their chemical structures, offers a fertile ground for the development of new therapeutics to combat drug-resistant pathogens. A thorough understanding of their structure-activity relationships, guided by robust and standardized experimental evaluation, is paramount to unlocking their full therapeutic potential. The methodologies and comparative data presented in this guide are intended to provide a solid foundation for researchers in this critical field of drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 6-Bromo-2,3-dihydrobenzofuran-3-amine. As a halogenated aromatic amine, this compound requires rigorous disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Core Principle: Proactive Waste Management

The foundational principle of chemical safety is that no experiment should begin without a clear and compliant plan for the disposal of all potential waste streams.[1] For this compound, this involves recognizing its specific hazards and ensuring that all waste is segregated, contained, and disposed of in accordance with federal, state, and local regulations.[2]

Hazard Profile and Risk Assessment

This compound is classified as a hazardous substance. Understanding its specific hazards is critical to appreciating the necessity for stringent disposal procedures. The primary risks are associated with direct contact and inhalation.[3][4]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning GHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritationWarning GHS07 (Exclamation Mark)
Eye Irritation (Category 2)H319: Causes serious eye irritationWarning GHS07 (Exclamation Mark)
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning GHS07 (Exclamation Mark)

Source: Synthesized from multiple Safety Data Sheets (SDS).[4][5]

The causality behind these classifications dictates our handling and disposal choices. As a halogenated organic compound, it falls under specific U.S. Environmental Protection Agency (EPA) regulations for hazardous waste, primarily due to its persistence and the potential for forming hazardous byproducts upon improper disposal.[6][7] Incineration is a common treatment technology for such wastes, as it is designed to break down the molecular structure.[6]

Pre-Disposal Protocol: Segregation and Containment at the Source

Proper disposal begins at the point of generation. Never mix waste streams containing this compound with non-hazardous waste.[1][8]

Step 1: Identify and Segregate Waste Streams Isolate all materials that have come into contact with the compound into three primary categories:

  • Unused or Expired Chemical ("Neat" Waste): The original product in its container.

  • Contaminated Solid Waste: Personal Protective Equipment (PPE) such as gloves and lab coats, weigh boats, contaminated absorbent pads, and pipette tips.

  • Contaminated Liquid Waste: Solvents, reaction mixtures, or cleaning solutions containing the compound.

Step 2: Use Appropriate Waste Containers All waste must be collected in containers that are compatible with the chemical and clearly designated for hazardous waste.[9]

  • Container Material: Use high-density polyethylene (HDPE) or other chemically resistant plastic containers. Glass may be used but requires secondary containment to mitigate breakage risk.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE".[2] The label must also clearly state the full chemical name, "this compound," and list all other components in the container. Attach the appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).[5]

  • Container Integrity: Ensure containers are in good condition and can be securely sealed to prevent leaks or the release of vapors.[8] Keep containers closed at all times except when actively adding waste.[2]

Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA) Store waste containers in a designated SAA at or near the point of generation.[2]

  • Location: The SAA must be under the control of laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary bin or tray capable of holding the contents of the largest container in case of a leak.

  • Storage Limits: Do not exceed 55 gallons of hazardous waste in the SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[2]

Final Disposal Pathway: A Mandated Approach

The chemical nature of this compound strictly prohibits certain disposal methods. The required disposal pathway involves professional hazardous waste management services.

ABSOLUTELY PROHIBITED:

  • Drain Disposal: Never pour this chemical or solutions containing it down the sanitary sewer. Halogenated compounds can harm aquatic life and interfere with wastewater treatment processes.[8][10]

  • Trash Disposal: Do not dispose of contaminated solids in the regular trash. This can expose custodial staff to chemical hazards and violates environmental regulations.

REQUIRED DISPOSAL WORKFLOW: The only acceptable method for disposing of waste containing this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][8] This ensures the waste is transported, treated, and disposed of in compliance with all regulations, likely involving high-temperature incineration at a permitted facility.[6]

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: On-Site Storage cluster_3 Step 4: Final Disposal gen Waste Generation (Neat, Solid, Liquid) seg Segregate into Designated Waste Streams gen->seg cont Place in Compatible, Labeled Container seg->cont closed Keep Container Securely Closed cont->closed saa Store in Secondary Containment in SAA closed->saa pickup Arrange Pickup by EHS / Licensed Contractor saa->pickup no_drain PROHIBITED: Drain Disposal no_trash PROHIBITED: Trash Disposal

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[4]

  • Contain: Prevent the spill from spreading or entering drains.[3]

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum to avoid creating dust.[3]

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.[3]

  • Decontaminate: Clean the spill area thoroughly.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4]

Source: Synthesized from multiple Safety Data Sheets (SDS).[3][4]

By adhering to these procedures, you uphold your professional responsibility to maintain a safe laboratory environment and ensure environmental compliance. Always consult your institution's specific waste management plan and the manufacturer's Safety Data Sheet (SDS) before handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dihydrobenzofuran-3-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dihydrobenzofuran-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.